D-Pipecolinic acid
Description
(R)-Piperidine-2-carboxylic acid is a natural product found in Lunaria annua, Petalonia fascia, and Acacia excelsa with data available.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEACLLIILLPRG-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347687 | |
| Record name | (+)-Pipecolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005960 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1723-00-8 | |
| Record name | (+)-Pipecolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1723-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipecolic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001723008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Pipecolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PIPECOLIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPO6784Z20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005960 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
266 - 268 °C | |
| Record name | D-Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005960 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthetic Pathway of D-Pipecolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Pipecolinic acid, a non-proteinogenic amino acid, is a significant metabolite in various biological systems, including bacteria, fungi, and mammals. Its presence is implicated in several physiological and pathological processes, making its biosynthetic pathway a subject of intensive research. In humans, elevated levels of this compound are associated with certain metabolic disorders, highlighting the importance of understanding its formation. While the biosynthesis of its L-enantiomer is well-documented, the pathway leading to this compound is distinct and involves a specific set of enzymatic reactions primarily originating from lysine (B10760008). This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the key enzymes, their kinetics, and the experimental protocols used for their characterization.
Core Biosynthetic Pathways
The biosynthesis of this compound predominantly proceeds from D-lysine, which can be formed from the more common L-lysine by the action of lysine racemase. The pathway then involves two key enzymatic steps: the conversion of D-lysine to an intermediate, Δ¹-piperideine-2-carboxylic acid (P2C), followed by the reduction of P2C to pipecolic acid. However, a critical aspect of this pathway is the stereochemistry of the final product, which can vary depending on the organism and the specific enzymes involved. In some organisms, the catabolism of D-lysine has been shown to yield L-pipecolic acid, indicating the presence of stereospecific enzymes that dictate the final configuration. The direct enzymatic pathway leading exclusively to this compound is less characterized, with much of the available data pointing towards the formation of L-pipecolic acid from D-lysine catabolism in organisms like Pseudomonas putida.[1][2][3][4]
The generally accepted pathway for pipecolic acid formation from D-lysine involves the following steps:
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Racemization of L-lysine to D-lysine (optional): In environments where L-lysine is the primary precursor, a lysine racemase is required to produce the D-lysine substrate.
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Oxidative deamination or transamination of D-lysine: D-lysine is converted to α-keto-ε-aminocaproate, which spontaneously cyclizes to form the intermediate Δ¹-piperideine-2-carboxylic acid (P2C). This step is catalyzed by a D-amino acid oxidase or a D-lysine aminotransferase.[5]
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Reduction of Δ¹-piperideine-2-carboxylate (P2C): The cyclic imine P2C is then reduced to pipecolic acid by an NADPH-dependent reductase. The stereospecificity of this reductase determines whether D- or L-pipecolic acid is formed.
It is important to note that while this guide focuses on the this compound pathway, much of the detailed enzymatic characterization, particularly for the P2C reductase from Pseudomonas putida, indicates the production of L-pipecolic acid. The existence of a D-specific P2C reductase in other organisms remains an area of active investigation.
Key Enzymes and Their Characteristics
The biosynthesis of this compound is orchestrated by a series of enzymes with distinct catalytic functions and properties.
Lysine Racemase (EC 5.1.1.5)
Lysine racemase catalyzes the interconversion of L-lysine and D-lysine, providing the initial substrate for the this compound pathway when L-lysine is the starting material. These enzymes are found in various bacteria.
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Reaction: L-lysine ⇌ D-lysine
D-Amino Acid Oxidase (DAAO) (EC 1.4.3.3) / D-Lysine Aminotransferase
This class of enzymes initiates the conversion of D-lysine. D-amino acid oxidases catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing hydrogen peroxide and ammonia. Alternatively, a D-lysine specific aminotransferase can transfer the α-amino group to an acceptor, yielding the same α-keto-ε-aminocaproate intermediate.
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Reaction (DAAO): D-lysine + O₂ + H₂O → α-keto-ε-aminocaproate + NH₃ + H₂O₂
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Spontaneous Cyclization: α-keto-ε-aminocaproate ⇌ Δ¹-piperideine-2-carboxylic acid (P2C) + H₂O
Δ¹-Piperideine-2-carboxylate Reductase (P2C Reductase) (EC 1.5.1.21)
This NADPH-dependent enzyme catalyzes the final reduction step. The reductase isolated from Pseudomonas putida has been shown to produce L-pipecolate from P2C, which is derived from D-lysine. The existence of a reductase that specifically produces D-pipecolic acid is yet to be definitively characterized across different species.
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Reaction: Δ¹-piperideine-2-carboxylate + NADPH + H⁺ → L-pipecolate + NADP⁺
Quantitative Data on Key Enzymes
The following table summarizes the available kinetic parameters for the key enzymes involved in the pathways related to this compound biosynthesis.
| Enzyme | Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Specific Activity | Optimal pH | Optimal Temp. (°C) | Cofactor | Inhibitors | Reference(s) |
| Δ¹-Piperideine-2-carboxylate Reductase | Pseudomonas putida | Δ¹-piperideine-2-carboxylate | 0.23 | - | - | 8.0 - 8.3 | - | NADPH | Zn²⁺, Mn²⁺, Hg²⁺, Co²⁺, p-chloromercuribenzoate | |
| NADPH | 0.13 | - | - | |||||||
| Lysine Racemase | Soil Metagenome | L-lysine | - | - | Higher for L to D | 8.0 | 30 | Co²⁺, Mg²⁺, Mn²⁺ | EDTA, dipicolinic acid | |
| L-lysine α-oxidase | Trichoderma viride | L-lysine | - | - | 2.0 U/mg (precursor) | 4.0 (precursor), 7.4 (mature) | 50 | FAD | - | |
| 66.1 U/mg (mature) | ||||||||||
| Lysine Cyclodeaminase (RapL) | Streptomyces hygroscopicus | L-lysine | 0.046 ± 0.004 | 0.010 ± 0.0003 | - | 8.0 | 30 | NAD⁺ | (S)-Nipecotic acid (IC₅₀ = 680 µM), (R)-Nipecotic acid (IC₅₀ = 4.8 mM), Thiazolidine-2-carboxylic acid (IC₅₀ = 96 µM) | |
| L-ornithine | - | - | k_cat_/K_m_ = 0.14 mM⁻¹min⁻¹ | |||||||
| NAD⁺ | 0.0023 | - | - |
Note: Data for some enzymes, particularly those directly leading to D-pipecolic acid, is limited. The data for L-lysine α-oxidase and Lysine Cyclodeaminase are included for comparative purposes as they are involved in related L-pipecolic acid biosynthetic pathways.
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of Pipecolic Acid from Lysine
The following diagram illustrates the enzymatic conversion of lysine to pipecolic acid, highlighting the key intermediates.
Caption: Enzymatic conversion of Lysine to Pipecolic Acid.
Experimental Workflow for Enzyme Characterization
This workflow outlines the general steps for cloning, expressing, purifying, and assaying a biosynthetic enzyme like P2C reductase.
Caption: General workflow for enzyme characterization.
Experimental Protocols
Cloning, Expression, and Purification of Δ¹-Piperideine-2-carboxylate Reductase from Pseudomonas putida
This protocol is adapted from methodologies described for purifying enzymes from Pseudomonas putida.
a. Gene Amplification and Cloning:
-
The gene encoding P2C reductase is amplified from P. putida genomic DNA using specific primers.
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The PCR product is digested with appropriate restriction enzymes and ligated into an expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).
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The ligation mixture is transformed into a competent E. coli strain (e.g., DH5α) for plasmid propagation.
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Positive clones are confirmed by colony PCR, restriction digestion, and DNA sequencing.
b. Protein Expression:
-
The confirmed plasmid is transformed into an expression host strain (e.g., E. coli BL21(DE3)).
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A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.
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The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
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Protein expression is induced by adding IPTG to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.
c. Protein Purification:
-
Cells are harvested by centrifugation.
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The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or French press.
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The cell lysate is clarified by centrifugation to remove cell debris.
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The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.
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The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM).
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The protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
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The purity of the eluted protein is assessed by SDS-PAGE.
-
If necessary, further purification steps like gel filtration chromatography can be performed.
Enzyme Assay for Δ¹-Piperideine-2-carboxylate Reductase
This assay measures the activity of P2C reductase by monitoring the consumption of NADPH at 340 nm.
a. Reaction Mixture (per 1 mL):
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100 mM Tris-HCl buffer (pH 8.0)
-
0.2 mM NADPH
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1 mM Δ¹-piperideine-2-carboxylate (substrate)
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Purified P2C reductase enzyme (appropriate concentration)
b. Procedure:
-
Prepare the reaction mixture without the enzyme in a quartz cuvette.
-
Place the cuvette in a spectrophotometer and set the wavelength to 340 nm.
-
Initiate the reaction by adding the enzyme to the cuvette and mix quickly.
-
Record the decrease in absorbance at 340 nm over time.
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The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
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One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Chiral HPLC Analysis of Pipecolic Acid Enantiomers
This method allows for the separation and quantification of D- and L-pipecolic acid.
a. Instrumentation and Column:
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High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.
-
Chiral column (e.g., Astec CHIROBIOTIC T, Teicoplanin-based columns).
b. Mobile Phase and Conditions (example):
-
Mobile Phase: Isocratic mixture of water and acetonitrile (B52724) (e.g., 50:50 v/v), may contain additives like small amounts of acid or buffer to improve separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
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Detection: UV at 220 nm or MS in selected reaction monitoring (SRM) mode.
c. Sample Preparation:
-
Biological samples (e.g., plasma, urine, cell extracts) are deproteinized, often by adding a solvent like acetonitrile or methanol, followed by centrifugation.
-
The supernatant is collected and may be dried down and reconstituted in the mobile phase.
-
An internal standard (e.g., a deuterated analog or a structurally similar chiral compound) is added for accurate quantification.
d. Analysis:
-
Inject the prepared sample onto the chiral HPLC column.
-
The D- and L-enantiomers will elute at different retention times.
-
Identify the peaks by comparing their retention times to those of pure D- and L-pipecolic acid standards.
-
Quantify the amount of each enantiomer by integrating the peak area and comparing it to a standard curve.
Conclusion
The biosynthetic pathway of this compound, primarily originating from D-lysine, involves a series of enzymatic reactions that are of significant interest to researchers in various fields. While the overall pathway is understood, the stereospecificity of the final reduction step remains a key area for further investigation to definitively establish a direct route to this compound in different organisms. The detailed protocols and quantitative data provided in this guide offer a valuable resource for scientists and drug development professionals seeking to study this important metabolic pathway. Further research into the enzymes of this pathway will not only enhance our fundamental understanding of metabolism but may also open new avenues for the development of therapeutics targeting related metabolic disorders.
References
- 1. delta1-piperideine-2-carboxylate reductase of Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. delta1-piperideine-2-carboxylate reductase of Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-lysine catabolic pathway in Pseudomonas putida: interrelations with L-lysine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Enigmatic Role of D-Pipecolinic Acid in Mammalian Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Pipecolinic acid, a chiral derivative of lysine (B10760008), has long been a molecule of interest in mammalian biochemistry and neurobiology. While its L-enantiomer is a well-established intermediate in lysine metabolism, the biological significance of this compound has been more elusive. This technical guide provides an in-depth exploration of the current understanding of this compound's role in mammals, focusing on its metabolic pathways, physiological concentrations, and association with disease states. We delve into the analytical methodologies for its quantification, examine its purported neuromodulatory functions, and discuss the enzymatic machinery governing its turnover. This document aims to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the pathways involving this compound.
Introduction
This compound is a non-proteinogenic amino acid found in various biological fluids and tissues of mammals. Unlike its L-isomer, which is a product of L-lysine degradation, the origins and functions of this compound are not as clearly defined. It is believed to be derived from both the metabolism of D-lysine by intestinal microbiota and endogenous enzymatic processes[1]. Elevated levels of pipecolic acid are a hallmark of several inherited metabolic disorders, most notably peroxisomal biogenesis disorders such as Zellweger syndrome, making it a crucial biomarker for diagnosis and disease monitoring[2][3]. This guide will synthesize the current knowledge on this compound, providing a detailed overview of its biochemistry, analytical determination, and physiological relevance.
Metabolism of this compound
The metabolic pathway of this compound in mammals is primarily catabolic and is intrinsically linked to peroxisomal function.
2.1. Anabolic Pathways
The primary source of this compound is thought to be the catabolism of dietary lysine by intestinal bacteria[1]. Ingestion of lysine-rich foods has been shown to increase plasma and urinary concentrations of the D-isomer specifically[1].
2.2. Catabolic Pathways
The oxidative degradation of this compound is predominantly carried out by the peroxisomal enzyme D-amino acid oxidase (DAO). DAO catalyzes the oxidative deamination of various D-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide as byproducts.
dot
Quantitative Data on this compound Distribution
The concentration of this compound in biological fluids is a critical parameter for diagnosing and monitoring certain metabolic disorders. The following tables summarize the reported concentrations in healthy individuals and patients with relevant diseases.
Table 1: this compound Concentrations in Human Plasma
| Population | This compound Concentration (µmol/L) | L-Pipecolinic Acid Concentration (µmol/L) | Total Pipecolic Acid Concentration (µmol/L) | Reference |
| Healthy At-term Infants (>1 week) | Not specified | Not specified | 1.36 (mean), 0.47-3.27 (range) | |
| Healthy Individuals | Not specified | 95% of total | Not specified | |
| Patients with Peroxisomal Disorders | Significantly elevated | Significantly elevated | Significantly elevated |
Table 2: this compound Concentrations in Human Cerebrospinal Fluid (CSF)
| Population | This compound Concentration (µmol/L) | L-Pipecolinic Acid Concentration (µmol/L) | Total Pipecolic Acid Concentration (µmol/L) | Reference |
| Healthy Adults | Not specified | Not specified | 0.08 (mean), 0.07-0.10 (range) | |
| Healthy Children (1-13 years) | Not specified | Not specified | <1.6 | |
| Children with Hyperpipecolatemia | Not specified | Not specified | 1-2 |
Table 3: this compound Concentrations in Human Urine
| Population | This compound Concentration | Total Pipecolic Acid Concentration (mmol/mol creatinine) | Reference |
| Healthy Individuals | Excreted primarily as the D-enantiomer | Not specified | |
| Patients with Zellweger Syndrome | Not consistently elevated | 0.02-228.3 (range) |
Experimental Protocols for this compound Analysis
Accurate quantification of this compound, particularly its chiral separation from the L-enantiomer, is crucial for clinical diagnostics and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
4.1. Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the derivatization of pipecolic acid to enhance its volatility for gas chromatographic separation, followed by mass spectrometric detection for quantification.
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Sample Preparation:
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To 50 µL of plasma, add an internal standard (e.g., phenylalanine-d5).
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Deproteinize the sample using a suitable agent (e.g., acetonitrile) and centrifuge.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add a derivatizing agent. A common approach is a two-step derivatization:
-
N-methylation of the amine group.
-
Esterification of the carboxyl group with pentafluorobenzyl bromide (PFBBr).
-
-
Alternatively, a one-step derivatization using propyl chloroformate can be employed.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a chiral capillary column (e.g., CP Chiralsil-Dex CB).
-
Set the oven temperature program to achieve optimal separation of the D- and L-pipecolic acid enantiomers. A typical program might start at 100°C and ramp up to 240°C.
-
Operate the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and specific detection.
-
dot
4.2. Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the advantage of direct analysis of underivatized pipecolic acid in biological matrices.
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard (e.g., phenylalanine-d5).
-
Deproteinize the sample with acetonitrile (B52724) and centrifuge.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a chiral liquid chromatography column (e.g., macrocyclic glycopeptide teicoplanin column).
-
Use an isocratic or gradient elution with a suitable mobile phase to separate the enantiomers.
-
Interface the LC system with a tandem mass spectrometer operating in the selected-reaction monitoring (SRM) mode.
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard for quantification (e.g., m/z 130 → m/z 84 for pipecolic acid).
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Biological Role and Neuromodulatory Effects
The precise biological role of this compound in mammals remains an active area of investigation. Its accumulation in the brain in certain pathological conditions has led to research into its potential neuromodulatory effects.
5.1. Interaction with the GABAergic System
Early studies suggested a possible interaction of pipecolic acid with the GABAergic system, the primary inhibitory neurotransmitter system in the brain. Some reports indicated that pipecolic acid could enhance GABA responses in neurons. However, subsequent and more detailed investigations have shown that L-pipecolic acid has only a weak affinity for GABA-B receptors and no significant affinity for the GABA-A receptor complex. Therefore, a strong, direct GABA-mimetic action is unlikely.
5.2. Interaction with the Glutamatergic System
There is limited direct evidence for a significant interaction between D-pipecolic acid and the NMDA receptor, a key component of the excitatory glutamatergic system. While some pipecolic acid derivatives have been shown to act as NMDA receptor antagonists, the role of endogenous this compound in modulating this system is not well-established.
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Enzymology of this compound Metabolism
6.1. D-Amino Acid Oxidase (DAO)
DAO is a flavoenzyme located in the peroxisomes that plays a central role in the catabolism of D-amino acids, including this compound.
-
Substrate Specificity: DAO exhibits broad substrate specificity, acting on a variety of neutral and basic D-amino acids. While specific kinetic parameters for this compound with mammalian DAO are not extensively reported, the enzyme is known to oxidize other D-amino acids like D-serine and D-alanine efficiently.
-
Kinetic Parameters: The kinetic parameters of human DAO have been determined for several substrates, as shown in Table 4.
Table 4: Apparent Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) for Various Substrates
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |
| D-Serine | 1.8 | 6.3 | 3500 | |
| D-Alanine | 0.8 | 28 | 35000 | |
| D-Proline | 1.4 | 12 | 8571 | |
| D-Cysteine | 0.2 | 10 | 50000 | |
| D-Kynurenine | 0.7 | 11 | 15714 | |
| Data were obtained under specific experimental conditions and may vary. |
Conclusion and Future Directions
This compound remains a molecule of significant clinical and scientific interest. Its role as a biomarker for peroxisomal disorders is well-established, and the analytical methods for its detection are continually improving in sensitivity and specificity. However, its precise physiological functions, particularly in the central nervous system, require further elucidation. Future research should focus on:
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Tissue-specific quantification of this compound: Determining the concentrations of this compound in different brain regions and other tissues will provide valuable insights into its localized roles.
-
Identification of specific transporters: The mechanisms by which this compound crosses cellular and subcellular membranes, including the blood-brain barrier and the peroxisomal membrane, are not fully understood.
-
Elucidation of novel biological targets: Given the weak interactions with GABA and NMDA receptors, it is likely that this compound may have other, as-yet-unidentified molecular targets in mammalian cells.
-
Exploring the therapeutic potential of modulating this compound levels: A better understanding of its roles in health and disease may open up new avenues for therapeutic interventions in peroxisomal disorders and potentially other neurological conditions.
This technical guide provides a solid foundation for researchers and clinicians working on this compound, highlighting both the established knowledge and the exciting questions that remain to be answered.
References
- 1. Origin of D- and L-pipecolic acid in human physiological fluids: a study of the catabolic mechanism to pipecolic acid using the lysine loading test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomal L-pipecolic acid oxidation is deficient in liver from Zellweger syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyperpipecolic acidaemia: a diagnostic tool for peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-Pipecolinic Acid Metabolism in the Human Body
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Pipecolinic acid, a non-proteinogenic amino acid, has garnered increasing interest in the scientific community due to its association with various physiological and pathological states, including peroxisomal biogenesis disorders and neurological conditions. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism in the human body. It details the origin, metabolic pathways, and enzymatic processes involved in its transformation, with a particular focus on its degradation. This guide also presents quantitative data, detailed experimental protocols for its analysis, and visual representations of the key metabolic and experimental workflows to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
Pipecolic acid (piperidine-2-carboxylic acid) is a cyclic imino acid that exists as two stereoisomers, L-pipecolinic acid and this compound. While the L-isomer is an intermediate in the degradation of L-lysine in mammals, the origin and metabolic fate of the D-isomer have been a subject of considerable investigation. It is now understood that this compound in humans is primarily of exogenous origin, arising from the metabolic activity of intestinal microbiota on dietary lysine[1][2][3]. Elevated levels of pipecolic acid, including the D-isomer, are observed in the physiological fluids of patients with certain genetic disorders, such as Zellweger syndrome, and in individuals with chronic liver disease, highlighting its clinical significance[1].
Origin and Biosynthesis of this compound
In the human body, this compound is not synthesized endogenously. The primary source of this compound is the metabolic activity of the gut microbiome. Intestinal bacteria possess the enzymatic machinery to convert dietary L-lysine into this compound[1]. This microbial production is the main contributor to the circulating pool of this compound in the human body.
Logical Relationship: Origin of this compound
Caption: The primary source of this compound in the human body.
Metabolic Pathway of this compound Degradation
The catabolism of this compound in humans is primarily carried out by the peroxisomal enzyme D-amino acid oxidase (DAAO). DAAO is a flavoprotein that catalyzes the oxidative deamination of a wide range of D-amino acids.
The proposed metabolic pathway for this compound degradation is as follows:
-
Oxidative Deamination: this compound is oxidized by DAAO in the peroxisomes. This reaction involves the removal of the amino group and the formation of an imino acid intermediate, Δ¹-piperideine-2-carboxylic acid.
-
Non-enzymatic Hydrolysis: Δ¹-piperideine-2-carboxylic acid is unstable in aqueous solution and undergoes spontaneous, non-enzymatic hydrolysis to form α-keto-ε-aminocaproic acid.
-
Further Metabolism: The subsequent metabolic fate of α-keto-ε-aminocaproic acid in humans is not fully elucidated but is presumed to enter other metabolic pathways.
Signaling Pathway: this compound Degradation
Caption: The enzymatic degradation pathway of this compound.
Quantitative Data
Enzyme Kinetics of Human D-Amino Acid Oxidase (DAAO)
| Substrate | Apparent Km (mM) | Apparent kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| D-Alanine | 2.8 ± 0.3 | 7.7 ± 0.3 | 2.75 | |
| D-Proline | 12 ± 1 | 8.3 ± 0.3 | 0.69 | |
| D-Serine | 1.9 ± 0.2 | 6.3 ± 0.2 | 3.32 | |
| This compound | Not Reported | Not Reported | Not Reported |
Table 1: Apparent kinetic parameters of human D-amino acid oxidase for selected substrates.
Concentrations of this compound in Human Physiological Fluids
The concentration of this compound is measured in plasma and urine for the diagnosis and monitoring of various metabolic disorders.
| Fluid | Condition | This compound Concentration | Reference |
| Plasma | Healthy Adults | >98% as L-isomer | |
| Plasma | Zellweger Syndrome | Significantly elevated total pipecolic acid | |
| Urine | Healthy Adults | Primarily excreted as the D-enantiomer | |
| Urine | Zellweger Syndrome | Little D-pipecolic acid excreted | |
| Urine | Healthy Infants (≤30 days) | ≤223.8 nmol/mg creatinine (B1669602) (total pipecolic acid) | |
| Urine | Healthy Individuals (≥1 year) | ≤5.7 nmol/mg creatinine (total pipecolic acid) |
Table 2: Concentrations of this compound in Human Plasma and Urine.
Experimental Protocols
Quantification of D- and L-Pipecolinic Acid in Plasma by Chiral LC-MS/MS
This method allows for the stereoselective analysis of D- and L-pipecolinic acid in plasma samples.
Experimental Workflow
Caption: Workflow for chiral LC-MS/MS analysis of pipecolinic acid.
Methodology:
-
Sample Preparation:
-
To 50 µL of plasma, add a known amount of an internal standard (e.g., phenylalanine-d5).
-
Deproteinize the sample by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
Transfer the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatography:
-
Use a chiral column, such as a macrocyclic glycopeptide teicoplanin column, for the enantioseparation of D- and L-pipecolinic acid.
-
A typical mobile phase could be a mixture of methanol (B129727) and water.
-
-
Mass Spectrometry:
-
Interface the liquid chromatograph with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode to detect the specific transitions for pipecolinic acid and the internal standard (e.g., m/z 130 -> 84 for pipecolinic acid).
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations of D- and L-pipecolinic acid.
-
Determine the concentration of each enantiomer in the plasma samples by comparing their peak areas to that of the internal standard and the calibration curve.
-
Quantification of Urinary Pipecolinic Acid by GC-MS
This method is suitable for the analysis of total pipecolinic acid in urine samples.
Methodology:
-
Sample Preparation:
-
To a urine sample, add a deuterated internal standard (e.g., [²H₁₁]pipecolic acid).
-
Perform a derivatization step to increase the volatility of pipecolinic acid. A common method involves the formation of N-methylcarbamate-pentafluorobenzyl (PFB) esters. This involves reaction with methylchloroformate followed by extraction and reaction with PFB bromide.
-
Extract the derivatized pipecolic acid into an organic solvent (e.g., hexane).
-
-
Gas Chromatography:
-
Inject the extract into a gas chromatograph equipped with a capillary column suitable for the separation of the derivatized amino acids.
-
Use a temperature program to achieve optimal separation.
-
-
Mass Spectrometry:
-
Use a mass spectrometer as the detector, operating in the negative chemical ionization (NCI) mode for high sensitivity.
-
Monitor the specific ions corresponding to the derivatized pipecolinic acid and the internal standard.
-
-
Quantification:
-
Quantify the amount of pipecolinic acid in the urine sample based on the ratio of the peak area of the analyte to that of the internal standard and a calibration curve.
-
D-Amino Acid Oxidase (DAAO) Activity Assay
Several methods can be used to determine DAAO activity. A common approach is the coupled-enzyme assay that measures the production of hydrogen peroxide.
Methodology:
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., sodium pyrophosphate buffer, pH 8.5).
-
The reaction mixture should contain the D-amino acid substrate (in this case, this compound), horseradish peroxidase (HRP), and a chromogenic substrate for HRP (e.g., o-dianisidine or Amplex Red).
-
-
Assay Procedure:
-
Add the enzyme source (e.g., tissue homogenate or purified DAAO) to the reaction mixture to initiate the reaction.
-
The DAAO-catalyzed oxidation of this compound produces hydrogen peroxide.
-
HRP then uses the hydrogen peroxide to oxidize the chromogenic substrate, resulting in a colored or fluorescent product.
-
-
Detection:
-
Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
The rate of color or fluorescence development is proportional to the DAAO activity.
-
-
Calculation:
-
Calculate the enzyme activity based on the rate of change in signal and the molar extinction coefficient or a standard curve of the product.
-
Clinical Significance
The measurement of this compound is of significant clinical importance. Elevated levels of total pipecolic acid in plasma and urine are a key biochemical marker for peroxisomal biogenesis disorders, such as Zellweger syndrome. In these disorders, the defective peroxisomal function leads to the accumulation of various metabolites, including pipecolic acid. The stereochemical analysis of pipecolinic acid can provide further diagnostic clues, as patients with severe peroxisomal deficiencies tend to excrete very little this compound in their urine compared to healthy individuals.
Conclusion
The metabolism of this compound in the human body is a complex process that begins with its production by the gut microbiota and culminates in its degradation by the peroxisomal enzyme D-amino acid oxidase. While the major steps of this pathway have been outlined, further research is needed to fully elucidate the downstream metabolic fate of its degradation products and to determine the specific kinetic parameters of human DAAO for this compound. The analytical methods detailed in this guide provide robust tools for the accurate quantification of this compound, which is crucial for the diagnosis and understanding of associated metabolic disorders. This technical guide serves as a foundational resource for scientists and clinicians working to unravel the intricate roles of this compound in human health and disease.
References
Pharmacological Properties of D-Pipecolinic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Pipecolinic acid is a cyclic amino acid that has garnered interest in the scientific community for its diverse pharmacological activities. As a metabolite of lysine, it is endogenously present in mammals and has been implicated in various physiological and pathological processes within the central nervous system (CNS). This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its effects on neuronal function, its receptor interactions, and its role in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience and drug development.
Pharmacodynamics: Receptor Interactions and Cellular Effects
The pharmacodynamic profile of this compound is complex, with evidence suggesting interactions with multiple neurotransmitter systems and direct effects on neuronal viability. While its precise mechanisms of action are still under investigation, key findings point towards its role as a neuromodulator rather than a classical receptor agonist or antagonist.
Interaction with GABAergic and Glutamatergic Systems
While L-Pipecolinic acid has been more extensively studied in the context of GABAergic neurotransmission, the direct interactions of this compound with GABA and NMDA receptors are not as well-quantified. However, the available literature provides some insights.
Studies on the L-enantiomer have shown a very weak affinity for the GABA-B receptor, with an IC50 value in the millimolar range, suggesting that a strong, direct interaction with GABA-mediated inhibitory transmission is unlikely.[1][2] L-Pipecolinic acid has been found to have no significant affinity for the three main components of the GABA-A receptor complex.[1][2] In the presence of barbiturates like hexobarbital (B1194168) and pentobarbital, L-Pipecolinic acid has been shown to strongly inhibit GABA binding to bovine synaptic membranes, with IC50 values in the nanomolar and even picomolar range, suggesting a potential allosteric modulatory role.[3]
The direct binding affinity of this compound to the glycine (B1666218) site of the NMDA receptor has not been extensively quantified in the available literature. However, its structural similarity to other NMDA receptor ligands warrants further investigation into its potential modulatory effects.
Effects on Neuronal Viability and Apoptosis
A significant pharmacological property of this compound is its ability to induce apoptosis in neuronal cells. In vitro studies have demonstrated that this compound, at concentrations ranging from 1 to 100 µM, reduces the viability of neuronal cells in a dose-dependent manner. This effect is accompanied by cellular changes characteristic of apoptosis, such as positive staining for propidium (B1200493) iodide and Hoechst 33342.
The proposed mechanism for this pro-apoptotic effect involves the potentiation of voltage-sensitive Ca2+ channel currents. This influx of calcium can trigger a cascade of intracellular events leading to programmed cell death.
Quantitative Data Summary
The following tables summarize the available quantitative data on the pharmacological properties of Pipecolinic acid. It is important to note that much of the existing quantitative data pertains to the L-isomer or the racemic mixture (DL-Pipecolinic acid).
| Parameter | Receptor/Channel | Ligand | Value | Species/Tissue | Reference |
| IC50 | GABA-B Receptor | L-Pipecolic acid | 1.8 x 10⁻³ M | Rat Cortical Neurons | |
| IC50 | GABA-A Receptor (in the presence of Hexobarbital) | L-Pipecolic acid | 2 x 10⁻¹⁰ M | Bovine Synaptic Membranes | |
| IC50 | GABA-A Receptor (in the presence of Pentobarbital) | L-Pipecolic acid | 2 x 10⁻⁹ M | Bovine Synaptic Membranes | |
| Concentration Range for Apoptosis Induction | Neuronal Cells | This compound | 1 - 100 µM | Neuro-2A cells |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Neuronal Apoptosis
This compound has been shown to induce apoptosis in neuronal cells, a process that appears to be initiated by the potentiation of voltage-sensitive calcium channels. The subsequent influx of calcium is a critical event that can trigger the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the activation of executioner caspases like caspase-3.
Biosynthesis of this compound from D-Lysine
This compound is synthesized from D-lysine through a metabolic pathway involving two key enzymatic steps. The initial step is the transamination of the α-amino group of D-lysine, which results in the formation of Δ¹-piperideine-2-carboxylic acid (P2C). This intermediate is then reduced to form this compound.
Experimental Workflow: Quantification of this compound in Brain Tissue by HPLC-MS/MS
Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.
Detailed Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Voltage-Sensitive Calcium Channel Currents
This protocol is adapted from methodologies used to study the effects of compounds on voltage-sensitive calcium channels in cultured neurons.
1. Cell Culture:
-
Culture primary cortical neurons or a suitable neuronal cell line (e.g., Neuro-2A) on glass coverslips coated with poly-D-lysine.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO₂.
2. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber mounted on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit calcium currents by applying depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms).
3. Drug Application:
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing this compound at the desired concentrations (e.g., 10 µM and 100 µM).
-
Record calcium currents in the presence of this compound.
4. Data Analysis:
-
Measure the peak amplitude of the inward calcium currents at each voltage step before and after drug application.
-
Construct current-voltage (I-V) curves to visualize the effect of this compound on the voltage-dependence of channel activation.
Protocol 2: Western Blot Analysis of Cleaved Caspase-3
This protocol outlines the steps to detect the activation of caspase-3 in neuronal cells treated with this compound, adapted from standard western blotting procedures for apoptosis markers.
1. Cell Treatment and Lysis:
-
Plate neuronal cells (e.g., Neuro-2A) and treat with this compound (e.g., 1-100 µM) for a specified duration (e.g., 72 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., rabbit anti-cleaved caspase-3, Asp175) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and expose to X-ray film or a digital imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the cleaved caspase-3 band to the loading control.
Protocol 3: Quantification of this compound in Brain Tissue by HPLC-MS/MS
This protocol is a general guideline for the sensitive and specific quantification of this compound in brain tissue, based on established methods for small molecule analysis in complex biological matrices.
1. Sample Preparation:
-
Homogenize a known weight of brain tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Add an internal standard (e.g., a stable isotope-labeled this compound) to the homogenate.
-
Precipitate proteins by adding a threefold volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. HPLC Conditions:
-
Use a chiral HPLC column (e.g., a teicoplanin-based column) for the enantiomeric separation of D- and L-pipecolinic acid.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
Set the column temperature and flow rate to achieve optimal separation.
3. MS/MS Conditions:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, collision energy) for the detection of this compound and the internal standard.
-
Set up a multiple reaction monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
4. Quantification:
-
Generate a calibration curve by analyzing standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
Conclusion
This compound exhibits a range of pharmacological activities in the central nervous system, most notably its ability to induce neuronal apoptosis through a mechanism likely involving the potentiation of voltage-sensitive calcium channels. While its direct interactions with major neurotransmitter receptors like GABA and NMDA receptors appear to be weak and not fully characterized for the D-isomer, its potential as a neuromodulator warrants further investigation. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate future research into the complex pharmacology of this compound and its potential implications for both physiological and pathological conditions in the brain. Further studies are needed to elucidate the precise molecular targets and signaling cascades regulated by this intriguing endogenous molecule.
References
Discovery and history of D-Pipecolinic acid
An In-depth Technical Guide to D-Pipecolinic Acid: Discovery, History, and Biological Significance
Introduction
Pipecolic acid (piperidine-2-carboxylic acid), a cyclic non-proteinogenic amino acid, exists as two stereoisomers, D- and L-pipecolinic acid.[1][2] While both forms are metabolites of L-lysine, this compound has a distinct origin and history of scientific interest.[3] Initially identified in the mid-20th century, it was considered a minor metabolite.[4] However, subsequent research has unveiled its significant roles across various biological kingdoms, from being a crucial signaling molecule in plant immunity to serving as a diagnostic biomarker for severe human metabolic disorders.[5] This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and multifaceted biological functions of this compound, with a focus on quantitative data and experimental methodologies relevant to researchers and drug development professionals.
Discovery and History
D-(+)-Pipecolinic acid was first isolated and characterized in the mid-20th century as a metabolite found in various organisms, including plants and mammals. For a considerable period, its biological significance remained largely unknown. A pivotal shift in understanding came with the discovery of elevated pipecolic acid levels in the physiological fluids of patients with peroxisomal biogenesis disorders, such as Zellweger syndrome. This finding established pipecolic acid, including the D-isomer, as a key biomarker for a class of severe genetic diseases.
Further research elucidated that in humans, plasma this compound is not primarily derived directly from dietary intake but is mainly a product of L-lysine catabolism by intestinal bacteria. This discovery highlighted the intricate relationship between the host's metabolism and the gut microbiome. In parallel, studies in plant biology identified pipecolic acid as a critical signaling molecule in plant defense, particularly in systemic acquired resistance (SAR), where it helps prime the plant for a more robust immune response against pathogens. In the microbial world, pipecolic acid is recognized as an important precursor for the biosynthesis of secondary metabolites with significant pharmaceutical applications, such as the immunosuppressant rapamycin.
Biosynthesis and Metabolism
The metabolic pathways of pipecolic acid are complex and vary between organisms. The primary precursor for both D- and L-isomers is the essential amino acid L-lysine.
Biosynthesis from L-Lysine
In mammals and humans, the synthesis of this compound is largely attributed to the metabolic activity of intestinal bacteria, which convert dietary L-lysine into this compound. This is distinct from the primary mammalian pathway for L-lysine degradation, which proceeds via the saccharopine pathway to produce L-pipecolic acid.
In microorganisms, two main routes for converting lysine (B10760008) to pipecolic acid have been identified:
-
The Δ¹-piperideine-2-carboxylic acid (P2C) Pathway: This route involves the loss of the α-amino group of lysine. In Pseudomonas putida, this pathway is part of D-lysine catabolism, where D-lysine is converted to P2C and subsequently reduced to pipecolic acid.
-
The Δ¹-piperideine-6-carboxylic acid (P6C) Pathway: This route involves the loss of the ε-amino group. The intermediate P6C is in equilibrium with its open-chain form, α-aminoadipic-δ-semialdehyde.
In plants, L-lysine is converted to pipecolic acid via a pathway involving the enzymes AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) and SAR-DEFICIENT 4 (SARD4). ALD1, an aminotransferase, is thought to convert L-lysine into Δ¹-piperideine-2-carboxylic acid (2,3-DP), which is then reduced to pipecolic acid by the reductase SARD4.
Catabolism
The degradation of pipecolic acid primarily occurs in the peroxisomes. The enzyme L-pipecolate oxidase is responsible for oxidizing pipecolic acid, a critical step in its catabolism. A deficiency in this enzyme or general peroxisomal dysfunction leads to the accumulation of pipecolic acid in the body. The rate of pipecolic acid metabolism varies significantly among different animal species and even between organs within the same species. For instance, rabbit kidney and liver slices effectively degrade both D- and L-isomers, whereas rat tissues show very little catabolism of injected pipecolic acid.
Biological Roles and Clinical Significance
This compound is not merely a metabolic byproduct; it plays active roles in various physiological and pathological processes.
Mammalian Systems and Disease
-
Biomarker for Peroxisomal Disorders: Elevated levels of pipecolic acid are a hallmark of peroxisome biogenesis disorders (PBDs) like Zellweger syndrome, infantile Refsum disease, and neonatal adrenoleukodystrophy. Its measurement in plasma or urine is a crucial diagnostic tool for these conditions. In generalized PBDs, pipecolic acid levels are increased, whereas they remain normal in disorders involving a single peroxisomal enzyme deficiency, aiding in differential diagnosis.
-
Neurological Function: Pipecolic acid is found in the brain and cerebrospinal fluid and is considered a metabolite of lysine in the brain. Some studies have suggested it may interact with the central GABAergic system, potentially enhancing GABA responses in neurons. However, other research indicates this interaction is weak and may not be physiologically significant under normal conditions.
-
Cancer Biomarker: Recent studies have highlighted serum pipecolic acid as a potential predictive biomarker for esophageal squamous cell carcinoma (ESCC). Its levels were found to be progressively increased from dysplasia to cancerization in mouse models, and it may help cancer cells resist oxidative stress.
Plant Immunity
In the plant kingdom, pipecolic acid is a key regulator of inducible immunity.
-
Systemic Acquired Resistance (SAR): Following pathogen recognition, pipecolic acid accumulates not only in the inoculated leaves but also in distal, uninfected leaves. This systemic accumulation is essential for establishing SAR, a state of heightened immunity that protects the entire plant from subsequent infections.
-
Defense Priming: Pipecolic acid acts as a signal that amplifies and primes plant defense responses. It conditions the plant for a faster and stronger activation of defenses, such as the production of the key defense hormone salicylic (B10762653) acid.
Quantitative Data
The concentration and metabolism of pipecolic acid vary significantly depending on the biological source and condition.
Table 1: Concentration of Pipecolic Acid in Biological Fluids and Foods
| Sample Type | Analyte | Concentration / Value | Reference |
|---|---|---|---|
| Human Plasma (Healthy) | L-Pipecolic Acid | Calibration range: 0.5–80 µmol/L | |
| Human Plasma (Peroxisomal Disease) | L-Pipecolic Acid | Elevated compared to healthy individuals | |
| Human Urine (Healthy Infants) | Pipecolic Acid | Excretion decreases with age | |
| Human Urine (Zellweger Patients) | Pipecolic Acid | 0.02–228.3 mmol/mol of creatinine | |
| Processed Foods (e.g., Dairy, Meat) | Total Pipecolic Acid | High concentrations found in some samples; higher proportion of L-isomer than D-isomer |
| Edible Plants | Total Pipecolic Acid | High concentrations found in some samples; higher portion of L-isomer than D-isomer | |
Table 2: Comparative Rates of Pipecolic Acid Metabolism in Kidney Tissue
| Animal Species | L-Pipecolic Acid Degradation (pmoles/min/mg protein) | D-Pipecolic Acid Degradation | Reference |
|---|---|---|---|
| Rat | 0.11 | Consistently 50-60% higher than L-isomer | |
| Mouse | 0.31 | Consistently 50-60% higher than L-isomer | |
| Monkey | 3.0 | Consistently 50-60% higher than L-isomer | |
| Human | 6.5 | Consistently 50-60% higher than L-isomer | |
| Guinea Pig | 101 | Consistently 50-60% higher than L-isomer |
| Rabbit | 106 | Activity with D-isomer was not consistently higher | |
Experimental Protocols
Accurate quantification of this compound is essential for both research and clinical diagnostics. Below are summaries of established methodologies.
Protocol 1: Chiral Quantification of D- and L-Pipecolic Acid in Plasma by LC-MS/MS
This method allows for the stereoselective analysis of pipecolic acid isomers in plasma.
-
Principle: Enantiomers are separated on a chiral chromatography column and detected by a tandem mass spectrometer, providing high sensitivity and specificity.
-
Reagents and Materials:
-
Plasma sample (50 µL)
-
Internal Standard (e.g., phenylalanine-d5)
-
Protein precipitation agent (e.g., acetonitrile)
-
Chiral HPLC column (e.g., macrocyclic glycopeptide teicoplanin column)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
-
Sample Preparation:
-
Add internal standard to a 50 µL plasma sample.
-
Deproteinize the sample by adding a precipitation agent.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
Instrumental Analysis:
-
Chromatography: Use a chiral column to separate D- and L-pipecolic acid. L-PA typically elutes earlier than D-PA.
-
Mass Spectrometry: Operate in selected-reaction monitoring (SRM) mode. Monitor specific precursor-to-product ion transitions (e.g., m/z 130 -> m/z 84 for pipecolic acid).
-
-
Data Analysis:
-
Quantify L- and D-pipecolic acid concentrations by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.
-
Protocol 2: Quantification of Pipecolic Acid in Plant Tissue by GC-MS
This protocol describes a method for extracting and quantifying total pipecolic acid from plant leaves.
-
Principle: Pipecolic acid is extracted from plant tissue, derivatized to increase its volatility, and then analyzed by gas chromatography-mass spectrometry (GC-MS).
-
Reagents and Materials:
-
Plant leaf tissue
-
Internal Standard (e.g., norvaline)
-
Extraction solvent (e.g., methanol/water mixture)
-
Derivatization agent (e.g., propyl chloroformate)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
-
Sample Preparation:
-
Homogenize leaf tissue in an extraction solvent containing the internal standard.
-
Centrifuge and collect the supernatant.
-
Perform a one-step derivatization using propyl chloroformate.
-
Extract the derivatized analytes into an organic solvent (e.g., chloroform).
-
Analyze the organic phase by GC-MS.
-
-
Instrumental Analysis:
-
Chromatography: Separate the derivatized compounds on a suitable GC column.
-
Mass Spectrometry: Operate in selective ion monitoring (SIM) mode to detect specific ions for derivatized pipecolic acid (e.g., m/z 172.2 and 128.0) and the internal standard.
-
-
Data Analysis:
-
Calculate pipecolic acid levels based on a standard curve generated from the peak area ratios of the analyte to the internal standard.
-
Conclusion
This compound, once a molecule of obscure function, has emerged as a compound of significant interest in diverse fields of biology and medicine. Its unique origin from the gut microbiome in humans, its critical role as a diagnostic marker for devastating peroxisomal disorders, and its function as a central signaling molecule in plant immunity underscore its importance. The development of sophisticated analytical techniques has been crucial in uncovering these roles. For researchers, scientists, and drug development professionals, a thorough understanding of the biosynthesis, metabolism, and multifaceted functions of this compound opens new avenues for diagnostic innovation, therapeutic intervention, and the development of novel strategies for crop protection.
References
- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 2. CAS 1723-00-8: (+)-Pipecolic acid | CymitQuimica [cymitquimica.com]
- 3. Human Metabolome Database: Showing metabocard for Pipecolic acid (HMDB0000070) [hmdb.ca]
- 4. Page loading... [guidechem.com]
- 5. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-Pipecolinic Acid: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Pipecolinic acid, a non-proteinogenic amino acid and a stereoisomer of pipecolic acid, is an endogenous metabolite found in various biological systems, from microorganisms to humans. As a catabolite of D-lysine, its presence and concentration in physiological fluids are of increasing interest in the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. It details analytical methodologies for its quantification and chiral separation, explores its metabolic pathways, and discusses its emerging role in neuroscience and as a potential biomarker for certain diseases. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, as well as those investigating metabolic pathways and neurological disorders.
Chemical Structure and Identification
This compound, also known as (R)-(+)-2-Piperidinecarboxylic acid or D-Homoproline, is a cyclic amino acid. Its structure consists of a piperidine (B6355638) ring with a carboxylic acid group at the 2-position. The "D" designation refers to the stereochemistry at the alpha-carbon, which is in the (R) configuration.
Chemical Identifiers:
-
IUPAC Name: (2R)-piperidine-2-carboxylic acid[1]
-
Molecular Formula: C₆H₁₁NO₂[2]
-
Molecular Weight: 129.16 g/mol
-
InChI Key: HXEACLLIILLPRG-RXMQYKEDSA-N
-
SMILES: C1CCNC[C@H]1C(=O)O
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its analysis and application in research.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| Physical State | White to off-white crystalline solid/powder | |
| Melting Point | 272 °C (decomposes) | |
| Solubility | Soluble in water. Slightly soluble in methanol (B129727) and DMSO (with heating). | |
| Optical Activity [α]D²⁵ | +27° (c=1 in H₂O) | |
| pKa | 2.28 (at 25°C) | |
| logP | -2.2 |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and identification of this compound.
| Spectroscopy Type | Key Data | References |
| ¹H NMR (500 MHz, D₂O) | δ (ppm): 3.58 (dd), 3.41 (m), 3.00 (m), 2.21 (m), 1.87 (m), 1.63 (m), 1.57 (m) | |
| ¹³C NMR | Data not explicitly found in a readily available format in the initial searches. | |
| Mass Spectrometry (MS) | Monoisotopic Mass: 129.078978601 Da. Key fragments in MS/MS can be used for quantification. | |
| Infrared (IR) Spectroscopy | Specific peak data not detailed in the provided search results, but would show characteristic peaks for O-H, N-H, C-H, and C=O functional groups. |
Biological Significance and Signaling Pathways
This compound is primarily a product of D-lysine metabolism. While L-pipecolic acid metabolism is well-characterized, the pathways and roles of the D-enantiomer are an active area of investigation.
Biosynthesis of this compound
The primary route for this compound biosynthesis is from the amino acid D-lysine. This conversion is a key step in the catabolism of D-lysine, particularly in microorganisms. The pathway involves the formation of an intermediate, Δ¹-piperideine-2-carboxylic acid (P2C), which is then reduced to pipecolic acid.
Role in Neurological Function and Disease
Pipecolic acid has been implicated in synaptic transmission in the central nervous system. While much of the research has focused on the L-isomer, the role of this compound is gaining attention. Elevated levels of pipecolic acid (both D- and L-isomers) in physiological fluids have been associated with certain metabolic disorders, such as Zellweger syndrome, and chronic liver diseases. The exact mechanisms by which this compound may influence neurological function are still under investigation, but potential interactions with receptors like the N-methyl-D-aspartate (NMDA) receptor are being explored.
Experimental Protocols
Accurate and reproducible experimental methods are fundamental for studying this compound. This section provides detailed protocols for its synthesis, chiral separation, and quantification.
Synthesis of DL-Pipecolic Acid from L-Lysine (B1673455) Hydrochloride
This protocol describes a method for the synthesis of a racemic mixture of pipecolic acid from L-lysine hydrochloride.
Materials:
-
L-Lysine hydrochloride
-
Raney Nickel (Raney Ni)
-
Deionized water
-
Argon (Ar) gas
-
Hydrogen (H₂) gas
-
Parr high-pressure reactor
Procedure:
-
To the reaction chamber of a Parr high-pressure reactor, add L-Lysine hydrochloride (e.g., 1.83 g, 10 mmol), deionized water (100 mL), and Raney Ni (0.58 g, 10 mmol).
-
Assemble the reactor and flush the reaction chamber with Argon for 10 minutes.
-
Pressurize the reactor with H₂ to 100 psi (689.48 kPa) and then vent to the atmosphere. Repeat this pressurization and venting process two more times.
-
After the final flush, pressurize the reactor with 100 psi of H₂.
-
Increase the temperature of the stirred reaction vessel to 200°C. The internal pressure will rise to approximately 300 psi.
-
Maintain the reaction at 200°C for 8 hours.
-
After 8 hours, cool the reactor to room temperature.
-
Carefully vent the remaining H₂ in a fume hood.
-
Filter the reaction solution to remove the Raney Ni catalyst.
-
Concentrate the filtrate under reduced pressure to obtain DL-Pipecolic acid.
Chiral Separation and Quantification by HPLC-MS/MS
This protocol outlines a method for the separation of D- and L-pipecolic acid enantiomers and their quantification in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Equipment:
-
Plasma sample
-
Phenylalanine-d5 (internal standard)
-
Deproteinization agent (e.g., acetonitrile)
-
HPLC system with a chiral column (e.g., macrocyclic glycopeptide teicoplanin column)
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma, add a known amount of phenylalanine-d5 as an internal standard.
-
Add a deproteinization agent, vortex, and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC Separation:
-
Inject the prepared sample onto the chiral HPLC column.
-
Use an appropriate mobile phase for isocratic or gradient elution to separate the D- and L-enantiomers.
-
-
MS/MS Detection:
-
Interface the HPLC system with the ESI source of the tandem mass spectrometer.
-
Operate the mass spectrometer in the selected-reaction monitoring (SRM) mode.
-
Monitor the following transitions: m/z 130 -> m/z 84 for pipecolic acid and m/z 171 -> m/z 125 for phenylalanine-d5.
-
-
Data Analysis:
-
Identify the peaks for D- and L-pipecolic acid based on their retention times.
-
Quantify the concentration of each enantiomer by comparing its peak area to that of the internal standard, using a calibration curve.
-
Applications in Drug Development and Research
D-Pipecolic acid and its derivatives are of interest in medicinal chemistry for their potential therapeutic applications. The rigid, cyclic structure of the piperidine ring can be used to create conformationally constrained analogs of other amino acids, which can be valuable in designing peptides and small molecules with specific biological activities. Furthermore, as a biomarker, the quantification of D-Pipecolic acid in biological fluids can aid in the diagnosis and monitoring of certain metabolic and liver diseases.
Conclusion
D-Pipecolic acid is a molecule with a rich chemistry and an expanding biological role. This guide has provided a detailed overview of its chemical structure, properties, and biological significance, along with practical experimental protocols. As research continues to unravel the complexities of D-amino acid metabolism and signaling, D-Pipecolic acid is poised to become an increasingly important molecule in the fields of biochemistry, neuroscience, and drug discovery. The information and methodologies presented herein are intended to facilitate further investigation into this intriguing endogenous metabolite.
References
D- and L-Pipecolinic Acid: A Comprehensive Technical Guide for Researchers
December 2025
Introduction
Pipecolinic acid, a non-proteinogenic amino acid derived from the metabolism of lysine (B10760008), exists as two enantiomers: D-pipecolinic acid and L-pipecolinic acid. These stereoisomers, while structurally similar, exhibit distinct physiological functions and are implicated in diverse biological processes across kingdoms, from microorganisms and plants to humans. This technical guide provides an in-depth overview of the core functions, metabolic pathways, and analytical methodologies related to D- and L-pipecolinic acid, tailored for researchers, scientists, and professionals in drug development.
Core Functions of D- and L-Pipecolinic Acid
The biological roles of pipecolinic acid enantiomers are multifaceted and context-dependent, ranging from metabolic intermediates to crucial signaling molecules.
L-Pipecolinic Acid: A Key Player in Plant and Microbial Physiology
In the plant kingdom, L-pipecolinic acid has emerged as a critical signaling molecule in plant immunity, particularly in the establishment of Systemic Acquired Resistance (SAR). SAR is a broad-spectrum defense mechanism that provides long-lasting protection against a wide range of pathogens[1][2][3]. Upon pathogen recognition, L-pipecolinic acid accumulates not only in the infected leaves but also in distal, uninfected tissues, priming them for a more robust and rapid defense response upon subsequent attack[1][2]. It acts in concert with other signaling molecules like salicylic (B10762653) acid to amplify the defense response.
In certain microorganisms, such as Corynebacterium glutamicum, L-pipecolinic acid functions as a compatible solute, protecting the cells from the detrimental effects of high osmolarity. It is also a precursor for the biosynthesis of various bioactive natural products with pharmaceutical applications.
This compound: A Marker of Microbial Metabolism and Disease
In humans, this compound is primarily considered a product of the metabolic activity of the gut microbiota on D-lysine from dietary sources. While L-pipecolinic acid is the predominant enantiomer in human plasma, this compound is the major form excreted in urine in healthy individuals.
Elevated levels of this compound in plasma and other bodily fluids are associated with several pathological conditions. It is a recognized biomarker for certain peroxisomal disorders, such as Zellweger syndrome, where its accumulation is a diagnostic indicator. Furthermore, increased concentrations of this compound are observed in patients with chronic liver diseases, particularly in cases of hepatic encephalopathy, suggesting its potential involvement in the pathogenesis of this condition.
Quantitative Data on Pipecolinic Acid Enantiomers
The quantification of D- and L-pipecolinic acid in biological fluids is crucial for both research and clinical diagnostics. The following tables summarize key quantitative data from published studies.
| Table 1: Plasma Concentrations of D- and L-Pipecolinic Acid in Humans | |||
| Analyte | Condition | Concentration (μmol/L) | Reference |
| This compound | Normal Subjects | Not specified | |
| Liver Cirrhosis (no encephalopathy) | 1.05 ± 0.24 | ||
| Chronic Hepatic Encephalopathy | 1.58 ± 0.50 | ||
| L-Pipecolinic Acid | Normal Subjects | Not specified | |
| Liver Cirrhosis (no encephalopathy) | 1.58 ± 0.13 | ||
| Chronic Hepatic Encephalopathy | 2.38 ± 0.58 | ||
| Total Pipecolinic Acid | At-term infants (>1 week) | 1.36 (range: 0.47-3.27) |
| Table 2: L-Pipecolinic Acid Accumulation in Plants in Response to Pathogen Challenge | ||
| Plant Species | Condition | Observation |
| Arabidopsis thaliana | Inoculation with Pseudomonas syringae | Significant accumulation in both inoculated and distal leaves. |
| Tobacco (Nicotiana tabacum) | Exogenous application of L-pipecolinic acid | Enhanced resistance to bacterial pathogens. |
Signaling and Metabolic Pathways
The biosynthesis and degradation of pipecolinic acid enantiomers involve distinct enzymatic pathways that are compartmentalized within the cell and vary across different organisms.
L-Pipecolinic Acid Biosynthesis and Signaling in Plant Immunity (SAR)
The biosynthesis of L-pipecolinic acid in plants is a key component of the SAR signaling cascade. The pathway originates from L-lysine and involves a series of enzymatic reactions primarily occurring in the chloroplast and cytosol.
In this pathway, L-lysine is converted to Δ1-piperideine-2-carboxylic acid (P2C) by the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1). P2C is then reduced to L-pipecolinic acid by SAR-DEFICIENT 4 (SARD4) reductase. L-pipecolinic acid is transported to the cytosol, where it is N-hydroxylated by FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) to form N-hydroxy-pipecolinic acid (NHP), a potent signaling molecule that, along with salicylic acid, activates the SAR response.
Metabolic Pathways of Pipecolinic Acid in Humans and Gut Microbiota
The metabolism of lysine in mammals and their gut microbiota can proceed through two main pathways, with the pipecolinic acid pathway being of particular interest for the formation of its enantiomers.
This compound is primarily synthesized by gut bacteria from dietary D-lysine. It is then absorbed into the bloodstream and is the predominant enantiomer excreted in the urine of healthy individuals. L-pipecolinic acid is an intermediate in one of the L-lysine degradation pathways in humans. Its catabolism occurs in the peroxisomes, where it is oxidized by L-pipecolate oxidase to α-aminoadipic semialdehyde.
Experimental Protocols
Accurate and reliable methods for the analysis and synthesis of pipecolinic acid enantiomers are essential for research in this field.
Chiral Analysis of D- and L-Pipecolinic Acid in Plasma by GC-MS
This protocol is adapted from a method for the enantiomeric analysis of pipecolinic acid in plasma using gas chromatography-mass spectrometry (GC-MS).
Methodology:
-
Sample Preparation: To 100 µL of plasma, add a known amount of a deuterated internal standard (e.g., [2H11]pipecolinic acid).
-
Derivatization (Step 1): Add 500 µL of phosphate buffer (1 mol/L, pH 11) and 50 µL of methylchloroformate to form N-methylcarbamate derivatives.
-
Extraction: Extract the derivatives with ethyl acetate.
-
Derivatization (Step 2): Dry the extract and form pentafluorobenzyl (PFB) derivatives.
-
GC-MS Analysis: Reconstitute the final extract in hexane and inject 1 µL into a GC-MS system equipped with a chiral capillary column (e.g., CP Chiralsil-Dex CB).
-
Oven Program: Start at 100°C (1 min), ramp at 1°C/min to 160°C, then ramp quickly to 240°C.
-
Detection: Use mass fragmentography in the negative chemical ionization (NCI) mode with ammonia (B1221849) as the reagent gas. Monitor the appropriate m/z values for the endogenous pipecolinic acid and the internal standard.
-
Chiral Analysis of D- and L-Pipecolinic Acid in Plasma by LC-MS/MS
This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the stereoselective analysis of pipecolinic acid.
Methodology:
-
Sample Preparation: To 50 µL of plasma, add an internal standard (e.g., phenylalanine-d5).
-
Deproteinization: Deproteinize the sample, for example, with acetonitrile.
-
Evaporation and Reconstitution: Evaporate the supernatant and reconstitute in a suitable solvent.
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system.
-
Chiral Column: Use a narrow-bore chiral macrocyclic glycopeptide teicoplanin column for enantioseparation.
-
Detection: Operate the tandem mass spectrometer in the selected-reaction monitoring (SRM) mode. Monitor specific transitions for pipecolinic acid (e.g., m/z 130 → m/z 84) and the internal standard.
-
Synthesis of DL-Pipecolinic Acid from L-Lysine
A method for the synthesis of a racemic mixture of DL-pipecolinic acid from L-lysine hydrochloride has been described.
Protocol:
-
Reaction Setup: In a high-pressure reactor, combine L-lysine hydrochloride, water, and Raney Ni.
-
Hydrogenation: Flush the reactor with an inert gas (e.g., Argon) and then pressurize with hydrogen gas (e.g., to 100 psi).
-
Heating: Heat the stirred reaction vessel to 200°C for approximately 8 hours.
-
Work-up: After cooling and venting the reactor, filter the reaction solution and concentrate it to obtain DL-pipecolinic acid.
Enzymatic Synthesis of L-Pipecolinic Acid
L-pipecolinic acid can be synthesized enzymatically from L-lysine using a two-enzyme system.
Protocol:
-
Enzyme System: Utilize commercial L-lysine α-oxidase and a recombinant E. coli extract co-expressing Δ1-piperideine-2-carboxylate reductase and glucose dehydrogenase.
-
Reaction: The L-lysine α-oxidase converts L-lysine to Δ1-piperideine-2-carboxylic acid, which is then reduced to L-pipecolinic acid by the reductase. Glucose dehydrogenase is used for cofactor regeneration.
-
Purification: The resulting L-pipecolinic acid can be purified to high enantiomeric excess.
Conclusion
The study of D- and L-pipecolinic acid reveals a fascinating example of how stereochemistry dictates biological function. L-pipecolinic acid is a vital signaling molecule in plant defense and a useful metabolite in microorganisms, while this compound serves as an important indicator of gut microbial activity and is implicated in human diseases. The analytical and synthetic methods detailed in this guide provide a foundation for further research into the intricate roles of these enantiomers in health and disease, potentially paving the way for novel therapeutic and agricultural applications. The continued exploration of their metabolic pathways and signaling networks will undoubtedly uncover new layers of complexity and opportunity in the field of chemical biology.
References
The Pivotal Role of D-Pipecolinic Acid in Plant Physiology: An In-depth Technical Guide
Executive Summary
D-pipecolinic acid (D-Pip), a non-proteinogenic amino acid derived from the catabolism of L-lysine, has emerged as a critical signaling molecule in plant immunity. This technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and physiological functions of D-Pip and its bioactive derivative, N-hydroxypipecolinic acid (NHP). We delve into the intricate molecular mechanisms that govern their roles in systemic acquired resistance (SAR), providing researchers and drug development professionals with a foundational understanding for harnessing these pathways to enhance crop resilience and develop novel plant protectants. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of this burgeoning field of plant science.
Introduction
Plants, being sessile organisms, have evolved sophisticated defense mechanisms to combat a myriad of pathogens. A key aspect of this defense is systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity that is activated throughout the plant following a localized pathogen infection.[1] For decades, salicylic (B10762653) acid (SA) was considered the central signaling molecule in SAR. However, recent discoveries have unveiled a crucial and synergistic role for a lysine-derived metabolite, pipecolinic acid (Pip), and its N-hydroxylated form, N-hydroxypipecolinic acid (NHP).[2][3] This guide focuses on the D-enantiomer of pipecolinic acid, which, along with its L-form, contributes to the overall pool of this important signaling molecule.
Biosynthesis of this compound and N-Hydroxypipecolinic Acid
The biosynthesis of Pip and NHP is a pathogen-inducible process originating from L-lysine. This metabolic cascade involves a series of enzymatic reactions localized in different cellular compartments.
The primary pathway involves three key enzymes:
-
AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): A plastid-localized aminotransferase that converts L-lysine into ε-amino-α-keto caproic acid, which spontaneously cyclizes to form Δ1-piperideine-2-carboxylic acid (P2C).[4]
-
SAR-DEFICIENT 4 (SARD4): A reductase that converts P2C to pipecolic acid.[4]
-
FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): A cytosolic enzyme that catalyzes the N-hydroxylation of Pip to generate the bioactive immune signal, NHP.
Quantitative Analysis of Pip and NHP Accumulation
Pathogen infection triggers a significant accumulation of Pip and NHP in both local (infected) and systemic (distal) tissues. The tables below summarize quantitative data from studies on Arabidopsis thaliana following infection with Pseudomonas syringae.
Table 1: Pipecolic Acid (Pip) Accumulation in Arabidopsis thaliana after P. syringae pv. maculicola (Psm) Inoculation
| Plant Genotype | Tissue | Treatment | Time (hpi) | Pip Concentration (µg/g FW ± SD) | Reference |
| Col-0 (Wild-Type) | Local (1°) | Mock | 48 | 0.1 ± 0.05 | |
| Col-0 (Wild-Type) | Local (1°) | Psm | 48 | 15.2 ± 3.5 | |
| Col-0 (Wild-Type) | Systemic (2°) | Mock | 48 | 0.08 ± 0.04 | |
| Col-0 (Wild-Type) | Systemic (2°) | Psm | 48 | 2.5 ± 0.8 | |
| ald1 | Local (1°) | Psm | 48 | < 0.1 | |
| sard4 | Local (1°) | Psm | 48 | 8.9 ± 2.1 | |
| fmo1 | Local (1°) | Psm | 48 | 25.6 ± 5.2 |
hpi: hours post-inoculation; FW: fresh weight; SD: standard deviation.
Table 2: N-hydroxypipecolic acid (NHP) Accumulation in Arabidopsis thaliana after P. syringae pv. tomato (Pst) Inoculation
| Plant Genotype | Tissue | Treatment | Time (hpi) | Relative NHP Abundance (Ion Abundance ± STD) | Reference |
| Col-0 (Wild-Type) | Local | Mock | 24 | Not Detected | |
| Col-0 (Wild-Type) | Local | Pst | 24 | 1.2e7 ± 0.2e7 | |
| Col-0 (Wild-Type) | Systemic | Mock | 24 | Not Detected | |
| Col-0 (Wild-Type) | Systemic | Pst | 24 | 3.5e6 ± 0.8e6 | |
| fmo1 | Local | Pst | 24 | Not Detected |
STD: standard deviation.
Signaling Role in Systemic Acquired Resistance
NHP is a mobile signal that travels from the site of infection to distal parts of the plant, where it primes defenses. The signaling cascade initiated by NHP involves a complex interplay with the SA signaling pathway.
Key aspects of the signaling pathway include:
-
NHP as a mobile signal: NHP is transported systemically and is sufficient to induce SAR.
-
Synergy with Salicylic Acid: NHP and SA signaling pathways are mutually potentiating. NHP accumulation leads to an increase in SA levels in systemic tissues, and SA, in turn, can enhance NHP-mediated responses.
-
Transcriptional Reprogramming: NHP induces a massive transcriptional reprogramming in systemic leaves, leading to the upregulation of defense-related genes, including PATHOGENESIS-RELATED (PR) genes.
-
Priming of Defenses: NHP primes the plant for a faster and stronger defense response upon subsequent pathogen attack.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments in the study of this compound and plant immunity.
Quantification of Pipecolic Acid and N-Hydroxypipecolic Acid by GC-MS
This protocol is adapted from Návarová et al. (2012) and Hartmann et al. (2017).
Materials:
-
Plant leaf tissue
-
Liquid nitrogen
-
80% (v/v) methanol
-
Water
-
Propyl-chloroformate
-
1-Propanol/Pyridine (4:1, v/v)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Freeze ~100 mg of plant leaf tissue in liquid nitrogen and grind to a fine powder.
-
Extract metabolites with 1 mL of 80% methanol.
-
Centrifuge at 14,000 rpm for 10 min at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of chloroform and 750 µL of water to the supernatant for phase separation.
-
Centrifuge at 4,000 rpm for 5 min.
-
Transfer the upper aqueous phase to a new tube and dry under vacuum.
-
For derivatization, resuspend the dried extract in 100 µL of 1-propanol/pyridine (4:1, v/v).
-
Add 20 µL of propyl-chloroformate and vortex for 1 min.
-
Incubate at 60°C for 60 min.
-
Add 200 µL of sodium bicarbonate (saturated).
-
Extract the derivatives with 300 µL of hexane.
-
Dry the hexane phase over anhydrous sodium sulfate.
-
Analyze 1 µL of the sample by GC-MS.
Systemic Acquired Resistance (SAR) Assay in Arabidopsis thaliana
This protocol is a standard method for assessing SAR.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
Pseudomonas syringae pv. maculicola (Psm)
-
10 mM MgCl₂
-
Syringes without needles
-
Sterile water
-
Petri dishes with appropriate growth medium (e.g., King's B)
Procedure:
-
Primary Inoculation: Infiltrate three lower leaves of each plant with a suspension of Psm at an optical density at 600 nm (OD₆₀₀) of 0.001 in 10 mM MgCl₂. As a control, infiltrate a separate set of plants with 10 mM MgCl₂ only (mock).
-
Incubation: Keep the plants under standard growth conditions for 48 hours to allow for the establishment of SAR.
-
Secondary Inoculation: Infiltrate three upper, systemic leaves of both Psm-inoculated and mock-inoculated plants with a virulent strain of Psm at an OD₆₀₀ of 0.001.
-
Quantification of Bacterial Growth: At 3 days post-secondary inoculation, collect leaf discs from the secondary-inoculated leaves.
-
Homogenize the leaf discs in sterile water.
-
Plate serial dilutions of the homogenate on Petri dishes containing King's B medium with appropriate antibiotics.
-
Incubate the plates at 28°C for 2 days.
-
Count the colony-forming units (CFUs) to determine the bacterial titer in the leaves. A significant reduction in bacterial growth in the systemic leaves of Psm-pre-inoculated plants compared to mock-pre-inoculated plants indicates the induction of SAR.
In Vitro Enzyme Assay for ALD1 (Aminotransferase)
This protocol is based on the principles of aminotransferase assays.
Materials:
-
Purified recombinant ALD1 protein
-
L-lysine
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Reagents for detecting the product (e.g., by derivatization and LC-MS or a coupled enzyme assay)
Procedure:
-
Prepare a reaction mixture containing reaction buffer, PLP, and α-ketoglutarate.
-
Add purified ALD1 protein to the reaction mixture.
-
Initiate the reaction by adding L-lysine.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding acid or boiling).
-
Analyze the formation of the product, P2C, using LC-MS.
Conclusion and Future Directions
The discovery of the pivotal role of this compound and its derivative NHP in plant immunity has fundamentally advanced our understanding of systemic acquired resistance. The intricate interplay between the Pip/NHP and SA signaling pathways highlights the complexity and robustness of plant defense networks. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers aiming to further unravel these mechanisms and for professionals in the agrochemical industry seeking to develop novel, sustainable strategies for crop protection.
Future research should focus on:
-
Identifying the receptor(s) for NHP.
-
Elucidating the downstream signaling components of the NHP pathway.
-
Investigating the role of Pip and NHP in a broader range of plant species and against diverse pathogens.
-
Exploring the potential for engineering the Pip/NHP pathway to enhance disease resistance in crops.
By continuing to explore the multifaceted roles of this compound, the scientific community can pave the way for innovative solutions to ensure global food security in the face of increasing challenges from plant diseases.
References
An In-depth Technical Guide to the Endogenous Production of D-Pipecolinic Acid in Humans
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
D-Pipecolinic acid (D-Pip), a chiral cyclic imino acid, is an endogenous molecule found in human physiological fluids and tissues. As a stereoisomer of the more abundant L-pipecolinic acid, D-Pip has garnered significant interest due to its potential role as a neuromodulator and its association with various pathological conditions. While L-pipecolic acid is a well-established intermediate in the peroxisomal degradation pathway of L-lysine, the precise origin and regulation of endogenous D-Pip are less clear. This technical guide provides a comprehensive overview of the metabolic pathways, quantitative levels, and analytical methodologies related to this compound in humans, with a focus on its synthesis and biological significance.
Metabolic Pathways of Pipecolinic Acid
In mammals, the primary metabolic pathways for lysine (B10760008) degradation are the saccharopine pathway, which predominates in extracerebral tissues, and the pipecolic acid pathway, which is more significant in the brain[1]. The endogenous production of L-pipecolic acid is an integral part of this latter pathway.
Synthesis of L-Pipecolinic Acid from L-Lysine
The synthesis of L-pipecolic acid begins with the essential amino acid L-lysine. This conversion occurs within the peroxisomes. The key enzymatic steps are:
-
Conversion to α-Aminoadipate-δ-semialdehyde (AAS): L-lysine is converted to L-α-aminoadipate-δ-semialdehyde.
-
Cyclization: AAS spontaneously cyclizes to form Δ¹-piperideine-6-carboxylate (P6C).
-
Reduction to L-Pipecolic Acid: P6C is then reduced to L-pipecolic acid.
The degradation of L-pipecolic acid is subsequently carried out by the peroxisomal enzyme L-pipecolate oxidase (PIPOX), which oxidizes it to L-α-aminoadipate δ-semialdehyde, producing hydrogen peroxide (H₂O₂) as a byproduct[2][3][4]. Deficiencies in peroxisomal function, as seen in Zellweger syndrome, lead to the accumulation of L-pipecolic acid[5].
The Origin of this compound: A Putative Bacterial Contribution
A dedicated human enzyme for the conversion of L-pipecolic acid to D-pipecolic acid (i.e., a pipecolic acid racemase) has not been identified. Current evidence strongly suggests that the majority of endogenous D-pipecolic acid in humans is not synthesized directly by human enzymes but rather originates from the metabolic activity of intestinal microflora. Studies have shown that oral loading with lysine leads to a significant increase in plasma and urinary D-pipecolic acid levels, indicating that dietary lysine is catabolized by gut bacteria to produce the D-enantiomer, which is then absorbed into circulation.
The following diagram illustrates the established and proposed pathways for the formation of this compound.
Quantitative Data on this compound
The concentration of this compound is measured in various biological fluids. It is often significantly lower than its L-enantiomer in healthy individuals but can be elevated in certain pathological states.
| Biological Matrix | Condition | This compound Conc. (µmol/L) | L-Pipecolinic Acid Conc. (µmol/L) | Total Pipecolic Acid Conc. (µmol/L) | Reference(s) |
| Plasma | Healthy Adults | - | - | 1.00 ± 0.08 | |
| Healthy Infants (< 1 wk) | - | - | 5.73 (range: 3.75-10.8) | ||
| Healthy Infants (> 1 wk) | - | - | 1.46 (range: 0.70-2.46) | ||
| Liver Cirrhosis | 1.05 ± 0.24 | 1.58 ± 0.13 | - | ||
| Hepatic Encephalopathy | 1.58 ± 0.50 | 2.38 ± 0.58 | - | ||
| Pyridoxine-Dependent Epilepsy | Elevated | Elevated | - | ||
| Cerebrospinal Fluid (CSF) | Healthy Controls | - | - | 0.041 (range: 0.010-0.120) | |
| Pyridoxine-Dependent Epilepsy | Significantly Elevated | Significantly Elevated | - | ||
| Brain Tissue | Healthy Rodents (various regions) | - | - | ~0.1 - 0.5 nmol/g | |
| ECM Mice (Cerebral Malaria) | - | - | Significantly Elevated |
Note: Quantitative data for this compound specifically in human brain tissue is limited. Rodent studies indicate its presence, with higher concentrations in the hypothalamus, pons-medulla oblongata, and cerebellum.
Experimental Protocols
The accurate quantification of this compound requires methods that can resolve its stereoisomers. Chiral chromatography coupled with mass spectrometry is the gold standard.
Protocol: Chiral LC-MS/MS for D/L-Pipecolinic Acid Quantification
This protocol outlines a typical workflow for the analysis of D- and L-pipecolinic acid in plasma.
1. Sample Preparation:
-
To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., Phenylalanine-d5).
-
Precipitate proteins by adding 150 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
2. Chromatographic Separation:
-
Column: A chiral macrocyclic glycopeptide column (e.g., Teicoplanin-based).
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Detection:
-
Interface: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Selected-Reaction Monitoring (SRM).
-
SRM Transitions:
-
Pipecolic Acid: m/z 130 → m/z 84
-
Phenylalanine-d5 (IS): m/z 171 → m/z 125
-
-
The retention times for L-Pip and D-Pip will be distinct, allowing for individual quantification.
4. Data Analysis:
-
Construct calibration curves using standards of known concentrations for both D- and L-pipecolic acid.
-
Calculate the concentration of each enantiomer in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
The following diagram shows a typical workflow for this analytical process.
Biological Role and Signaling Pathways
This compound is believed to function as a neuromodulator, primarily through its interaction with the GABAergic system.
Interaction with GABA-A Receptors
Pipecolic acid has been shown to modulate the function of GABA-A receptors, which are ligand-gated ion channels responsible for the majority of fast inhibitory neurotransmission in the central nervous system. While some studies suggest a weak direct affinity, others indicate that pipecolic acid can enhance the response of GABA-A receptors to GABA. It may also antagonize the binding of barbiturates to the GABA-A receptor complex, suggesting it acts as an allosteric modulator. Upon binding, the GABA-A receptor undergoes a conformational change, opening its central pore to allow the influx of chloride ions (Cl⁻), which hyperpolarizes the neuron and reduces its excitability.
The diagram below illustrates the modulatory role of this compound on the GABA-A receptor.
Conclusion and Future Directions
The endogenous presence of this compound in humans is primarily attributed to the metabolic activity of the gut microbiome on dietary lysine. While its role as a neuromodulator of the GABAergic system is established, further research is required to fully elucidate its physiological and pathological significance. Key areas for future investigation include:
-
Identification of a Human Racemase: Definitive studies to confirm the absence or presence of a human enzyme capable of converting L-Pip to D-Pip.
-
Quantitative Brain Mapping: Precise quantification of D-Pip concentrations in different regions of the human brain to better understand its role in neurotransmission.
-
Pharmacological Profiling: In-depth characterization of D-Pip's interaction with various receptor subtypes and its potential as a therapeutic target in neurological and metabolic disorders.
This guide provides a foundational understanding for researchers and clinicians working to unravel the complexities of this compound metabolism and function.
References
- 1. researchgate.net [researchgate.net]
- 2. Origin of D- and L-pipecolic acid in human physiological fluids: a study of the catabolic mechanism to pipecolic acid using the lysine loading test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-pipecolic acid metabolism in human liver: detection of L-pipecolate oxidase and identification of its reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pipecolic Acid, a Putative Mediator of the Encephalopathy of Cerebral Malaria and the Experimental Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of D-Pipecolinic Acid in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of D-Pipecolinic acid in plasma, a key biomarker in several metabolic disorders. The methods described herein are primarily focused on robust and specific chromatographic techniques, namely Chiral Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Chiral Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is the D-enantiomer of pipecolinic acid, a cyclic amino acid derived from the metabolism of lysine (B10760008).[1][2] While the L-isomer is an intermediate in lysine degradation in mammals, elevated levels of the D-isomer in plasma have been associated with peroxisomal biogenesis disorders, such as Zellweger syndrome, and may also serve as a potential biomarker for other conditions.[3][4] Accurate and precise quantification of this compound, distinct from its L-enantiomer, is therefore crucial for clinical research and diagnostics.
Methods for Quantification
The primary methods for the chiral separation and quantification of this compound in plasma are chromatography-based, coupled with mass spectrometry for sensitive and specific detection.
-
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that allows for the direct analysis of D- and L-pipecolinic acid without the need for derivatization.[5] It offers a relatively simple sample preparation and rapid analysis time.
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent chromatographic resolution for enantiomers. However, it requires a more extensive sample preparation involving derivatization to make the analyte volatile.
While enzymatic assays using D-amino acid oxidase (DAAO) exist for the detection of D-amino acids, specific and validated protocols for the direct quantification of this compound in complex biological matrices like plasma are not well-established in the reviewed literature. DAAO exhibits broad substrate specificity, which could lead to interferences from other D-amino acids in plasma without extensive sample purification.
Quantitative Data Summary
The following table summarizes the quantitative parameters for the described methods.
| Parameter | Chiral LC-MS/MS | Chiral GC-MS |
| Linearity Range | 0.5–80 µmol/L | Not explicitly stated, but quantitative for relevant clinical concentrations. |
| Limit of Detection (LOD) | Not explicitly stated, but a signal-to-noise ratio of 50:1 was achieved at 1.0 µmol/L. | Not explicitly stated. |
| Limit of Quantification (LOQ) | 0.5 µmol/L (as the lower end of the linearity range) | Not explicitly stated. |
| Intra-assay Variation | 3.1–7.9% | Not explicitly stated. |
| Inter-assay Variation | 5.7–13% | Not explicitly stated. |
| Recovery | 95% (at 5 µmol/L) and 102% (at 50 µmol/L) | Not explicitly stated. |
| Sample Volume | 50 µL of plasma | 100 µL of plasma |
Experimental Workflows
Experimental Protocols
Protocol 1: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from the method described by Rashed et al.
1. Materials and Reagents
-
This compound and L-Pipecolinic acid standards
-
Phenylalanine-d5 (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Trifluoroacetic acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Control plasma
2. Sample Preparation
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Phenylalanine-d5 internal standard solution.
-
Add 200 µL of cold acidified acetonitrile (formic acid-trifluoroacetic acid-acetonitrile; 0.4:0.2:100 by volume) to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 9300 x g for 10 minutes.
-
Transfer the clear supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 35°C.
-
Reconstitute the residue in a suitable volume of mobile phase for injection.
3. LC-MS/MS Conditions
-
LC Column: Chiral macrocyclic glycopeptide teicoplanin column.
-
Mobile Phase: Methanol-water (60:40 by volume).
-
Flow Rate: As recommended for the column.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Mode: Selected-Reaction Monitoring (SRM).
-
SRM Transitions:
-
Pipecolic acid: m/z 130 → m/z 84
-
Phenylalanine-d5: m/z 171 → m/z 125
-
-
Elution Times: L-Pipecolic acid at approximately 7 min and this compound at approximately 11.7 min.
4. Calibration Curve Prepare calibration standards by spiking control plasma with known concentrations of L-Pipecolinic acid (and/or this compound) covering the range of 0.5 to 80 µmol/L. Process these standards alongside the unknown samples.
Protocol 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on the method described by Struys and Jakobs.
1. Materials and Reagents
-
This compound and L-Pipecolinic acid standards
-
[2H11]pipecolic acid (Internal Standard)
-
Phosphate (B84403) buffer (1 mol/L, pH 11)
-
Methylchloroformate
-
Ethyl acetate
-
Pentafluorobenzyl (PFB) bromide
-
Hexane
-
Control plasma
2. Sample Preparation and Derivatization
-
To 100 µL of plasma, add a known amount of [2H11]pipecolic acid internal standard.
-
Add 500 µL of phosphate buffer (1 mol/L, pH 11) and 50 µL of methylchloroformate to form the N-methylcarbamate derivatives.
-
Extract the derivatives with ethyl acetate.
-
Dry the ethyl acetate extract.
-
Form the pentafluorobenzyl (PFB) derivatives by adding PFB bromide.
-
Perform a final extraction with hexane.
3. GC-MS Conditions
-
GC Column: CP Chiralsil-Dex CB (25m x 0.25 mm, film thickness 0.25 µm) or equivalent chiral column.
-
Oven Temperature Program: Start at 100°C (hold for 1 min), ramp at 1°C/min to 160°C, then ramp quickly to 240°C.
-
Carrier Gas: Helium or hydrogen.
-
Injection Volume: 1 µL.
-
Mass Spectrometer: Mass spectrometer with a negative chemical ionization (NCI) source.
-
Reagent Gas: Ammonia.
-
Scan Mode: Mass fragmentography (Selected Ion Monitoring).
-
Ions Monitored:
-
Endogenous pipecolic acid: m/z 186
-
[2H9]pipecolic acid (or appropriate mass for the internal standard used): m/z 195
-
4. Calibration Prepare calibration standards using enantiomerically pure standards to determine the elution order and for quantification.
Signaling Pathways and Logical Relationships
The quantification of this compound is not directly related to a signaling pathway in the context of the analytical method itself. However, its clinical relevance is tied to the metabolic pathways of lysine and peroxisomal function. The analytical methods described follow a logical progression of steps from sample collection to data analysis.
References
- 1. Determination of D- and L-pipecolic acid in food samples including processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of plasma pipecolic acid by an easy and rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Pipecolinic Acid as a Biomarker for Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Pipecolinic acid (D-PA), a stereoisomer of pipecolinic acid, is emerging as a potential biomarker for various liver diseases. Unlike its L-enantiomer, which is a product of L-lysine metabolism in mammals, D-PA is primarily synthesized by intestinal bacteria from D-lysine.[1][2][3] Under normal physiological conditions, D-PA is metabolized by peroxisomes in the liver.[1] However, in the presence of liver dysfunction, particularly in cases of liver cirrhosis and hepatic encephalopathy, the clearance of D-PA is impaired, leading to its accumulation in the plasma.[1] This document provides detailed application notes and protocols for the utilization of D-PA as a biomarker in liver disease research and drug development.
Data Presentation
The following tables summarize the quantitative data on plasma this compound concentrations in healthy individuals and patients with liver disease.
Table 1: Plasma this compound Concentrations in Liver Disease
| Cohort | This compound (μmol/L) | L-Pipecolinic Acid (μmol/L) | Reference |
| Normal Subjects (n=15) | Not specified individually, but significantly lower than patient groups | Not specified individually, but significantly lower than patient groups | |
| Liver Cirrhosis without Hepatic Encephalopathy (n=15) | 1.05 ± 0.24 | 1.58 ± 0.13 | |
| Chronic Hepatic Encephalopathy (n=27) | 1.58 ± 0.50 | 2.38 ± 0.58 | |
| Chronic Hepatic Encephalopathy (pre-kanamycin treatment, n=7) | 1.62 ± 0.23 | 2.43 ± 0.52 | |
| Chronic Hepatic Encephalopathy (post-kanamycin treatment, n=7) | 0.61 ± 0.15 | 2.23 ± 0.11 |
Table 2: Total Pipecolic Acid Concentrations in Chronic Liver Disease
| Cohort | Total Pipecolic Acid (nmol/mL) | Reference |
| Normal Subjects | 1.00 ± 0.08 | |
| Chronic Active Hepatitis | No significant change | |
| Liver Cirrhosis | 1.93 ± 0.24 | |
| Hepatocellular Carcinoma | 2.22 ± 0.49 |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed pathways and relationships involving this compound in the context of liver disease.
References
Synthesis of D-Pipecolinic Acid Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of D-pipecolinic acid derivatives, a class of compounds with significant potential in drug discovery. The unique constrained piperidine (B6355638) scaffold of this compound makes it an attractive building block for creating novel therapeutic agents targeting a range of diseases. These protocols and data are intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction to this compound in Drug Discovery
This compound is a non-proteinogenic amino acid that serves as a valuable chiral scaffold in the design of bioactive molecules. Its rigid six-membered ring structure can impart favorable conformational constraints on peptide and small molecule drug candidates, potentially leading to enhanced potency, selectivity, and metabolic stability.[1][2] Derivatives of this compound have shown promise in various therapeutic areas, including as enzyme inhibitors and as components of immunosuppressive agents.[3][4]
Synthetic Strategies and Protocols
Several synthetic strategies can be employed to generate diverse this compound derivatives. Below are detailed protocols for some of the key methodologies.
Asymmetric Synthesis via Diels-Alder Reaction
This method allows for the enantioselective synthesis of substituted pipecolic acid derivatives from chiral 2-aminodienes and imines, yielding enantiomerically pure 4-piperidones as key intermediates.[5]
Protocol: Asymmetric Synthesis of a 4-Piperidone (B1582916) Intermediate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral 2-aminodiene (1.0 eq) in a suitable anhydrous solvent such as toluene.
-
Addition of Imine: Add the corresponding imine (1.1 eq) to the solution at room temperature.
-
Cycloaddition: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting 4-piperidone intermediate by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Multicomponent Synthesis from 3,4,5,6-Tetrahydropyridines
A straightforward approach to various pipecolic acid derivatives can be achieved through a multicomponent reaction starting from cyclic imines (3,4,5,6-tetrahydropyridines). This method allows for the rapid generation of diverse structures.
Protocol: Synthesis of a Protected Pipecolic Acid Derivative
-
Reaction Setup: In a well-ventilated fume hood, add the 3,4,5,6-tetrahydropyridine (1.0 eq) to a suitable solvent like methanol (B129727).
-
Addition of Reactants: Add the isocyanide (1.1 eq) and the carboxylic acid (1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The resulting protected amino acid can often be purified by crystallization or flash column chromatography.
-
Characterization: Confirm the structure of the product using spectroscopic methods such as NMR and mass spectrometry.
Synthesis of 4-Hydroxy-D-Pipecolinic Acid Derivatives
Hydroxylated pipecolic acid scaffolds are of particular interest as they can form additional hydrogen bonds with biological targets. The synthesis of these derivatives can be achieved through various methods, including the diastereoselective reduction of 4-oxopipecolates.
Protocol: Diastereoselective Reduction to a 4-Hydroxypipecolate
-
Starting Material: Dissolve the N-protected 4-oxopipecolate (1.0 eq) in an anhydrous solvent like methanol or ethanol (B145695) at 0 °C.
-
Reducing Agent: Add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) (1.5 eq) portion-wise to the solution while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until the starting material is consumed as indicated by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting diastereomeric mixture of 4-hydroxypipecolates by flash column chromatography to separate the isomers.
-
Characterization: Characterize the purified cis and trans isomers by NMR spectroscopy to determine the stereochemistry.
Data Presentation: Biological Activity of this compound Derivatives
The following table summarizes the in vitro activity of a series of 4-hydroxy and 5-hydroxy pipecolate hydroxamic acid derivatives as inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE) and Matrix Metalloproteinase-1 (MMP-1).
| Compound ID | Scaffold | R Group | TACE IC₅₀ (nM) | MMP-1 IC₅₀ (nM) | Selectivity (MMP-1/TACE) |
| 1 | 4-Hydroxy Pipecolate | H | 150 | >10000 | >67 |
| 2 | 4-Hydroxy Pipecolate | 4-Benzyloxybenzenesulfonamide | 5 | 600 | 120 |
| 3 | 4-Hydroxy Pipecolate | 4-(2-Methylbenzyloxy)benzenesulfonamide | 2 | 550 | 275 |
| 4 | 5-Hydroxy Pipecolate | H | 200 | >10000 | >50 |
| 5 | 5-Hydroxy Pipecolate | 4-Benzyloxybenzenesulfonamide | 8 | 800 | 100 |
| 6 | 5-Hydroxy Pipecolate | 4-(2-Methylbenzyloxy)benzenesulfonamide | 3 | 750 | 250 |
Data adapted from relevant literature describing the synthesis and biological activity of selective pipecolic acid-based TACE inhibitors.
Visualizations: Workflows and Signaling Pathways
Synthetic Workflow for this compound Derivatives
This diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives for drug discovery.
Caption: A generalized workflow for the synthesis and development of this compound derivatives as drug candidates.
Pipecolic Acid Signaling in Plant Immunity
D-pipecolic acid and its precursor, L-pipecolic acid, are key signaling molecules in plant systemic acquired resistance (SAR), a form of induced immunity. This diagram outlines the core components of this signaling pathway.
Caption: A simplified signaling pathway of pipecolic acid in plant systemic acquired resistance.
Conclusion
The synthesis of this compound derivatives represents a promising avenue for the discovery of novel drugs with improved pharmacological properties. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space of this versatile scaffold and to develop new therapeutic agents. Further investigation into the structure-activity relationships of these compounds will be crucial for optimizing their efficacy and selectivity for various biological targets.
References
Application Notes: D-Pipecolinic Acid in Neuroscience Research
Introduction
D-Pipecolinic acid (D-PA) is a chiral cyclic amino acid and a metabolite of lysine (B10760008) that is endogenously present in the mammalian brain.[1][2] While its precise physiological roles are still under investigation, emerging research has highlighted its potential as a neuromodulator, particularly within the GABAergic and glutamatergic systems.[3][4] Elevated levels of pipecolic acid have been associated with several neurological conditions, including pyridoxine-dependent epilepsy and the encephalopathy of cerebral malaria, underscoring its importance in brain function and pathology.[5] This document provides an overview of the applications of D-PA in neuroscience research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound is believed to exert its effects in the central nervous system (CNS) through multiple mechanisms:
-
GABAergic System Modulation: D-PA has been shown to interact with the GABAergic system. While it exhibits only a weak affinity for GABA-B receptors (IC50 = 1.8 x 10⁻³ M) and has no direct affinity for the GABA-A receptor complex, it can enhance GABAergic transmission. Notably, L-pipecolic acid strongly inhibits GABA binding in the presence of barbiturates like hexobarbital (B1194168) (IC50 = 2 x 10⁻¹⁰ M) and pentobarbital (B6593769) (IC50 = 2 x 10⁻⁹ M), suggesting it may act as an endogenous neuromodulator of the GABA receptor-ionophore complex. This potentiation of GABAergic inhibition may contribute to its observed anticonvulsant properties when used in conjunction with drugs like phenobarbital.
-
NMDA Receptor Interaction: Evidence suggests that derivatives of pipecolic acid can act as antagonists at the NMDA receptor. The NMDA receptor, a key player in excitatory synaptic transmission and plasticity, has a complex structure with multiple binding sites. The interaction of D-PA and its analogs with this receptor system is an active area of research for the development of novel therapeutics for conditions involving excitotoxicity.
-
Neuronal Viability: Prolonged exposure to this compound (72 hours) has been shown to reduce the viability of neuronal cells in a dose-dependent manner (1 to 100 µM), potentially through the induction of apoptosis. This suggests a role for D-PA in the pathophysiology of neurodegenerative processes. In contrast, short-term application (20 minutes) at similar concentrations did not inhibit excitatory postsynaptic responses.
-
Oxidative Stress: In vitro studies have demonstrated that pipecolic acid can induce oxidative stress in the cerebral cortex of young rats. This effect is characterized by a decrease in the activity of antioxidant enzymes such as catalase and glutathione (B108866) peroxidase, and an increase in markers of lipid peroxidation.
Quantitative Data Summary
The following table summarizes key quantitative data related to the interaction of pipecolic acid with neuronal systems.
| Parameter | Value | Context | Reference |
| GABA-B Receptor Affinity (IC50) | 1.8 x 10⁻³ M | L-Pipecolic acid | |
| GABA Binding Inhibition (IC50) | 2 x 10⁻¹⁰ M | L-Pipecolic acid in the presence of hexobarbital | |
| GABA Binding Inhibition (IC50) | 2 x 10⁻⁹ M | L-Pipecolic acid in the presence of pentobarbital | |
| High-Affinity Binding Site (KD) | 33.2 nM | [³H]Pipecolic acid to mouse brain P2 fraction membranes | |
| High-Affinity Binding Site (Bmax) | 0.2 pmol/mg protein | [³H]Pipecolic acid to mouse brain P2 fraction membranes | |
| Synaptosomal Uptake (High-Affinity Km) | 3.9 ± 0.17 x 10⁻⁶ M | D,L-[³H]pipecolic acid into mouse brain synaptosomes | |
| Synaptosomal Uptake (High-Affinity Vmax) | 129 ± 6 pmol/mg protein/3 min | D,L-[³H]pipecolic acid into mouse brain synaptosomes | |
| Synaptosomal Uptake (Low-Affinity Km) | 90.2 ± 4.3 x 10⁻⁶ M | D,L-[³H]pipecolic acid into mouse brain synaptosomes | |
| Synaptosomal Uptake (Low-Affinity Vmax) | 2.45 ± 0.19 nmol/mg protein/3 min | D,L-[³H]pipecolic acid into mouse brain synaptosomes | |
| NMDA Receptor Antagonist Activity (IC50) | 67 ± 6 nM | LY235723 (a pipecolic acid derivative) against [³H]CGS 19755 binding | |
| NMDA Antagonist Activity (IC50) | 1.9 ± 0.24 µM | LY235723 against NMDA-induced depolarization in cortical slices |
Experimental Protocols
1. Protocol for In Vivo Microdialysis to Measure Extracellular this compound in the Brain
This protocol is adapted from established in vivo microdialysis techniques used for monitoring neurotransmitters in the brains of freely moving rodents.
Objective: To measure the extracellular concentration of this compound in a specific brain region of a freely moving rodent.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with a molecular weight cutoff suitable for small molecules)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
HPLC system with electrochemical or mass spectrometry detection for analysis.
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Following a midline scalp incision, drill a small hole in the skull over the target brain region. Slowly lower the microdialysis probe to the desired coordinates. Secure the probe to the skull with dental cement.
-
Perfusion: Connect the probe inlet to a syringe pump and the outlet to a fraction collector. Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
Sample Analysis: Analyze the collected dialysate samples for this compound concentration using a sensitive analytical method such as HPLC coupled with mass spectrometry.
-
Data Analysis: Quantify the concentration of this compound in each sample and analyze the data to determine changes in extracellular levels over time or in response to pharmacological challenges.
2. Protocol for Assessing Anticonvulsant Activity
This protocol is based on standard models for evaluating the anticonvulsant effects of pharmacological agents.
Objective: To determine if this compound exhibits anticonvulsant activity, either alone or as an adjunct to other anticonvulsant drugs.
Materials:
-
Mice or rats
-
This compound solution
-
Convulsant agent (e.g., pentylenetetrazol (PTZ) or maximal electroshock (MES) apparatus)
-
Standard anticonvulsant drug (e.g., phenobarbital) for positive control.
-
Vehicle solution (e.g., saline)
-
Observation chambers
Procedure:
-
Animal Groups: Divide the animals into groups: Vehicle control, D-PA alone, positive control (e.g., phenobarbital), and D-PA + phenobarbital.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle to the respective groups. For the combination group, administer D-PA prior to the standard anticonvulsant.
-
Induction of Seizures:
-
PTZ Model: After a set pretreatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).
-
MES Model: Deliver a brief electrical stimulus via corneal or ear-clip electrodes.
-
-
Observation: Immediately after seizure induction, place the animals in individual observation chambers and record seizure activity. Key parameters to measure include the latency to the first seizure, the duration of seizures, and the percentage of animals protected from tonic-clonic seizures.
-
Data Analysis: Compare the seizure parameters between the different treatment groups using appropriate statistical tests. A significant increase in seizure latency or a decrease in seizure duration or incidence in the D-PA treated groups compared to the control group indicates anticonvulsant activity.
Visualizations
References
- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for D-Pipecolic acid (HMDB0005960) [hmdb.ca]
- 3. Potentiation of phenobarbital-induced anticonvulsant activity by pipecolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions between the glutamate and glycine recognition sites of the N-methyl-D-aspartate receptor from rat brain, as revealed from radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pipecolic Acid, a Putative Mediator of the Encephalopathy of Cerebral Malaria and the Experimental Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Separation of Pipecolinic Acid Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipecolic acid, a cyclic non-proteinogenic amino acid, is a significant molecule in various biological processes and a key chiral building block in the synthesis of many pharmaceutical compounds. Its stereochemistry is crucial as the biological activity and pharmacological effects of its enantiomers (D- and L-pipecolinic acid) can differ significantly. Consequently, the accurate enantioselective analysis of pipecolinic acid is of paramount importance in drug discovery, development, and clinical diagnostics. This document provides detailed protocols for the chiral separation of pipecolinic acid isomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Data Presentation: Quantitative Separation Parameters
The following tables summarize the quantitative data for the chiral separation of pipecolinic acid isomers using different analytical techniques and conditions.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Analyte | Retention Time (min) | Separation Factor (α) | Resolution (Rs) | Reference |
| Astec® CHIROBIOTIC® T | Water/Acetonitrile (50:50, v/v) | 1.0 | 25 | UV, 220 nm | Pipecolic Acid | Not Specified | Not Specified | Not Specified | [1] |
| Teicoplanin | Not Specified | Not Specified | Not Specified | MS/MS | L-PA | 7.0 | Not Specified | Not Specified | [2] |
| Teicoplanin | Not Specified | Not Specified | Not Specified | MS/MS | D-PA | 11.7 | Not Specified | Not Specified | [2] |
| (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (CSP 1) | Not Specified | Not Specified | Not Specified | Not Specified | 2-Naphthyl amide derivative | Not Specified | 1.30 | 1.75 | [3] |
| (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (CSP 2) | Not Specified | Not Specified | Not Specified | Not Specified | 1-Naphthylmethyl amide derivative | Not Specified | 1.30 | 2.26 | [3] |
| CHIRALPAK® ZWIX(+) | 50mM Formic Acid + 25mM Diethylamine in MeOH/ACN | 0.4-1.0 | Not Specified | Not Specified | DL-Pipecolic Acid | Not Specified | Not Specified | Not Specified |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Chiral Column | Derivatization Reagents | Oven Temperature Program | Carrier Gas | Detection | Analyte | Elution Order | Reference |
| CP Chirasil-Dex CB (25m x 0.25mm, 0.25µm) | Methylchloroformate, Pentafluorobenzyl bromide | 100°C (1 min), ramp 1°C/min to 160°C, then fast ramp to 240°C | Not Specified | NCI-MS | D- and L-Pipecolic acid derivatives | D- then L-isomer | |
| Not Specified | Propyl chloroformate | Not Specified | Not Specified | SIM-MS | Pipecolic acid derivative | Not Specified |
Table 3: Capillary Electrophoresis (CE)
| Chiral Selector | Background Electrolyte (BGE) | Derivatization Reagent | Resolution (Rs) | Reference |
| Poly(sodium N-undecanoyl-L-leucine-valinate) | Not Specified | Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | 2.78 |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Pipecolinic Acid
This protocol is a general guideline based on established methods for the chiral separation of pipecolic acid using a teicoplanin-based chiral stationary phase.
1. Materials and Reagents:
-
Column: Astec® CHIROBIOTIC® T, 5 µm, 25 cm x 4.6 mm I.D.
-
Mobile Phase: HPLC grade water and acetonitrile.
-
Sample: Racemic pipecolic acid standard, sample containing pipecolic acid.
-
Sample Diluent: Methanol or mobile phase.
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV or Mass Spectrometer (MS) detector.
3. Chromatographic Conditions:
-
Mobile Phase: Water:Acetonitrile (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or MS/MS (m/z 130 -> m/z 84 for pipecolic acid).
-
Injection Volume: 1 µL
4. Sample Preparation:
-
Dissolve 5 mg of the sample in 1 mL of methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
For biological samples like plasma, deproteinization is required. Add a suitable internal standard (e.g., phenylalanine-d5) to 50 µL of plasma, followed by deproteinization, evaporation, and reconstitution in the mobile phase.
5. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow the elution of both enantiomers. L-pipecolic acid typically elutes before D-pipecolic acid on this type of column.
-
Identify the enantiomers by comparing the retention times with those of pure enantiomeric standards.
-
Quantify the enantiomers by integrating the peak areas.
Protocol 2: Chiral GC-MS Analysis of Pipecolinic Acid after Derivatization
This protocol describes the enantioselective analysis of pipecolic acid in plasma using GC-MS after a two-step derivatization process.
1. Materials and Reagents:
-
Chiral GC Column: CP Chiralsil-Dex CB (25m x 0.25mm, 0.25µm film thickness)
-
Derivatization Reagents: Methylchloroformate, pentafluorobenzyl (PFB) bromide, phosphate (B84403) buffer (1 mol/L, pH 11), ethyl acetate, hexane (B92381).
-
Internal Standard: D/L-[2H11]pipecolic acid.
-
Sample: Plasma.
2. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with a Negative Chemical Ionization (NCI) source.
3. Derivatization Procedure:
-
To 100 µL of plasma, add 1 nmol of the internal standard.
-
Add 500 µL of phosphate buffer (1 mol/L, pH 11) and 50 µL of methylchloroformate to form the N-methylcarbamate derivative.
-
Extract the derivative with ethyl acetate.
-
Dry the extract and then add pentafluorobenzyl (PFB) bromide to form the PFB ester derivative.
-
Re-dissolve the final derivative in hexane for GC-MS analysis.
4. GC-MS Conditions:
-
Oven Temperature Program: Start at 100°C for 1 minute, then ramp at 1°C/min to 160°C, followed by a fast ramp to 240°C.
-
Carrier Gas Flow: 3 mL/min.
-
Injection Volume: 1 µL.
-
MS Detection: Negative Chemical Ionization (NCI) mode with ammonia (B1221849) as the reagent gas. Monitor m/z 186 for endogenous pipecolic acid and m/z 195 for the deuterated internal standard.
5. Procedure:
-
Inject the derivatized sample into the GC-MS system.
-
Acquire the data in mass fragmentography mode.
-
Determine the elution order of the D- and L-pipecolic acid derivatives using individual enantiomerically pure standards.
-
Quantify the enantiomers based on the peak areas relative to the internal standard.
Protocol 3: Chiral Capillary Electrophoresis (CE) of Pipecolinic Acid
This protocol outlines the chiral separation of pipecolinic acid by CE after derivatization.
1. Materials and Reagents:
-
Chiral Selector: Poly(sodium N-undecanoyl-L-leucine-valinate).
-
Derivatization Reagent: Fluorenylmethyloxycarbonyl chloride (FMOC-Cl).
-
Background Electrolyte (BGE): Appropriate buffer system (e.g., phosphate or borate (B1201080) buffer) containing the chiral selector.
-
Sample: Racemic pipecolic acid.
2. Instrumentation:
-
Capillary Electrophoresis system with a suitable detector (e.g., UV or fluorescence).
3. Derivatization Procedure:
-
React the pipecolic acid sample with FMOC-Cl to improve detectability and facilitate chiral separation. The reaction conditions (pH, temperature, time) need to be optimized.
4. CE Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): Buffer containing an optimized concentration of the polymeric surfactant chiral selector.
-
Separation Voltage: Optimize for the best resolution and analysis time.
-
Temperature: Controlled temperature for reproducible results.
-
Detection: Based on the FMOC label (e.g., fluorescence detection for high sensitivity).
5. Procedure:
-
Condition the capillary with the BGE.
-
Inject the derivatized sample.
-
Apply the separation voltage.
-
Detect the migrating enantiomers. The resolution for the separation of FMOC-DL-pipecolic acid has been reported to be 2.78 using this method.
-
Identify and quantify the enantiomers based on their migration times and peak areas.
Visualization of Experimental Workflow
Caption: General workflow for the chiral separation of pipecolic acid isomers.
References
- 1. HPLC Analysis of Pipecolic Acid Enantiomers on Astec® CHIROBIOTIC® T application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 2. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Detection of D-Pipecolinic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Pipecolinic acid (D-PA), a chiral metabolite of L-lysine, has garnered significant interest in biomedical research due to its association with various physiological and pathological processes. It is considered a biomarker for certain peroxisomal disorders, such as Zellweger syndrome, and is also implicated in neurological functions and liver diseases.[1][2][3][4][5] Accurate and sensitive detection of D-PA, often in the presence of its L-enantiomer, is crucial for both clinical diagnostics and advancing our understanding of its metabolic roles. Mass spectrometry, coupled with chromatographic separation, offers the requisite specificity and sensitivity for the reliable quantification of this compound in complex biological matrices.
This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a powerful technique for the analysis of this compound, offering high sensitivity and the ability to differentiate between D- and L-enantiomers through chiral chromatography.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound analysis by LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: Chiral LC-MS/MS for D/L-Pipecolinic Acid in Plasma
This protocol is adapted from a method utilizing a chiral macrocyclic glycopeptide teicoplanin column for the enantioseparation of D- and L-pipecolinic acid.
1. Sample Preparation:
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., 2 nmol of phenylalanine-d5).
-
Precipitate proteins by adding 200 µL of cold acidified acetonitrile (B52724) (0.4% formic acid, 0.2% trifluoroacetic acid in acetonitrile).
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 9,300 x g for 10 minutes.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 35°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
2. Liquid Chromatography:
-
Column: Narrow bore chiral macrocyclic glycopeptide teicoplanin column.
-
Mobile Phase: Methanol-water (60:40, v/v).
-
Flow Rate: As recommended for the specific column dimensions.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Ambient or as optimized.
-
Elution: L-PA typically elutes around 7 minutes, and D-PA around 11.7 minutes.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pipecolic Acid (D and L): m/z 130 → m/z 84.
-
Phenylalanine-d5 (Internal Standard): m/z 171 → m/z 125.
-
-
Instrument Parameters: Optimize collision energy and other source parameters for maximum signal intensity.
Protocol 2: HILIC-MS/MS for Total Pipecolinic Acid in Plasma
This protocol describes a rapid method for the quantification of total pipecolinic acid using Hydrophilic Interaction Liquid Chromatography (HILIC).
1. Sample Preparation:
-
To 100 µL of plasma, add 500 µL of acetonitrile containing the internal standard (e.g., 2 µmol/L of [2H5]-phenylalanine).
-
Vortex the mixture.
-
Centrifuge to pellet proteins.
-
Analyze the supernatant directly.
2. Liquid Chromatography:
-
Column: Luna HILIC (150 x 3.0 mm, 3 µm, 200 Å).
-
Mobile Phase A: 5 mmol/L ammonium (B1175870) formate (B1220265) in water.
-
Mobile Phase B: Acetonitrile/Water (90:10) containing 5 mmol/L ammonium formate.
-
Gradient: Optimize gradient from high organic to aqueous to retain and elute pipecolinic acid.
-
Flow Rate: 0.4-0.6 mL/min.
3. Mass Spectrometry:
-
Ionization: ESI, Positive Mode.
-
Scan Type: MRM.
-
MRM Transitions: As in Protocol 1.
Quantitative Data Summary
| Parameter | Chiral LC-MS/MS Method | HILIC-MS/MS Method |
| Sample Volume | 50 µL Plasma | 100 µL Plasma |
| Linearity Range | 0.5 - 80 µmol/L | 0.05 - 50 µmol/L |
| Lower Limit of Quantification (LLOQ) | 0.5 µmol/L | 0.050 µmol/L |
| Lower Limit of Detection (LOD) | Not specified, but S/N of 50:1 at 1.0 µmol/L | 0.010 µmol/L |
| Intra-assay CV | 3.1 - 7.9% | 3.2% |
| Inter-assay CV | 5.7 - 13% | 3.4% |
| Recovery | 95 - 102% | 93.8% |
| Internal Standard | Phenylalanine-d5 | [2H5]-phenylalanine |
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is another viable technique for pipecolinic acid analysis, typically requiring derivatization to increase volatility.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for this compound analysis by GC-MS.
Detailed Experimental Protocol
Protocol 3: GC-MS with Propyl Chloroformate Derivatization
This protocol is suitable for the analysis of total pipecolinic acid in biological matrices like plant tissues.
1. Sample Preparation and Derivatization:
-
Homogenize the biological sample.
-
Add an internal standard (e.g., norvaline).
-
Perform a suitable extraction procedure to isolate small molecules.
-
To the extract, add a solution of propyl chloroformate for derivatization. This step should be performed under controlled pH conditions.
2. Gas Chromatography:
-
Column: A standard non-polar or mid-polar capillary GC column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: Start with a low initial temperature (e.g., 80°C), ramp to a high final temperature (e.g., 280°C) to elute the derivatized analytes.
3. Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM).
-
Monitored Ions:
-
Pipecolic acid-N-propoxycarbonyl propyl ester: m/z 172.2 and 128.0.
-
Norvaline derivative (Internal Standard): m/z 158.2 and 72.2.
-
III. This compound Metabolic Context
This compound is a downstream metabolite of lysine (B10760008) catabolism. Understanding its metabolic pathway is essential for interpreting analytical results.
References
- 1. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry [bio-protocol.org]
- 4. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry [en.bio-protocol.org]
- 5. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of D-Pipecolinic Acid in the Diagnosis of Inborn Errors of Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipecolic acid, a derivative of the essential amino acid lysine (B10760008), has emerged as a significant biomarker in the diagnosis of several inborn errors of metabolism.[1] This non-proteinogenic amino acid exists in two stereoisomeric forms, L- and D-pipecolinic acid, with the L-isomer being the predominant form in plasma.[2] However, it is the quantification of both enantiomers, particularly the elevation of D-pipecolic acid, that provides valuable diagnostic insights, primarily for peroxisomal biogenesis disorders (PBDs).[2][3] This document provides a comprehensive overview of the role of this compound in diagnosing these metabolic disorders, along with detailed experimental protocols for its analysis.
Pipecolic acid is an intermediate in the metabolic pathway of lysine.[3] In humans, the degradation of L-lysine can occur via two routes: the saccharopine pathway, which is the major route, and the peroxisomal pipecolic acid pathway. Elevated levels of pipecolic acid are indicative of defects in its metabolic pathway, most notably in peroxisomal disorders where the enzyme L-pipecolate oxidase is deficient.
Clinical Significance
Elevated concentrations of pipecolic acid are a key diagnostic marker for a range of inborn errors of metabolism. Its analysis is crucial for differentiating between various conditions:
-
Peroxisomal Biogenesis Disorders (PBDs): This group of disorders, including Zellweger syndrome, neonatal adrenoleukodystrophy (NALD), and infantile Refsum disease (IRD), is characterized by a failure to form or maintain functional peroxisomes. A hallmark of PBDs is the accumulation of pipecolic acid in plasma and cerebrospinal fluid (CSF).
-
Hyperlysinemia: This condition results from a defect in the saccharopine pathway of lysine degradation. Consequently, lysine is shunted to the alternative pipecolic acid pathway, leading to hyperpipecolic acidemia. Unlike in PBDs, hyperlysinemia is also characterized by a marked elevation of lysine in the blood.
-
Pyridoxine-Dependent Epilepsy (PDE): This is a rare form of epilepsy caused by mutations in the ALDH7A1 gene, which leads to the accumulation of α-aminoadipic semialdehyde (AASA) and its cyclic form, Δ1-piperideine-6-carboxylate (P6C). P6C can be reduced to pipecolic acid, leading to its elevation in plasma and CSF.
The stereoisomeric composition of pipecolic acid can offer further diagnostic clues. While L-pipecolic acid is the predominant form in plasma in both healthy individuals and those with peroxisomal disorders, the urinary excretion of D-pipecolic acid is significantly reduced in patients with severe PBDs like Zellweger syndrome.
Quantitative Data
The concentration of pipecolic acid in biological fluids is a critical parameter for diagnosis. The following table summarizes typical concentrations in healthy individuals and in patients with relevant metabolic disorders.
| Analyte | Condition | Specimen | Concentration (µmol/L) |
| Pipecolic Acid | Normal (Adult) | Plasma | < 2.5 |
| Normal (Neonate, < 1 wk) | Plasma | 3.75 - 10.8 | |
| Normal (Neonate, > 1 wk) | Plasma | 0.70 - 2.46 | |
| Normal (Adult) | CSF | 0.07 - 0.10 | |
| Zellweger Syndrome (Neonate) | Plasma | 7.7 - 25 (may increase with age) | |
| Pyridoxine-Dependent Epilepsy | Plasma & CSF | Significantly elevated | |
| L-Pipecolic Acid | Normal | Plasma | > 98% of total pipecolic acid |
| D-Pipecolic Acid | Normal | Urine | Predominant enantiomer excreted |
| Zellweger Syndrome | Urine | Little D-pipecolic acid present |
Experimental Protocols
The accurate quantification of D- and L-pipecolic acid is essential for differential diagnosis. The most common and reliable methods are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for L-Pipecolic Acid in Plasma
This method allows for the stereoselective analysis of L-pipecolic acid.
1. Sample Preparation:
- To 50 µL of plasma, add an internal standard (e.g., phenylalanine-d5).
- Perform protein precipitation using a suitable solvent (e.g., methanol).
- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Analysis:
- Chromatography:
- Column: Chiral macrocyclic glycopeptide teicoplanin column.
- Mobile Phase: A suitable gradient of organic solvent (e.g., methanol) and aqueous buffer (e.g., ammonium (B1175870) acetate).
- Flow Rate: Optimized for the specific column dimensions.
- Injection Volume: 10-20 µL.
- Mass Spectrometry:
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Analysis Mode: Selected-reaction monitoring (SRM).
- Transitions:
- Pipecolic acid: m/z 130 -> m/z 84
- Internal Standard (Phenylalanine-d5): m/z 171 -> m/z 125
3. Data Analysis:
- Quantify L-pipecolic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of L-pipecolic acid.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Total Pipecolic Acid
This method is suitable for the quantification of total pipecolic acid and requires derivatization.
1. Sample Preparation and Derivatization:
- To a specified volume of plasma, urine, or CSF, add an internal standard (e.g., [2H11]pipecolic acid).
- Perform a protein precipitation or a solid-phase extraction to clean up the sample.
- Derivatize the sample to make pipecolic acid volatile for GC analysis. A common method involves a two-step derivatization:
- React the amine group with methyl chloroformate in an alkaline aqueous solution to form the N-methylcarbamate.
- Extract the derivatized pipecolic acid into an organic solvent (e.g., ethyl acetate) after acidification.
- Derivatize the carboxyl group with a reagent such as pentafluorobenzyl (PFB) bromide.
- Evaporate the solvent and reconstitute the sample in a suitable solvent for injection.
2. GC-MS Analysis:
- Chromatography:
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from other components.
- Mass Spectrometry:
- Ionization Mode: Electron ionization (EI) or electron capture negative ionization (ECNI) if using PFB derivatives.
- Analysis Mode: Selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
3. Data Analysis:
- Quantify total pipecolic acid based on the peak area ratio of the analyte to the internal standard, using a calibration curve.
Visualizations
The following diagrams illustrate the metabolic pathway of pipecolic acid, a typical experimental workflow for its analysis, and its role in the differential diagnosis of inborn errors of metabolism.
Caption: Metabolic pathway of L-lysine degradation.
Caption: Experimental workflow for pipecolic acid analysis.
Caption: Diagnostic logic for elevated pipecolic acid.
References
Application Notes and Protocols for the Use of D-Pipecolinic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-pipecolinic acid, a non-proteinogenic cyclic amino acid, is a valuable building block in modern peptide synthesis and drug discovery. Its incorporation into peptide sequences can induce conformational constraints, enhance metabolic stability, and modulate biological activity. The D-enantiomer, in particular, is utilized to increase resistance to proteolytic degradation, a critical attribute for the development of peptide-based therapeutics. However, the steric hindrance posed by its cyclic structure presents unique challenges during solid-phase peptide synthesis (SPPS). This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide chains, along with a comparative analysis of common coupling reagents.
Challenges in Incorporating this compound
The primary challenge in the synthesis of peptides containing this compound is the steric hindrance of its secondary amine, which can lead to:
-
Slow Coupling Kinetics: The bulky nature of the pipecolic ring can impede the approach of the activated carboxyl group of the incoming amino acid, resulting in slower reaction rates.
-
Incomplete Couplings: Standard coupling protocols may not be sufficient to drive the reaction to completion, leading to deletion sequences and lower purity of the final peptide.
-
Diketopiperazine Formation: When pipecolic acid is one of the first two amino acids in a sequence, there is an increased risk of intramolecular cyclization to form a diketopiperazine, which terminates the peptide chain.[1]
To overcome these challenges, careful selection of coupling reagents and optimization of reaction conditions are crucial.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes a qualitative comparison of commonly used coupling reagents. Quantitative data from specific studies on this compound is sparse in publicly available literature; therefore, this table is based on general performance with hindered amino acids.
| Coupling Reagent Class | Reagent Examples | Advantages for Hindered Couplings | Disadvantages |
| Carbodiimides | DIC/HOBt, EDC/HOBt | Cost-effective, low risk of side reactions like guanidinylation.[2] | Can be slower than other reagents, requiring longer reaction times.[3] |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective for hindered and N-methyl amino acids.[2] | Can produce carcinogenic byproducts (e.g., HMPA with BOP).[4] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Fast reaction times and high coupling efficiency. HATU and COMU are particularly effective for hindered couplings. | Can cause guanidinylation of the N-terminal amine if used in excess. Benzotriazole-based reagents can be explosive under certain conditions. |
Note: For optimal results with hindered amino acids, extended coupling times and/or double coupling are often necessary, regardless of the reagent used.
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
Materials and Reagents
-
Fmoc-D-Pipecolinic acid
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF), high purity
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Methanol
-
Coupling reagents (e.g., HBTU, HATU, DIC, HOBt)
-
Fmoc-protected amino acids
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Protocol 1: Manual Solid-Phase Peptide Synthesis Incorporating Fmoc-D-Pipecolinic Acid
This protocol outlines the manual synthesis on a 0.1 mmol scale.
1. Resin Swelling:
- Place 150-200 mg of Rink Amide resin (loading ~0.5-0.7 mmol/g) in a reaction vessel.
- Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
- Agitate for 5-10 minutes at room temperature.
- Drain the solution.
- Repeat the piperidine treatment for another 10-15 minutes.
- Wash the resin thoroughly with DMF (5 x 5 mL).
- Perform a Kaiser test to confirm the presence of a free amine (a positive test will result in a blue color).
3. Coupling of Fmoc-D-Pipecolinic Acid (using HATU):
- In a separate vial, dissolve Fmoc-D-Pipecolinic acid (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in 2 mL of DMF.
- Add DIPEA (6 equivalents, 0.6 mmol) to the solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture at room temperature for 2-4 hours. For hindered couplings, overnight coupling may be beneficial.
- Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow beads) indicates a complete reaction. If the test is positive, a second coupling is recommended.
- To perform a second coupling, drain the reaction mixture and repeat the coupling step with a freshly prepared activated amino acid solution.
- Once the coupling is complete, wash the resin with DMF (5 x 5 mL).
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
5. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
- Wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
- Add 5 mL of the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.
7. Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purified peptide by mass spectrometry to confirm its molecular weight.
Visualizing the Workflow
The following diagrams illustrate the key steps in the solid-phase synthesis of a peptide containing this compound.
References
Application Notes and Protocols for the Analytical Measurement of D-Pipecolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Pipecolinic acid, a metabolite of lysine, is gaining increasing attention in biomedical research due to its association with various physiological and pathological processes. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its role in disease and for the development of potential therapeutic interventions. These application notes provide detailed protocols and analytical standards for the measurement of this compound, primarily focusing on chromatographic techniques coupled with mass spectrometry.
Analytical Methods Overview
The determination of this compound requires highly selective and sensitive analytical methods due to its presence in complex biological samples and the need to differentiate it from its L-enantiomer. The most common and robust methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), both of which necessitate chiral separation.
Key considerations for method selection:
-
LC-MS/MS: Offers high sensitivity and specificity, often with simpler sample preparation (e.g., protein precipitation) and without the need for derivatization. This makes it a preferred method for high-throughput analysis in clinical and research settings.[1][2][3]
-
GC-MS: Also provides excellent sensitivity and selectivity but typically requires a derivatization step to increase the volatility of the analyte. This can add complexity to the sample preparation process but can also enhance chromatographic resolution.[4][5]
Quantitative Data Summary
The following table summarizes the quantitative performance data from various validated methods for the analysis of pipecolinic acid. This allows for a direct comparison of the different analytical approaches.
| Method | Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Internal Standard | Reference |
| LC-MS/MS | L-Pipecolic Acid | Plasma | 0.5 - 80 µmol/L | Not Reported | 0.5 µmol/L | Phenylalanine-d5 | |
| HPLC-MS/MS | Pipecolic Acid | Plasma | 0.05 - 50 µmol/L | 0.010 µmol/L | 0.050 µmol/L | [2H5]-Phenylalanine | |
| GC-MS | D/L-Pipecolic Acid | Plasma | Not Reported | Not Reported | Not Reported | [2H11]pipecolinic acid | |
| HPLC | Pipecolic Acid | Biological Materials | Not Reported | ~20 pmol | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Chiral LC-MS/MS Method for D- and L-Pipecolinic Acid in Plasma
This protocol is based on a direct analysis method that does not require derivatization, offering a rapid and robust workflow.
1. Materials and Reagents:
-
This compound and L-Pipecolinic acid analytical standards
-
Phenylalanine-d5 (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic Acid
2. Sample Preparation:
-
To 50 µL of plasma, add a known concentration of the internal standard, Phenylalanine-d5.
-
Deproteinize the sample by adding a precipitating agent like acetonitrile.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Chiral Column: A macrocyclic glycopeptide teicoplanin-based chiral column is effective for enantioseparation.
-
Mobile Phase: An isocratic mobile phase of methanol/water (60:40, v/v) can be used.
-
Flow Rate: As recommended for the specific column dimensions.
-
MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Pipecolic Acid: m/z 130 -> m/z 84
-
Phenylalanine-d5: m/z 171 -> m/z 125
-
4. Data Analysis:
-
Quantify D- and L-pipecolinic acid by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared with known concentrations of the standards.
Protocol 2: Chiral GC-MS Method for D- and L-Pipecolic Acid in Plasma with Derivatization
This protocol involves a two-step derivatization process to enhance the volatility and chromatographic properties of pipecolic acid for GC-MS analysis.
1. Materials and Reagents:
-
This compound and L-Pipecolic acid analytical standards
-
D/L-[2H11]pipecolic acid (Internal Standard)
-
Phosphate (B84403) buffer (1 mol/L, pH 11)
-
Methylchloroformate
-
Ethyl acetate
-
Pentafluorobenzyl (PFB) bromide
2. Sample Preparation and Derivatization:
-
To 100 µL of plasma, add 1 nmol of the internal standard, D/L-[2H11]pipecolic acid.
-
Add 500 µL of phosphate buffer (pH 11) and 50 µL of methylchloroformate to form the N-methylcarbamate derivatives.
-
Extract the derivatives with ethyl acetate.
-
Dry the extract and proceed to the second derivatization step.
-
Form the pentafluorobenzyl (PFB) esters by reacting with PFB bromide.
-
Re-extract the final derivatives into hexane for injection.
3. GC-MS Conditions:
-
GC System: A gas chromatograph with a capillary column inlet.
-
Chiral Column: A CP Chiralsil-Dex CB column is suitable for enantiomeric separation.
-
Oven Temperature Program: Start at 100°C (hold for 1 min), ramp at 1°C/min to 160°C, then ramp quickly to 240°C.
-
MS System: A mass spectrometer capable of negative chemical ionization (NCI).
-
Reagent Gas: Ammonia.
-
Mass Fragmentography (Selected Ion Monitoring):
-
Endogenous Pipecolic Acid: m/z 186
-
[2H9]Pipecolic Acid (from internal standard): m/z 195
-
4. Data Analysis:
-
Quantify D- and L-pipecolic acid based on the peak areas of the selected ions relative to the internal standard, using a calibration curve.
Visualizations
Experimental Workflow for Chiral LC-MS/MS Analysis
Caption: Workflow for this compound Analysis by LC-MS/MS.
Experimental Workflow for Chiral GC-MS Analysis with Derivatization
Caption: Workflow for this compound Analysis by GC-MS.
Concluding Remarks
The choice of analytical method for this compound measurement will depend on the specific requirements of the study, including sample throughput, required sensitivity, and available instrumentation. The LC-MS/MS method offers a more streamlined workflow, while the GC-MS method provides a robust alternative. Both methods, when properly validated, can provide accurate and reliable quantification of D- and L-pipecolinic acid in biological matrices, facilitating further research into the roles of these important molecules.
References
- 1. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-Pipecolinic Acid Extraction from Tissue
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the extraction of D-Pipecolinic acid (D-Pip) from various tissue samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissue?
A1: The extraction of this compound typically involves tissue homogenization followed by protein precipitation and subsequent analysis. Common methods include:
-
Acidic Extraction: Tissues can be homogenized in an acid solution, such as one containing sodium acetate (B1210297) and acetic acid, to release bound D-Pip and precipitate proteins.[1]
-
Solvent Precipitation: Methanol, acetonitrile, or other organic solvents are widely used to precipitate proteins and extract small molecules like D-Pip.
-
Solid-Phase Extraction (SPE): SPE can be employed for sample cleanup and concentration after initial extraction to remove interfering substances.
The choice of method may depend on the tissue type, the required sensitivity, and the analytical instrumentation available.
Q2: Why is derivatization often necessary for this compound analysis?
A2: Derivatization is a common step in D-Pip analysis for several reasons:
-
Improved Chromatographic Separation: D-Pip is a polar molecule, and derivatization can increase its hydrophobicity, leading to better retention and peak shape on reverse-phase HPLC columns.
-
Enhanced Detection: Derivatization can introduce a chromophore or fluorophore, enabling detection by UV-Vis or fluorescence detectors. For mass spectrometry, it can improve ionization efficiency.
-
Increased Volatility for GC Analysis: For Gas Chromatography (GC) analysis, derivatization is essential to make D-Pip volatile enough to pass through the GC column. Common derivatizing agents include propyl chloroformate.[2][3]
Q3: What are suitable internal standards for this compound quantification?
A3: An ideal internal standard should have similar chemical properties and extraction recovery to D-Pip but be distinguishable by the analytical method. Commonly used internal standards include:
-
Isotopically Labeled this compound (e.g., this compound-d9): This is the gold standard as it has nearly identical chemical and physical properties to the analyte.
-
Structural Analogs: Compounds like nipecotic acid or other non-endogenous amino acids such as norvaline have been used.[2][4]
-
Phenylalanine-d5: This has been utilized in LC-MS/MS methods for the analysis of pipecolic acid.
Q4: What are typical concentrations of this compound in different tissues?
A4: D-Pipecolic acid is a metabolite found in various biological fluids and tissues. Its concentration can vary depending on the organism and physiological state. For instance, in rodent brains, higher concentrations have been observed in the hypothalamus, pons-medulla oblongata, and cerebellum. In humans, D-Pip is a normal metabolite found in biofluids, with elevated levels in urine associated with certain liver diseases.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and analysis of this compound from tissue samples.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized using a suitable method (e.g., sonication, bead beating) to break down cell membranes and release the analyte. For some tissues, rapid freezing in liquid nitrogen followed by grinding can be effective. |
| Inefficient protein precipitation. | Optimize the type and volume of the precipitation solvent (e.g., acetonitrile, methanol). Ensure the sample is adequately vortexed and incubated at a low temperature to maximize protein removal. | |
| Analyte degradation. | Keep samples on ice throughout the extraction process to minimize enzymatic degradation. Use fresh tissue samples whenever possible. For long-term storage, flash-freeze tissue in liquid nitrogen and store at -80°C. | |
| High Matrix Effects (Ion Suppression/Enhancement in MS) | Co-elution of interfering endogenous compounds from the tissue matrix. | Improve sample cleanup by incorporating a solid-phase extraction (SPE) step. Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate D-Pip from matrix components. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). |
| High salt concentration in the final extract. | Ensure that any salts from buffers used during extraction are removed before analysis, for example, through an appropriate SPE or liquid-liquid extraction step. | |
| Poor Chromatographic Peak Shape | Suboptimal mobile phase pH. | Adjust the pH of the mobile phase. For amine-containing compounds like D-Pip, a slightly acidic pH can improve peak shape by ensuring consistent ionization. |
| Inappropriate column chemistry. | Consider using a column specifically designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, or ensure proper derivatization for reverse-phase chromatography. | |
| Inconsistent Results Between Replicates | Inconsistent sample handling and preparation. | Standardize all steps of the extraction protocol, including tissue weight, solvent volumes, incubation times, and centrifugation speeds. Use of an internal standard is crucial to correct for variability. |
| Incomplete derivatization. | Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time, to ensure a complete and consistent reaction. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Pipecolic acid analysis.
Table 1: LC-MS/MS Method Performance for L-Pipecolic Acid in Plasma
| Parameter | Value |
| Linearity Range | 0.5 - 80 µmol/L |
| Signal-to-Noise Ratio (at 1.0 µmol/L) | 50:1 |
| Intra-assay Variation | 3.1 - 7.9% |
| Inter-assay Variation | 5.7 - 13% |
| Mean Recovery (at 5 µmol/L) | 95% |
| Mean Recovery (at 50 µmol/L) | 102% |
Table 2: Brain Uptake Index (BUI) of Pipecolic Acid and Related Compounds in Mouse
| Compound | Concentration (mM) | Brain Uptake Index (BUI) |
| D,L-[3H]Pipecolic acid | 0.114 | 3.39 |
| Lysine | - | Higher than Pipecolic acid |
| Proline | - | Higher than in rat |
Experimental Protocols
Protocol 1: Acid-Extraction of this compound from Brain Tissue (Adapted for general use)
This protocol is a modified version of a method for extracting Brain-Derived Neurotrophic Factor (BDNF) but is applicable for the extraction of other small molecules from brain tissue.
Materials:
-
Acid-Extraction Buffer: 50 mmol/L sodium acetate, 1 mol/L NaCl, 0.1% Triton X-100, with glacial acetic acid added to reach a pH of 4.0. Add protease inhibitors before use.
-
Incubation/Neutralization Buffer (for subsequent assays): 0.2 mol/L phosphate (B84403) buffer, pH 7.6.
-
Microcentrifuge tubes
-
Sonicator or tissue homogenizer
-
Centrifuge
Procedure:
-
Dissect and weigh the brain tissue. Rapidly freeze in liquid nitrogen and store at -80°C until use.
-
Resuspend the frozen tissue in approximately a 10:1 volume-to-weight ratio of ice-cold Acid-Extraction Buffer (e.g., 1 mL for 100 mg of tissue).
-
Homogenize the tissue using a sonicator in short bursts (5-7 seconds) while keeping the sample on ice to prevent heating.
-
Incubate the homogenate on ice for 30 minutes.
-
Repeat the sonication and incubation steps.
-
Centrifuge the homogenate at 10,000 – 20,000 x g for 30 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new, clean tube. This supernatant contains the extracted this compound.
-
For analyses sensitive to pH, neutralize the acidic extract by diluting it with the Incubation/Neutralization Buffer. A 1:3 ratio (1 part extract to 3 parts buffer) is a good starting point.
Visualizations
Caption: General workflow for this compound extraction from tissue.
Caption: Troubleshooting decision tree for D-Pip extraction.
Caption: Pipecolic acid signaling in plant immunity.
References
- 1. biosensis.com [biosensis.com]
- 2. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination and regional distribution of pipecolic acid in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of D-Pipecolinic acid detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of D-Pipecolinic acid (D-Pip) detection. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to optimize your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in biological samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as one of the most sensitive and specific methods for the quantification of this compound in complex biological matrices like plasma.[1][2] Methods using a chiral column can distinguish between D- and L-pipecolinic acid enantiomers without the need for derivatization, offering high sensitivity and rapid sample turnaround.[1] Gas chromatography-mass spectrometry (GC-MS) is also a highly sensitive technique, though it typically requires derivatization of the analyte.[3][4]
Q2: Why is chiral separation important for Pipecolinic acid analysis?
A2: The two chiral forms, D- and L-pipecolinic acid, have different origins and metabolic significance. This compound is primarily derived from the diet and metabolism by intestinal bacteria, while L-pipecolinic acid is an endogenous intermediate in the L-lysine degradation pathway. In clinical research, particularly for peroxisomal disorders, distinguishing between these enantiomers is crucial for accurate diagnosis and understanding of the underlying pathophysiology.
Q3: What are common derivatization reagents used for GC-MS analysis of this compound?
A3: To improve volatility and chromatographic performance for GC-MS analysis, this compound is often derivatized. Common approaches include a two-step derivatization, first forming N-methylcarbamate derivatives using methylchloroformate, followed by esterification with pentafluorobenzyl (PFB) bromide. Another simpler, one-step method uses propyl chloroformate for derivatization.
Q4: Can I measure this compound without derivatization?
A4: Yes, LC-MS/MS methods using a chiral column, such as a macrocyclic glycopeptide teicoplanin column, allow for the direct analysis and enantioseparation of D- and L-pipecolinic acid without any derivatization steps. This approach simplifies sample preparation and reduces potential sources of analytical variability.
Q5: What is the origin of this compound in human plasma?
A5: Studies suggest that this compound in human physiological fluids originates mainly from the catabolism of dietary lysine (B10760008) by intestinal bacteria, rather than from direct intake from food sources. While many foods contain pipecolic acid, it is predominantly the L-isomer.
Method Performance & Comparison
The selection of an analytical method often depends on the required sensitivity and the available equipment. The following table summarizes quantitative data from various published methods for pipecolinic acid detection.
| Method | Analyte(s) | Sample Matrix | Linearity Range (μmol/L) | Lower Limit of Quantification (LLOQ) (μmol/L) | Key Features |
| Chiral LC-MS/MS | D- and L-Pipecolic Acid | Plasma | 0.5–80 | 0.5 | No derivatization required; direct enantioseparation. |
| HILIC LC-MS/MS | Total Pipecolic Acid | Plasma | 0.05–50 | 0.050 | Rapid analysis without derivatization. |
| Chiral GC-MS | D- and L-Pipecolic Acid | Plasma | Not specified | Not specified | Requires a two-step derivatization process. |
Table 1: Comparison of analytical methods for Pipecolic acid detection.
Troubleshooting Guide
Low sensitivity, poor peak shape, and high background are common challenges in trace-level analysis of this compound. This guide addresses specific issues you may encounter.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Why is my signal intensity for D-Pip unexpectedly low? | 1. Inefficient Protein Precipitation: Residual proteins can interfere with ionization. 2. Incomplete Derivatization (GC-MS): Reaction conditions (pH, temperature, time) may be suboptimal. 3. Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix can suppress the analyte signal. 4. Suboptimal MS Parameters: Ion source settings (e.g., temperature, gas flow) or collision energy may not be optimized. | 1. Ensure the correct ratio of plasma to precipitation solvent (e.g., 1:4 ratio of plasma to cold acetonitrile) and vortex thoroughly. 2. Optimize derivatization parameters. For PFB derivatives, ensure the sample is completely dry before adding the reagent. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. Dilute the sample if suppression is severe. Improve chromatographic separation to isolate the analyte from interfering compounds. 4. Perform systematic optimization of all mass spectrometer parameters using a D-Pip standard solution. |
| Why are my chromatographic peaks for D-Pip broad or tailing? | 1. Poor Column Performance: The analytical column may be degraded or contaminated. 2. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may be unsuitable for the column or analyte. 3. Secondary Interactions: The analyte may be interacting with active sites on the column or in the flow path. | 1. Flush the column with a strong solvent or replace it if performance does not improve. Use a guard column to protect the analytical column. 2. For chiral LC, ensure the mobile phase composition matches the column manufacturer's recommendation. For HILIC, ensure proper mobile phase conditions for hydrophilic interaction. 3. Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase to block active sites, if compatible with MS detection. |
| How can I resolve poor separation between D- and L-Pipecolinic acid? | 1. Suboptimal Chiral Column Temperature: Temperature can significantly affect chiral resolution. 2. Incorrect Mobile Phase Flow Rate: The flow rate may be too fast or too slow for efficient separation. | 1. Optimize the column oven temperature. Test a range of temperatures (e.g., 15-30°C) to find the best resolution. 2. Adjust the flow rate. Slower flow rates generally improve resolution but increase run time. Refer to published methods for typical flow rates for your column type. |
| What causes high background noise in my chromatogram? | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase, derivatization reagents, or extraction solvents. 2. Sample Contamination: Carryover from a previous injection or contamination during sample preparation. | 1. Use high-purity, LC-MS grade solvents and fresh reagents. 2. Run blank injections between samples to check for carryover. Ensure clean labware and proper sample handling procedures. |
Diagrams and Workflows
This compound Metabolic Pathway
This compound is formed from the catabolism of D-Lysine, a process that occurs via intestinal bacteria. This pathway is distinct from the L-Lysine degradation pathway that produces L-Pipecolinic acid.
Caption: Metabolic pathway for this compound formation.
General Experimental Workflow (LC-MS/MS)
The following diagram outlines the typical steps involved in the analysis of this compound from plasma samples using LC-MS/MS.
Caption: General workflow for D-Pip analysis by LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: Chiral LC-MS/MS Analysis of D- and L-Pipecolinic Acid in Plasma (No Derivatization)
This protocol is adapted from a method utilizing a chiral macrocyclic glycopeptide teicoplanin column for direct enantioseparation.
1. Materials and Reagents:
-
Plasma samples
-
Internal Standard (IS): Phenylalanine-d5 solution
-
Precipitation Solvent: Cold acidified acetonitrile (B52724) (0.4:0.2:100 formic acid:trifluoroacetic acid:acetonitrile by volume)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Chiral column (e.g., macrocyclic glycopeptide teicoplanin)
-
Microcentrifuge tubes
2. Sample Preparation:
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution (e.g., Phenylalanine-d5).
-
Add 200 µL of the cold precipitation solvent to the tube.
-
Vortex the tube vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 9,300 x g for 10 minutes.
-
Carefully transfer the clear supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for injection.
3. LC-MS/MS Conditions:
-
LC Column: Chiral macrocyclic glycopeptide teicoplanin column
-
Mobile Phase: Isocratic or gradient elution suitable for the specific chiral column (refer to manufacturer's guidelines).
-
Flow Rate: As recommended for the column (e.g., 0.2-0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
Ionization Mode: ESI Positive.
-
Analysis Mode: Selected-Reaction Monitoring (SRM).
-
SRM Transitions:
-
Pipecolic Acid: m/z 130 → m/z 84
-
Phenylalanine-d5 (IS): m/z 171 → m/z 125
-
4. Data Analysis:
-
Integrate the peak areas for D-Pip, L-Pip, and the internal standard.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Quantify the concentration of D-Pip using a calibration curve prepared with known standards.
Protocol 2: GC-MS Analysis with Derivatization
This protocol is based on the method described by Struys and Jakobs, involving a two-step derivatization.
1. Materials and Reagents:
-
Plasma samples (100 µL)
-
Internal Standard (IS): Deuterated pipecolic acid (e.g., [2H9]pipecolic acid)
-
Phosphate (B84403) buffer (1 mol/L, pH 11)
-
Methylchloroformate
-
Ethyl acetate (B1210297)
-
Pentafluorobenzyl (PFB) bromide
-
GC-MS system with a Negative Chemical Ionization (NCI) source
-
Chiral capillary column (e.g., CP Chirasil-Dex CB)
2. Sample Preparation and Derivatization:
-
To 100 µL of plasma, add the internal standard.
-
Add 500 µL of phosphate buffer (pH 11) and 50 µL of methylchloroformate. Vortex to form N-methylcarbamate derivatives.
-
Extract the derivatives with ethyl acetate.
-
Dry the ethyl acetate extract under nitrogen.
-
Add PFB bromide reagent and heat to form the PFB ester derivatives.
-
After the reaction, evaporate the excess reagent and reconstitute the final residue in hexane for injection.
3. GC-MS Conditions:
-
GC Column: CP Chirasil-Dex CB (or equivalent chiral column)
-
Oven Program: Start at 100°C, ramp at 1°C/min to 160°C, then ramp quickly to 240°C.
-
Carrier Gas: Helium.
-
Ionization Mode: Negative Chemical Ionization (NCI) with ammonia (B1221849) as reagent gas.
-
Analysis Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Endogenous Pipecolic Acid derivative: m/z 186
-
[2H9]pipecolic acid IS derivative: m/z 195
-
4. Data Analysis:
-
Determine the elution order of D- and L-pipecolic acid derivatives using individual standards.
-
Integrate the peak areas for the D-Pip derivative and the internal standard derivative.
-
Calculate the concentration based on the peak area ratio and a calibration curve.
References
- 1. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of plasma pipecolic acid by an easy and rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric analysis of D- and L-pipecolic acid in plasma using a chiral capillary gas chromatography column and mass fragmentography - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
Stability issues of D-Pipecolinic acid in stored samples
This technical support center provides guidance on the stability of D-Pipecolinic acid in stored samples for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound?
A1: Solid this compound is generally stable when stored in a cool, dry, and well-ventilated area in a tightly sealed container.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions at -20°C for up to one year or at -80°C for up to two years. To avoid degradation due to repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: How long are aqueous solutions of this compound stable?
A3: It is not recommended to store aqueous solutions of this compound for more than one day. For experiments requiring aqueous solutions, fresh preparation is advised to ensure accuracy and reproducibility.
Q4: My this compound concentration appears lower than expected in my plasma samples. What could be the cause?
A4: Several factors could contribute to lower than expected concentrations of this compound in plasma samples. Prolonged storage at room temperature or even at 4°C can lead to degradation of amino acids. For long-term storage of plasma samples, it is crucial to deproteinize the samples and store them at -70°C to maintain the stability of amino acids.[1] Additionally, repeated freeze-thaw cycles can also contribute to the degradation of analytes in plasma.
Q5: I am analyzing this compound in urine samples that were stored at room temperature for a day. Are my results reliable?
A5: Storing urine samples at room temperature for an extended period can lead to a significant decrease in the concentration of some amino acids.[2] While many metabolites remain stable at 4°C and -20°C for up to 24 hours, storage at room temperature for more than 8 hours should be avoided to ensure the integrity of the sample.[2] For reliable results, it is recommended to analyze urine samples as fresh as possible or store them at -80°C immediately after collection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent this compound concentrations across replicates. | 1. Non-uniform sample storage conditions. 2. Repeated freeze-thaw cycles of the same aliquot. 3. Inconsistent sample preparation. | 1. Ensure all samples are stored under identical, controlled conditions. 2. Prepare single-use aliquots to avoid freeze-thaw cycles. 3. Standardize the sample preparation protocol and ensure consistent execution. |
| Low recovery of this compound from stored biological samples. | 1. Degradation due to improper storage temperature. 2. Enzymatic degradation in non-deproteinized samples. 3. Extended storage duration. | 1. Store samples at -80°C for long-term stability. For short-term (up to 24 hours), 4°C or -20°C can be used for urine.[2] 2. Deproteinize plasma samples before long-term storage.[1] 3. Analyze samples as soon as possible after collection. |
| Unexpected peaks appearing in the chromatogram of stored samples. | 1. Formation of degradation products. 2. Contamination during sample handling or storage. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Review sample handling and storage procedures to identify and eliminate sources of contamination. |
Stability of Amino Acids in Biological Matrices
The following tables summarize general findings on the stability of amino acids in biological matrices. Due to the limited availability of specific stability data for this compound, these recommendations are based on the behavior of similar compounds. It is crucial to validate the stability of this compound under your specific experimental conditions.
Table 1: Stability of Amino Acids in Urine
| Storage Temperature | Storage Duration | Stability of Amino Acids (General) |
| Room Temperature (~20°C) | > 8 hours | Significant decrease in some amino acid concentrations observed. |
| 4°C (Refrigerator) | Up to 24 hours | Generally stable. |
| -20°C (Freezer) | Up to 24 hours | Generally stable. |
| -80°C (Ultra-low Freezer) | Long-term | Recommended for long-term storage to ensure stability. |
Table 2: Stability of Amino Acids in Plasma
| Storage Temperature | Pre-treatment | Stability of Amino Acids (General) |
| -20°C | Native (not deproteinized) | Degradation of some amino acids observed over time. |
| -70°C / -80°C | Native (not deproteinized) | Better stability than at -20°C, but deproteinization is still recommended for long-term storage. |
| -70°C / -80°C | Deproteinized | Optimal condition for long-term storage , preventing enzymatic degradation. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following is a general protocol that should be adapted based on the specific properties of the compound and the analytical method used.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Heat the solid this compound and the stock solution at an elevated temperature (e.g., 70°C) for a specified period.
-
Photolytic Degradation: Expose the solid this compound and the stock solution to a light source (e.g., UV and visible light) for a specified duration.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating method (e.g., LC-MS/MS or GC-MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Visualizations
Caption: General workflow for a stability study of this compound in biological samples.
Caption: Workflow for a forced degradation study of this compound.
References
Optimizing D-Pipecolinic Acid Derivatization for GC-MS Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of D-Pipecolinic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for this compound for GC-MS analysis?
A1: Several methods are employed to derivatize this compound, each with its own advantages. The most common approaches include:
-
Propyl Chloroformate Derivatization: This is a simple, economical, and efficient one-step method.[1][2][3]
-
Silylation: This involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4][5] This method increases the volatility and thermal stability of the compound.
-
Esterification: This method targets the carboxylic acid group to increase volatility.
-
Multi-step Derivatizations: Some protocols involve multiple steps, such as a combination of trimethylsilyl (B98337) and trifluoroacyl derivatizations, which can be more laborious.
-
Chiral Derivatization: For enantiomeric analysis to distinguish between D- and L-pipecolinic acid, specific chiral derivatization reagents are used, such as in the N-methylcarbamate-pentafluorobenzyl (PFB) method or derivatization with heptafluorobutyl chloroformate and methylamine.
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: this compound, like other amino acids, is a polar and non-volatile compound. Direct injection into a GC-MS system would result in poor chromatographic performance, including peak tailing and low sensitivity. Derivatization is a chemical modification process that converts the polar functional groups (amine and carboxylic acid) into less polar and more volatile derivatives, making the analyte suitable for GC analysis.
Q3: I am seeing no peaks or very small peaks for my derivatized this compound. What could be the issue?
A3: This issue can stem from several factors throughout the experimental workflow. Common causes include:
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Incomplete Derivatization: The reaction may not have gone to completion. Verify the reaction conditions (temperature, time) and the quality and quantity of your derivatization reagents.
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Sample Degradation: this compound or its derivative may have degraded. Ensure proper sample handling and storage.
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Injection Problems: Issues with the GC inlet, such as a blocked syringe or incorrect injection parameters, can prevent the sample from reaching the column.
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Leaks in the GC-MS System: Leaks can lead to a loss of sample and poor sensitivity.
-
Detector Issues: The mass spectrometer may not be functioning correctly. Check the tuning and ensure the detector is clean.
Troubleshooting Guides
Issue 1: Peak Tailing in the Chromatogram
Peak tailing for the derivatized this compound peak is a common problem that can affect quantification and resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the GC System | Active sites in the injector liner, column, or connections can interact with the analyte. Deactivate the liner with a silylating agent or replace it. Trim the front end of the column (10-15 cm) to remove accumulated non-volatile residues. |
| Incomplete Derivatization | Un-derivatized or partially derivatized pipecolinic acid will be more polar and can exhibit tailing. Optimize derivatization conditions: ensure reagents are fresh and anhydrous, and consider increasing reaction time or temperature. |
| Column Contamination | Contaminants from previous injections can create active sites. Bake out the column at a high temperature (within its specified limit) to remove contaminants. |
| Improper Column Installation | A poor column connection can create dead volume, leading to peak tailing. Reinstall the column, ensuring a clean, square cut and proper ferrule sealing. |
Issue 2: Poor Reproducibility of Peak Areas
Inconsistent peak areas for this compound can make accurate quantification challenging.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Injection Volume | If using manual injection, ensure a consistent technique. For autosamplers, check for air bubbles in the syringe and ensure proper syringe washing steps. |
| Variability in Derivatization Reaction | Ensure precise and consistent addition of all reagents. The presence of moisture can significantly affect the yield of silylation reactions; therefore, ensure all glassware is dry and use anhydrous solvents. |
| Sample Evaporation/Degradation | If samples are left uncapped or at room temperature for extended periods, solvent can evaporate, concentrating the sample. Derivatives may also be unstable over time. Analyze samples as soon as possible after derivatization and store them appropriately (e.g., at 4°C). |
| Inlet Discrimination | The injection temperature may be too low, causing incomplete vaporization of the derivative. Optimize the injector temperature. |
Issue 3: Presence of Ghost Peaks
Ghost peaks are unexpected peaks that appear in the chromatogram, which can interfere with the analysis of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Carryover from Previous Injections | Highly concentrated samples or contaminants can be retained in the system and elute in subsequent runs. Run solvent blanks between samples and consider a more rigorous wash procedure for the syringe. |
| Contaminated Syringe or Solvents | The syringe or the solvents used for sample preparation and washing may be contaminated. Use high-purity solvents and clean or replace the syringe. |
| Septum Bleed | Particles from the injector septum can enter the system and appear as peaks. Use a high-quality, low-bleed septum and replace it regularly. |
| Derivatization Reagent Artifacts | Excess derivatization reagent or byproducts can sometimes appear as peaks in the chromatogram. It is important to know the expected retention times of these artifacts. |
Experimental Protocols
Detailed Protocol for Propyl Chloroformate Derivatization
This protocol is adapted from a simplified and efficient method for the quantification of pipecolinic acid.
Materials:
-
This compound standard
-
Internal Standard (e.g., Norvaline)
-
Propyl chloroformate
-
50 mM Sodium Bicarbonate
-
1 M Sodium Hydroxide
-
Anhydrous Sodium Sulfate (B86663)
-
Sample tubes
-
Vortex mixer
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Centrifuge
Procedure:
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add your sample containing this compound. Add a known amount of internal standard (e.g., norvaline).
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pH Adjustment: Add 50 mM sodium bicarbonate to the sample. Adjust the pH to basic by adding 1 M Sodium Hydroxide.
-
Derivatization Reaction: Add propyl chloroformate and chloroform to the tube. The reaction should be performed in a fume hood as propyl chloroformate is toxic and volatile.
-
Vortexing: Immediately vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and reaction.
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic (chloroform) layers.
-
Extraction: Carefully transfer the lower organic layer containing the derivatized pipecolinic acid to a new tube.
-
Drying: Add anhydrous sodium sulfate to the extracted organic layer to remove any residual water.
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Analysis: The sample is now ready for injection into the GC-MS system.
Quantitative Data Summary
The following table summarizes typical retention times and mass-to-charge ratios (m/z) for pipecolinic acid derivatized with propyl chloroformate.
| Compound | Derivative | Retention Time (min) | Quantitative Ion (m/z) | Qualifier Ion (m/z) |
| Pipecolic Acid | N-propoxycarbonyl propyl ester | 9.9 | 172.2 | 128.0 |
| Norvaline (IS) | N-propoxycarbonyl propyl ester | 8.2 | 158.2 | 72.2 |
Visualizations
Caption: Experimental workflow for the derivatization of this compound using propyl chloroformate.
Caption: Troubleshooting logic for addressing common issues in GC-MS analysis of derivatized this compound.
References
- 1. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. researchgate.net [researchgate.net]
Overcoming matrix effects in D-Pipecolinic acid analysis
Welcome to the technical support center for D-Pipecolinic acid (D-Pip) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound from biological samples like plasma or serum, these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[2] The primary sources of matrix effects in biological fluids are phospholipids (B1166683) and proteins.[3]
Q2: What is the most effective way to compensate for matrix effects in this compound analysis?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. A SIL-IS, such as this compound-d9, co-elutes with the analyte and is affected by matrix interferences in the same way, thus providing a reliable means for accurate quantification.
Q3: Which sample preparation technique is recommended for minimizing matrix effects in this compound analysis?
A3: While several techniques can be employed, Solid-Phase Extraction (SPE) is generally recommended for providing the cleanest extracts and minimizing matrix effects compared to simpler methods like Protein Precipitation (PPT).[4] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for isolating small polar molecules like this compound from complex biological matrices.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incompatible Sample Solvent | Dissolve the final sample extract in a solvent that is of the same or weaker eluotropic strength than the initial mobile phase. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions with Column | For HILIC separations, ensure the mobile phase pH is appropriate to maintain a consistent ionization state of this compound. The addition of a suitable buffer, like ammonium (B1175870) formate (B1220265) or acetate (B1210297), can improve peak shape. |
| Column Contamination or Degradation | If the problem persists, flush the column according to the manufacturer's instructions or replace it. The use of a guard column is highly recommended to protect the analytical column. |
Issue 2: High Signal Suppression
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Sample Cleanup | Protein Precipitation (PPT) is a quick method but often results in significant matrix effects due to residual phospholipids. Solid-Phase Extraction (SPE) provides a more thorough cleanup. A mixed-mode cation exchange SPE is particularly effective for basic compounds like this compound. |
| Co-elution with Phospholipids | Modify the chromatographic gradient to separate the elution of this compound from the phospholipid elution window. |
| High Matrix Concentration | Dilute the final sample extract. This can be a simple and effective way to reduce the concentration of interfering compounds. |
Issue 3: Retention Time Drift
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection, especially when using HILIC columns. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate composition. For HILIC, even small variations in the water content of the organic solvent can significantly impact retention times. |
| Temperature Fluctuations | Use a column oven to maintain a stable column temperature. |
| Column Contamination | Accumulation of matrix components on the column can alter its chemistry and lead to retention time shifts. Regular column washing is recommended. |
Experimental Protocols
Protocol 1: Chiral LC-MS/MS Analysis of D/L-Pipecolinic Acid
This protocol is adapted from a published method for the chiral separation and quantification of pipecolic acid enantiomers in plasma.
1. Sample Preparation (Protein Precipitation):
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To 50 µL of plasma, add a suitable concentration of the internal standard (e.g., Phenylalanine-d5).
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Add 150 µL of a protein precipitating agent (e.g., acetonitrile).
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Vortex mix for 1 minute.
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Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in the initial mobile phase for injection.
2. LC-MS/MS Parameters:
| Parameter | Setting |
| LC Column | Chirobiotic T (Teicoplanin-based) |
| Mobile Phase | Isocratic elution with an appropriate ratio of organic solvent (e.g., methanol) and water. The exact ratio should be optimized for your system. |
| Flow Rate | Optimized for the specific column dimensions (e.g., 0.2-0.4 mL/min for a narrow-bore column). |
| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode |
| MS/MS Transitions | D/L-Pipecolinic Acid: m/z 130 -> 84; Internal Standard (e.g., Phenylalanine-d5): m/z 171 -> 125 |
Note: This is a general guideline. The specific parameters should be optimized for your instrumentation and application.
Protocol 2: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting basic compounds like this compound from biological fluids.
1. Sample Pre-treatment:
-
Dilute 1 mL of plasma or serum with 1 mL of a suitable buffer at a pH that ensures this compound is protonated (e.g., 50 mM ammonium acetate, pH 6).
2. SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., 100 mg/3 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of the sample dilution buffer (e.g., 50 mM ammonium acetate, pH 6).
3. Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).
4. Washing:
-
Wash the cartridge with a series of solvents to remove interfering compounds. A typical wash sequence might include:
-
1 mL of 50 mM ammonium acetate (pH 6)
-
1 mL of 1 M acetic acid
-
1 mL of methanol
-
5. Elution:
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Elute the this compound with a solvent that neutralizes its charge, such as 5% ammonium hydroxide (B78521) in methanol.
6. Post-Elution:
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | General Effectiveness in Removing Phospholipids | Expected Impact on Ion Suppression | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low | High | Moderate to High | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Variable | Low to Moderate |
| Solid-Phase Extraction (SPE) | High | Low | High | Moderate |
This table provides a qualitative comparison based on general observations in bioanalytical method development.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
Troubleshooting poor peak shape in D-Pipecolinic acid chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor peak shape in D-Pipecolinic acid chromatography.
Troubleshooting Guides
Poor peak shape in the chromatography of this compound can manifest as peak tailing, fronting, or splitting. Below are systematic guides to diagnose and resolve these common issues.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline.
Caption: A decision tree to troubleshoot peak tailing for this compound.
Issue 2: Peak Fronting
Peak fronting results in a leading edge of the peak that is less steep than the trailing edge.
Caption: A workflow for diagnosing and resolving peak fronting.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
A1: The most frequent causes of peak tailing for this compound, an amino acid, include:
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Secondary Interactions: Unwanted interactions between the amine group of this compound and residual silanol groups on silica-based columns are a primary cause. These interactions can be minimized by operating at a lower mobile phase pH or by using a highly deactivated column.
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Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms can exist, leading to peak distortion. For reversed-phase chromatography, maintaining a low pH (e.g., below 4) helps to keep the molecule consistently protonated.
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Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing peaks. Try reducing the injection volume or sample concentration.
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can create active sites that cause tailing.
Q2: My this compound peak is fronting. What should I check first?
A2: Peak fronting is often caused by one of two main issues:
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Column Overload: This is a very common cause of fronting. Reduce the amount of sample injected onto the column and observe if the peak shape improves.[1]
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Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte to travel too quickly at the column inlet, resulting in a fronting peak.[2] Whenever possible, dissolve your sample in the initial mobile phase.
Q3: I am performing a chiral separation of D- and L-Pipecolinic acid and the peaks are broad and poorly resolved. What can I do?
A3: Chiral separations can be sensitive to several factors. To improve resolution:
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Optimize the Mobile Phase: For chiral separations on polysaccharide-based columns, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are critical. Small changes can have a large impact on selectivity.
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Reduce the Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations, as this can improve the efficiency of the interaction with the chiral stationary phase.
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Adjust the Temperature: Temperature can significantly affect chiral recognition.[3] Try adjusting the column temperature both up and down from your current setting to see if resolution improves.
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Consider Mobile Phase Additives: For acidic compounds like this compound, adding a small amount of an acidic modifier (like formic or acetic acid) to the mobile phase can improve peak shape and selectivity.
Q4: Can I use the same column for both normal-phase and reversed-phase analysis of this compound?
A4: This depends on the type of column. Some modern chiral stationary phases are bonded in a way that makes them compatible with both normal- and reversed-phase solvents. However, many traditional "coated" polysaccharide-based chiral columns can be irreversibly damaged by certain solvents used in reversed-phase chromatography. Always consult the column manufacturer's instructions before switching between solvent systems.
Data Presentation
The following tables provide examples of starting method parameters for the analysis of this compound. These can be used as a baseline for method development and troubleshooting.
Table 1: Chiral HPLC Method Parameters for Pipecolinic Acid Enantiomers
| Parameter | Value |
| Column | CHIROBIOTIC™ T, 25 cm x 4.6 mm I.D., 5 µm |
| Mobile Phase | 50:50 (v/v) Acetonitrile (B52724):Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 220 nm |
| Injection Volume | 1 µL |
| Sample Concentration | 5 mg/mL in methanol |
Data sourced from Sigma-Aldrich product application.[4]
Table 2: Chiral LC-MS/MS Method Parameters for D- and L-Pipecolic Acid
| Parameter | Value |
| Column | Narrow bore chiral macrocyclic glycopeptide teicoplanin column |
| Mobile Phase | Isocratic |
| Internal Standard | Phenylalanine-d5 |
| Detection | ESI-MS/MS in Selected-Reaction Monitoring (SRM) mode |
| SRM Transition (PA) | m/z 130 -> m/z 84 |
| SRM Transition (IS) | m/z 171 -> m/z 125 |
| Elution Time (L-PA) | ~7 min |
| Elution Time (D-PA) | ~11.7 min |
Method parameters adapted from Rashed et al. (2001).
Experimental Protocols
Protocol 1: Chiral HPLC-UV Analysis of this compound
This protocol is based on a standard method for the separation of pipecolinic acid enantiomers.
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Sample Preparation: Prepare a 5 mg/mL solution of the pipecolinic acid sample in methanol.
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HPLC System Preparation:
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Install a CHIROBIOTIC™ T column (25 cm x 4.6 mm, 5 µm) or equivalent chiral stationary phase.
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Prepare the mobile phase consisting of 50% acetonitrile and 50% water. Degas the mobile phase thoroughly.
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Set the column oven temperature to 25 °C.
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Set the pump flow rate to 1.0 mL/min.
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Set the UV detector to a wavelength of 220 nm.
-
-
Analysis:
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Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 1 µL of the prepared sample.
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Acquire data for a sufficient time to allow for the elution of both enantiomers.
-
-
Data Processing: Identify and integrate the peaks corresponding to D- and L-Pipecolinic acid.
Protocol 2: Chiral LC-MS/MS Analysis of this compound in Plasma
This protocol is a summary of a method for the sensitive and selective quantification of pipecolinic acid enantiomers in a biological matrix.
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Sample Preparation (Plasma):
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To 50 µL of plasma, add a known amount of the internal standard (phenylalanine-d5).
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Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
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Vortex and centrifuge the sample to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS System Preparation:
-
Install a chiral macrocyclic glycopeptide teicoplanin column.
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Prepare the mobile phase (specific composition may require optimization, often a mix of an organic solvent and an aqueous buffer with a modifier like formic acid).
-
Set the LC flow rate as recommended for the column dimensions.
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Set up the tandem mass spectrometer for positive electrospray ionization (ESI+) and Selected-Reaction Monitoring (SRM).
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Tune the instrument for the transitions m/z 130 -> 84 for pipecolic acid and m/z 171 -> 125 for the internal standard.
-
-
Analysis:
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Equilibrate the system thoroughly.
-
Inject the reconstituted sample.
-
Acquire data in SRM mode.
-
-
Data Processing:
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Integrate the peak areas for both D- and L-Pipecolinic acid and the internal standard.
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Calculate the concentration of each enantiomer based on the response ratio relative to the internal standard and a calibration curve.
-
References
Best practices for long-term storage of D-Pipecolinic acid
This technical support center provides best practices for the long-term storage of D-Pipecolinic acid, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining the integrity of this compound during their experiments.
Best Practices for Long-Term Storage
Proper storage of this compound is crucial to ensure its stability and purity over time. The following guidelines are based on manufacturer recommendations and general laboratory best practices.
Storage Conditions Summary
| Parameter | Recommendation | Source(s) |
| Temperature (Solid) | Store in a "cool place," defined as 8°C to 15°C . May also be stored at room temperature. | [1] |
| Temperature (Stock Solutions) | -20°C for up to 1 year; -80°C for up to 2 years. | |
| Atmosphere | Store in a dry, well-ventilated area. | [1][2][3] |
| Container | Keep in a tightly closed, suitable container. | |
| Light | While not explicitly stated as light-sensitive, storage in a dark place is a general best practice for all chemicals. | |
| Incompatible Substances | Avoid storage with strong oxidizing agents. | |
| Recommended Retest Period | 12 months after receipt. |
Troubleshooting Guide
This guide addresses common issues that may arise during the long-term storage and handling of this compound.
Problem: Change in Appearance (e.g., clumping, discoloration)
-
Possible Cause: Exposure to moisture or improper storage temperature. This compound is typically a beige or white to beige powder.
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Solution:
-
Ensure the container is tightly sealed and was stored in a dry environment.
-
Verify the storage temperature is within the recommended range.
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If the appearance has significantly changed, the purity of the compound may be compromised. It is advisable to perform a purity analysis before use.
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Problem: Inconsistent Experimental Results
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Possible Cause: Degradation of the compound due to improper storage or handling.
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Solution:
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Review storage conditions (temperature, humidity, light exposure).
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Consider the age of the compound and whether it is within the recommended re-test period.
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Perform a quality control check, such as HPLC or NMR, to assess the purity of the stored this compound.
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Problem: Difficulty Dissolving the Compound
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Possible Cause: The compound may have degraded or absorbed moisture, affecting its solubility.
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Solution:
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Ensure you are using the appropriate solvent.
-
Slightly warming the solvent or using sonication may aid in dissolution.
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If solubility issues persist, it could be an indicator of impurity, and the compound should be re-analyzed.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of solid this compound?
A1: For long-term storage, it is recommended to store solid this compound in a "cool place," which is defined as a temperature between 8°C and 15°C. It is also noted to be stable at room temperature in a tightly closed container.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be stored at -20°C for up to one year or at -80°C for up to two years to maintain stability.
Q3: Is this compound sensitive to light?
Q4: What are the signs of this compound degradation?
A4: Signs of degradation can include a change in physical appearance (e.g., significant color change from its typical beige or white to beige, clumping), altered solubility, and inconsistent results in experiments. If you suspect degradation, it is recommended to perform a purity analysis.
Q5: What substances are incompatible with this compound?
A5: this compound should not be stored with strong oxidizing agents.
Q6: How often should I re-test the purity of my stored this compound?
A6: It is recommended to re-test the compound 12 months after receiving it to ensure it still meets the required specifications for your experiments.
Experimental Protocols
Protocol: Purity Assessment of Stored this compound by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of a stored sample of this compound.
-
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Formic acid (or other suitable mobile phase modifier)
-
Reference standard of this compound
-
HPLC system with a suitable column (e.g., C18)
-
-
Method:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare a solution of the reference standard at the same concentration.
-
-
HPLC Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Inject the reference standard solution to determine the retention time.
-
Inject the sample solution.
-
Analyze the resulting chromatogram.
-
-
Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Purity (%) = (Peak Area of this compound / Total Peak Area) x 100
-
-
Visualizations
Caption: Troubleshooting workflow for storage issues with this compound.
References
Technical Support Center: Enhancing the Resolution of D- and L-Pipecolinic Acid Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of D- and L-pipecolinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for separating D- and L-pipecolinic acid?
A1: The most prevalent techniques for the enantioseparation of D- and L-pipecolinic acid are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages in terms of sensitivity, resolution, and sample throughput.
Q2: Why is derivatization sometimes necessary for pipecolinic acid analysis?
A2: Derivatization is often employed to enhance the detectability and sensitivity of pipecolinic acid, especially in techniques like Capillary Electrophoresis.[1] Reagents such as 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) can be used to improve the chromatographic properties and detector response of the analytes.[1][2]
Q3: What types of chiral stationary phases (CSPs) are effective for HPLC separation of pipecolinic acid enantiomers?
A3: Several types of CSPs have proven effective. These include macrocyclic glycopeptide-based columns (e.g., teicoplanin), crown ether-based phases, and zwitterionic selectors like CHIRALPAK ZWIX(+).[3][4] The choice of CSP will depend on the specific application, whether the analyte is derivatized, and the desired mobile phase conditions. The CHIROBIOTIC T and T2 columns are also suitable for underivatized cyclic amino acids like pipecolinic acid.
Q4: Can I reverse the elution order of the D- and L-enantiomers?
A4: Yes, in some cases, the elution order can be reversed by using a CSP with the opposite chirality. For example, CHIRALPAK ZWIX(+) and CHIRALPAK ZWIX(-) are designed to provide reversed elution orders for zwitterionic compounds.
Q5: What is the significance of separating D- and L-pipecolinic acid in biological samples?
A5: L-pipecolic acid is a biochemical marker for diagnosing certain peroxisomal disorders. The enantiomeric ratio is also of interest in plant immunity, where L-pipecolic acid acts as a critical regulator of inducible plant immunity. In drug development, optically pure L-pipecolinic acid is a key intermediate for synthesizing certain anesthetics, such as ropivacaine.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of D- and L-pipecolinic acid.
Issue 1: Poor Resolution of Enantiomeric Peaks
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selectivity of the CSP is critical. If resolution is poor, consider screening different types of CSPs (e.g., macrocyclic glycopeptide, crown ether, zwitterionic). |
| Suboptimal Mobile Phase Composition | For HPLC, systematically vary the mobile phase composition. Adjusting the concentration of the organic modifier (e.g., methanol, acetonitrile) and any additives (e.g., acids, bases) can significantly impact resolution. For CE, optimize the concentration and pH of the background electrolyte (BGE) and the chiral selector. |
| Incorrect Column Temperature | Temperature can affect the kinetics of chiral recognition. Experiment with different column temperatures to find the optimal balance between resolution and analysis time. |
| Sample Overload | Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or sample concentration. |
Issue 2: Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary Interactions with the Stationary Phase | Unwanted interactions between the analyte and the silica (B1680970) support of the CSP can cause peak tailing. The addition of a small amount of a competing amine or acid to the mobile phase can help to mitigate these effects. |
| Column Contamination or Degradation | If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent or, if necessary, replace the column. |
| Mismatched pH of Sample and Mobile Phase | Ensure the pH of the sample solvent is compatible with the mobile phase to avoid on-column peak distortion. |
Issue 3: Poor Reproducibility (Shifting Retention Times)
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Chiral separations can be sensitive to column equilibration, especially when using mobile phase additives. Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. |
| Mobile Phase Instability | Prepare fresh mobile phase daily, as its composition can change over time due to evaporation of volatile components. |
| Fluctuations in Temperature | Use a column thermostat to maintain a constant temperature, as retention times in chiral separations can be temperature-sensitive. |
| "Memory Effects" from Additives | The use of acidic or basic modifiers can lead to "memory effects" where the additive is retained on the column and affects subsequent runs. Thoroughly flush the column between methods using different additives. |
Data Presentation: Comparison of Separation Parameters
Table 1: HPLC-MS/MS Method for L-Pipecolic Acid in Plasma
| Parameter | Value |
| Column | Narrow bore chiral macrocyclic glycopeptide teicoplanin |
| Internal Standard | Phenylalanine-d5 |
| L-Pipecolic Acid Retention Time | 7.0 min |
| D-Pipecolic Acid Retention Time | 11.7 min |
| Total Run Time | 20 min |
| Linear Range | 0.5 - 80 µmol/L |
| Intra-assay Variation | 3.1 - 7.9% |
| Inter-assay Variation | 5.7 - 13% |
| Data from Rashed et al. (2001) |
Table 2: Capillary Electrophoresis with Derivatization
| Parameter | Value |
| Analyte | FMOC-DL-pipecolic acid |
| Chiral Selector | Poly(sodium N-undecanoyl-L-leucine-valinate) |
| Resolution (Rs) | 2.78 |
| Data from A. M. Foukas et al. (2013) |
Table 3: HPLC with Crown Ether-Based CSPs (Derivatized Pipecolic Acid)
| Derivative | Chiral Stationary Phase | Separation Factor (α) | Resolution (Rs) |
| 2-Naphthyl amide | CSP 1 (N-H tethering) | 1.30 | 1.75 |
| 1-Naphthylmethyl amide | CSP 2 (N-CH3 tethering) | 1.30 | 2.26 |
| Data from D. H. Lee et al. (2017) |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of L-Pipecolic Acid in Plasma
This protocol is based on the method described by Rashed et al.
-
Sample Preparation:
-
To 50 µL of plasma, add the internal standard (phenylalanine-d5).
-
Perform deproteinization of the plasma sample.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: Narrow bore chiral macrocyclic glycopeptide teicoplanin column.
-
Mobile Phase: Specific composition should be optimized, but typically consists of an organic modifier (e.g., methanol) and an aqueous component with additives like formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization.
-
Flow Rate: Appropriate for the narrow bore column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Selected-Reaction Monitoring (SRM).
-
SRM Transitions:
-
Pipecolic Acid: m/z 130 -> m/z 84
-
Phenylalanine-d5 (IS): m/z 171 -> m/z 125
-
-
Protocol 2: Capillary Electrophoresis with FMOC Derivatization
This protocol is a general guide based on the principles described by Foukas et al.
-
Derivatization:
-
React the pipecolinic acid sample with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in a suitable buffer (e.g., borate (B1201080) buffer) to label the secondary amine.
-
Quench the reaction and dilute the sample in the background electrolyte (BGE).
-
-
CE Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer system (e.g., phosphate (B84403) or borate) at an optimized pH, containing the chiral selector.
-
Chiral Selector: Polymeric surfactants such as poly(sodium N-undecanoyl-L-leucine-valinate). The concentration should be optimized for best resolution.
-
Voltage: Apply a high voltage across the capillary for separation.
-
Detection: UV or Diode Array Detector (DAD) at a wavelength suitable for the FMOC label.
-
Visualizations
Caption: Workflow for LC-MS/MS analysis of D- and L-pipecolinic acid.
Caption: Troubleshooting logic for poor peak resolution.
Caption: L-Pipecolinic acid biosynthesis pathway in plant immunity.
References
- 1. Chiral separation of the clinically important compounds fucose and pipecolic acid using CE: determination of the most effective chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding contamination in D-Pipecolinic acid sample preparation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid contamination during D-pipecolinic acid sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in this compound sample preparation?
Contamination can arise from several sources, compromising the accuracy of quantitative data. Key sources include:
-
Cross-contamination: Residue from previously processed samples, particularly an issue with non-disposable lab equipment like homogenizer probes.[1]
-
Environmental Contaminants: Airborne dust, microbes, and particles from the laboratory environment can settle into open sample vials.[2][3]
-
Analyst-introduced Contamination: Human contact is a significant source of contamination. Sweat can introduce trace metals, and cosmetics may contain various metallic and organic compounds.[4] Wearing and properly changing powder-free gloves is crucial.[2]
-
Reagents and Solvents: Impurities in reagents, solvents, and even high-purity water can introduce interfering substances. Phthalates leaching from plastic containers are a common problem.
-
Labware: Both glassware and plasticware can be sources of contamination if not cleaned meticulously or if they are not of an appropriate grade. Using dedicated or disposable sample handling devices is recommended.
Q2: Why is the L-isomer (L-pipecolinic acid) a significant contaminant for this compound analysis?
D- and L-pipecolinic acid are enantiomers—mirror-image isomers with identical chemical properties and mass. This makes them indistinguishable by standard analytical techniques like non-chiral chromatography or mass spectrometry alone. L-pipecolinic acid is the more common isomer found in many biological and food samples. Therefore, even minor contamination from the L-isomer can lead to a significant overestimation of the D-isomer concentration, invalidating results. Chiral-specific analytical methods are essential to resolve and accurately quantify each isomer.
Q3: What are best practices for cleaning labware to avoid contamination?
To minimize contamination from lab equipment, a rigorous cleaning protocol is essential.
-
Dedicated Glassware: Use glassware dedicated solely to your analysis to prevent cross-contamination from other experiments.
-
Thorough Cleaning: Implement strict cleaning protocols for all reusable tools and equipment.
-
High-Purity Rinse: A final rinse with high-purity water is essential for all equipment, including storage and wash bottles.
-
Disposable Options: For highly sensitive experiments, consider using high-quality, certified clean disposable plasticware or tools to eliminate the risk of cross-contamination.
-
Proper Storage: Store all clean labware covered or in sealed containers to protect it from environmental dust and other airborne contaminants.
Q4: How can I minimize contamination from the laboratory environment?
Controlling the work environment is critical for trace analysis.
-
Clean Workspaces: Work in a clean, uncluttered area. Regularly clean all surfaces to minimize dust and residue.
-
Laminar Flow Hoods: For highly sensitive sample preparation steps, work within a laminar flow hood or cleanroom to prevent airborne contaminants from settling on samples.
-
Air Filtration: Ensure that High-Efficiency Particulate Air (HEPA) filters in your workspace are properly maintained and replaced according to the manufacturer's schedule.
-
Limit Exposure: Keep sample vials open for the shortest time possible during aliquoting and other procedures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Peaks in Chromatogram | 1. Contaminated solvent or reagent.2. Leaching from plasticware (e.g., phthalates).3. Cross-contamination from improperly cleaned equipment.4. Environmental contamination. | 1. Run a blank analysis with only the solvent and reagents to identify the source.2. Use high-purity reagents and solvents.3. Use glass or high-grade polypropylene (B1209903) tubes; avoid storing solvents in plastic wash bottles for extended periods.4. Implement rigorous cleaning protocols or switch to disposable tools. |
| Poor Chiral Resolution of D/L Isomers | 1. Incorrect mobile phase composition.2. Column degradation or contamination.3. Inappropriate column type for the analyte.4. Suboptimal derivatization (if applicable). | 1. Optimize the mobile phase; resolution can be highly dependent on the type and amount of organic and acidic modifiers.2. Flush the column according to the manufacturer's instructions or replace it if performance does not improve.3. Ensure you are using a suitable chiral stationary phase, such as a teicoplanin or crown ether-based column.4. Review and optimize the derivatization protocol to ensure complete reaction. |
| Low Analyte Recovery | 1. Incomplete extraction from the sample matrix.2. Adsorption of the analyte onto labware surfaces.3. Degradation of the analyte during sample processing.4. Errors in derivatization or evaporation steps. | 1. Optimize the extraction buffer and procedure.2. Use silanized glassware or low-binding microcentrifuge tubes.3. Minimize sample processing time and avoid high temperatures unless required by the protocol.4. Ensure complete evaporation and reconstitution. Use an internal standard to track and correct for losses. |
| High Background Noise in MS | 1. Contamination from non-volatile buffers.2. Impure solvents or reagents.3. Leaching from plastic tubing or vials.4. Insufficiently cleaned mass spectrometer source. | 1. Use volatile buffers (e.g., ammonium (B1175870) formate, ammonium acetate) suitable for mass spectrometry.2. Use LC-MS grade solvents and high-purity reagents.3. Check all components of your analytical system for potential sources of leaching.4. Perform routine maintenance and cleaning of the MS source as recommended by the manufacturer. |
Visual Guides and Workflows
Workflow for Contamination-Free Sample Preparation
The following diagram outlines a standard workflow for preparing this compound samples, highlighting critical points where contamination can be introduced and mitigated.
Caption: Experimental workflow with critical contamination control points.
Sources and Mitigation of Sample Contamination
This diagram illustrates the primary sources of contamination and the corresponding strategies to mitigate them.
Caption: Key contamination sources and their corresponding mitigation strategies.
Quantitative Data Summary
The selection of an analytical method is critical for achieving the required sensitivity and chiral resolution. The table below compares key performance metrics of common techniques used for this compound quantification.
| Parameter | Chiral LC-MS/MS | GC-MS with Derivatization |
| Principle | Direct separation of enantiomers on a chiral column followed by sensitive mass spectrometry detection. | Volatilization of the analyte via chemical derivatization, followed by gas chromatographic separation and mass detection. |
| Sample Type | Plasma, biological fluids. | Plant tissues, biological matrices. |
| Derivatization | Not required. | Required (e.g., with propyl chloroformate). |
| Detection Threshold | ~1.0 µmol/L in plasma (S/N 50:1). | ~20 pmol. |
| Typical Sample Volume | 50 µL of plasma. | ~100 mg of tissue. |
| Recovery Rate | 95% - 102%. | Not specified, but use of an internal standard is critical. |
| Analysis Time | ~20 minutes per sample. | ~20 minutes for analysis, plus derivatization time. |
| Key Advantage | High stereoselectivity without derivatization. | High efficiency and sensitivity, cost-effective. |
Experimental Protocols
Protocol 1: Chiral LC-MS/MS Analysis of D/L-Pipecolinic Acid in Plasma
This protocol is adapted from a method for the stereoselective analysis of pipecolic acid in plasma without derivatization.
1. Materials and Reagents:
-
Internal Standard (IS): Phenylalanine-d5
-
Plasma sample (50 µL)
-
Protein precipitation agent (e.g., acetonitrile)
-
Chiral HPLC Column: Macrocyclic glycopeptide teicoplanin column
-
Tandem Mass Spectrometer with an electrospray source
2. Sample Preparation:
-
To 50 µL of plasma in a microcentrifuge tube, add the internal standard (Phenylalanine-d5).
-
Add a protein precipitation agent (e.g., 200 µL of cold acetonitrile).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Column: Teicoplanin chiral column.
-
Mobile Phase: Optimized for enantioseparation (composition to be determined empirically).
-
Injection Volume: 5-10 µL.
-
MS Detection: Use selected-reaction monitoring (SRM) mode.
-
Pipecolic Acid Transition: m/z 130 → m/z 84
-
Internal Standard Transition: m/z 171 → m/z 125
-
-
Data Analysis: Quantify D- and L-pipecolinic acid based on the peak area ratio to the internal standard against a calibration curve. L-PA typically elutes before D-PA on this type of column.
Protocol 2: GC-MS Analysis of Pipecolinic Acid with Propyl Chloroformate Derivatization
This protocol is based on a method for quantifying pipecolic acid in plant tissues and can be adapted for other matrices.
1. Materials and Reagents:
-
Internal Standard (IS): Norvaline
-
Sample (~100 mg)
-
Extraction Buffer
-
Propyl chloroformate
-
Sodium bicarbonate (50 mM)
-
Anhydrous sodium sulfate
-
GC-MS system
2. Sample Preparation and Derivatization:
-
Homogenize the sample tissue in a microfuge tube.
-
Add 400 µL of extraction buffer and 20 µL of the internal standard. Vortex thoroughly.
-
Centrifuge and transfer the supernatant to a new glass test tube.
-
CRITICAL STEP: Add 20 µL of propyl chloroformate and vortex vigorously for 30 seconds. To avoid contamination from plasticizers, use a glass microcapillary pipette for this step.
-
Repeat the addition of 20 µL of propyl chloroformate and vortex again for 30 seconds.
-
Add 400 µL of chloroform and vortex for 10 seconds.
-
Add 400 µL of 50 mM sodium bicarbonate and vortex for 10 seconds.
-
Centrifuge to separate the phases.
-
Using a Pasteur pipette, transfer the lower organic layer to a new glass tube.
-
Dry the chloroform extract by adding a small amount of anhydrous sodium sulfate.
-
Transfer the clear extract to a GC vial for analysis.
3. GC-MS Analysis:
-
Injection Volume: 0.5-1 µL.
-
Analysis Mode: Use selective ion monitoring (SIM) mode for quantification.
-
Quantifier Ions: m/z 158 (Pipecolic Acid) and m/z 170 (Norvaline).
-
Data Analysis: Calculate pipecolic acid levels based on standard curves generated using varying concentrations of the analyte and the internal standard.
References
Technical Support Center: Method Development for D-Pipecolinic Acid Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on novel D-Pipecolinic acid analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, analysis, and biological evaluation.
Section 1: Synthesis and Purification
This section addresses common hurdles in the chemical synthesis and purification of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My synthesis of a this compound analog is resulting in a low yield. What are the common causes?
A1: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:
-
Incomplete Reactions: Ensure starting materials are fully consumed using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more reagent.
-
Side Reactions: The piperidine (B6355638) ring synthesis can be prone to side reactions. For instance, in syntheses starting from L-lysine, incomplete cyclization or competing elimination reactions can reduce the yield of the desired pipecolic acid scaffold.[1] Protecting groups on reactive side chains are crucial to minimize unwanted reactions.
-
Purification Losses: Significant product loss can occur during purification steps like column chromatography or recrystallization. Ensure the chosen solvent system for chromatography is optimal for separating your compound from impurities without causing excessive band broadening. When performing recrystallization, avoid using an excessive volume of solvent.
-
Reagent Quality: Verify the purity and reactivity of your starting materials and reagents, as degradation or impurities can inhibit the reaction.
Q2: I am struggling with the diastereoselective synthesis of a substituted pipecolinic acid analog. How can I improve the stereocontrol?
A2: Achieving high diastereoselectivity is a common challenge when introducing substituents onto the piperidine ring.[2] Consider the following strategies:
-
Chiral Auxiliaries: Employing a chiral auxiliary, such as one derived from (R)-(-)-2-phenylglycinol, can effectively guide the stereochemical outcome of key bond-forming reactions.[2]
-
Substrate Control: The inherent stereocenters in your starting material can direct the formation of new stereocenters. This is often seen in syntheses starting from chiral amino acids.
-
Reagent-Controlled Asymmetric Synthesis: Utilize chiral reagents or catalysts, such as Brønsted acids in an aza-Diels-Alder reaction, to favor the formation of one diastereomer over the others.
-
Reaction Conditions: Temperature, solvent, and the choice of base or Lewis acid can significantly influence the diastereomeric ratio. Systematically screen these parameters to find the optimal conditions for your specific transformation.
Section 2: Chiral Separation and Analysis
The accurate analysis and separation of D- and L-enantiomers are critical. This section provides guidance on troubleshooting analytical methods.
Frequently Asked Questions (FAQs)
Q1: I am observing poor or no resolution of my D/L-pipecolinic acid analog enantiomers on a chiral HPLC column. What should I do?
A1: Poor enantiomeric resolution is a frequent issue. A systematic approach to troubleshooting is essential.[3][4]
-
Incorrect Chiral Stationary Phase (CSP): The most critical factor is the choice of CSP. No single column is universal. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide (e.g., teicoplanin) columns are common choices for amino acid analogs. If one CSP fails, try another with a different chiral recognition mechanism.
-
Suboptimal Mobile Phase: The mobile phase composition is key. For normal-phase chromatography, adjust the concentration and type of alcohol modifier (e.g., isopropanol, ethanol). For reversed-phase, vary the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.
-
Flow Rate and Temperature: Chiral separations are often sensitive to kinetic factors. Reducing the flow rate can increase the interaction time with the CSP and improve resolution. Temperature can also have a significant effect; testing temperatures both above and below ambient is recommended.
-
Derivatization: If the native analog is difficult to resolve, consider derivatization. Reacting the secondary amine with an agent like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) can enhance detectability and may improve chiral recognition on the CSP.
Q2: My peak shape is poor (e.g., tailing or fronting) in my HPLC analysis. How can I fix this?
A2: Poor peak shape compromises resolution and quantification.
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the silica (B1680970) support of the column. Adding a small amount of a competing amine (like triethylamine) or acid (like trifluoroacetic acid) to the mobile phase can block these active sites. It can also indicate column degradation or a blocked inlet frit.
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause distorted peaks. Ideally, dissolve the sample in the mobile phase itself.
-
Column Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or the sample concentration.
Q3: Is derivatization necessary for the analysis of this compound analogs?
A3: While not always strictly necessary, derivatization is highly recommended for several reasons:
-
Improved Sensitivity: this compound and its simple analogs lack a strong chromophore, leading to poor sensitivity with UV detection. Derivatization with reagents like FMOC-Cl attaches a highly fluorescent group, allowing for femtomole-level detection.
-
Enhanced Separation: The derivatization can improve the chromatographic behavior and chiral resolution of the analytes.
-
Versatility: Derivatization allows for analysis by multiple methods. For example, FMOC derivatives can be analyzed by HPLC-Fluorescence, while propyl chloroformate derivatives are suitable for GC-MS analysis.
Data Presentation: Comparison of Analytical Methods
The following table summarizes key performance parameters for different methods used in the enantiomeric analysis of pipecolic acid.
| Parameter | Chiral LC-MS/MS (Direct) | Chiral GC-MS (Derivatized) | Chiral HPLC (Derivatized Amides) |
| Analyte Form | Native Compound | N-methylcarbamate, pentafluorobenzyl ester | 1-Naphthylmethyl amide |
| Sample Volume | 50 µL Plasma | 100 µL Plasma | N/A (Pure compound) |
| Analysis Time | ~20 minutes | >20 minutes (with temp. program) | Variable |
| Linear Range | 0.5 - 80 µmol/L | N/A | N/A |
| Resolution (Rs) | Baseline separation | Baseline separation | 2.26 |
| Key Advantage | No derivatization required, fast | High sensitivity (NCI mode) | High resolution on specific CSPs |
| Key Disadvantage | Requires LC-MS/MS instrument | Multi-step derivatization required | Derivatization may be complex |
Experimental Protocols
Protocol 1: Derivatization of this compound Analogs with FMOC-Cl for HPLC Analysis
This protocol is adapted for the derivatization of secondary amines like pipecolinic acid for analysis by Reversed-Phase HPLC with fluorescence detection.
Materials:
-
This compound analog sample
-
Borate Buffer (0.4 M, pH 9.2)
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) solution (e.g., 15 mM in acetonitrile)
-
Quenching reagent (e.g., 75 mM Tyramine or 1 M Glycine)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Procedure:
-
Sample Preparation: Dissolve the this compound analog sample in a suitable solvent (e.g., 0.1 M HCl or water) to a known concentration (e.g., 1-2 mM).
-
Reaction Setup: In a microcentrifuge tube, mix the following in order:
-
150 µL of 0.4 M Borate Buffer (pH 9.2)
-
100 µL of the sample solution
-
300 µL of the FMOC-Cl solution
-
-
Reaction: Vortex the mixture vigorously for 1 minute at room temperature. The reaction is typically very fast.
-
Quenching: Add 20-50 µL of the quenching reagent (e.g., Tyramine) to the mixture to react with the excess FMOC-Cl. Vortex for another minute.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection into the HPLC system.
-
Analysis: Inject the filtered sample onto a suitable reversed-phase column (e.g., C18). Use a fluorescence detector with excitation at ~262 nm and emission at ~338 nm.
Protocol 2: Chiral Separation by HPLC
This protocol provides a starting point for developing a chiral separation method for pipecolinic acid analogs.
Instrumentation & Columns:
-
HPLC system with a pump, autosampler, column oven, and UV or fluorescence detector.
-
Chiral Stationary Phase (CSP) Column: e.g., a macrocyclic glycopeptide (Teicoplanin-based) or a polysaccharide-based column.
Method Parameters (Example for a Teicoplanin Column):
-
Mobile Phase: Prepare a suitable mobile phase. A common starting point is a mixture of Methanol and Acetonitrile with a small amount of acidic and basic modifier (e.g., 80:20:0.1:0.05 Methanol:Acetonitrile:Acetic Acid:Triethylamine). The optimal ratio must be determined empirically.
-
Flow Rate: Start with a lower flow rate, for example, 0.5 mL/min. Chiral separations often benefit from slower flow rates to maximize interaction with the CSP.
-
Column Temperature: Maintain a constant temperature using a column oven, for example, 25°C. Test different temperatures (e.g., 15°C to 40°C) to see the effect on resolution.
-
Equilibration: Before the first injection, equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. Chiral columns can require longer equilibration times.
-
Injection & Detection: Inject the derivatized or underivatized sample. Monitor the separation at a suitable wavelength (e.g., 262 nm for FMOC derivatives).
-
Optimization: If resolution is poor, systematically adjust one parameter at a time:
-
Vary the ratio of organic modifiers in the mobile phase.
-
Adjust the concentration of the acidic/basic additives.
-
Decrease the flow rate.
-
Change the column temperature.
-
Visualizations
Experimental Workflow
Caption: General workflow for the development of novel this compound analogs.
Troubleshooting Chiral HPLC Resolution
References
- 1. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Analysis of D-Pipecolinic Acid and L-Pipecolinic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Pipecolic acid, a cyclic non-proteinogenic amino acid derived from the metabolism of lysine (B10760008), exists as two stereoisomers: D-pipecolinic acid and L-pipecolinic acid. While structurally similar, their metabolic fates and physiological roles diverge significantly within mammalian systems. Understanding these differences is crucial for researchers in fields ranging from metabolic disorders to neuroscience and pharmacology. This guide provides an objective comparison of D- and L-pipecolinic acid metabolism, supported by experimental data and detailed methodologies.
Key Metabolic Differences at a Glance
| Feature | L-Pipecolinic Acid | This compound |
| Primary Origin | Endogenous metabolism of L-lysine. | Primarily from the catabolism of dietary lysine by intestinal bacteria[1][2]. |
| Primary Site of Metabolism | Peroxisomes (in humans and monkeys) and mitochondria (in rabbits)[3]. | Peroxisomes. |
| Key Metabolic Enzyme | L-pipecolate oxidase (PIPOX)[4][5]. | D-amino acid oxidase (DAAO). |
| Metabolic Pathway | Oxidation to α-aminoadipic acid via Δ¹-piperideine-6-carboxylic acid. | Oxidative deamination to the corresponding α-keto acid (Δ¹-piperideine-2-carboxylic acid). |
| Physiological Significance | Implicated in peroxisomal disorders like Zellweger syndrome; may have roles in neurotransmission. | Elevated levels may be indicative of certain metabolic states; less defined physiological role compared to the L-isomer. |
Metabolic Pathways: A Detailed Comparison
The metabolic pathways of L- and this compound are distinct, involving different enzymes and subcellular compartments.
L-Pipecolinic Acid Metabolism
The degradation of L-pipecolinic acid is a key pathway in lysine catabolism. In humans and other primates, this process predominantly occurs in peroxisomes. The primary enzyme responsible is L-pipecolate oxidase (PIPOX), a flavoprotein that catalyzes the oxidation of L-pipecolic acid to Δ¹-piperideine-6-carboxylate. This intermediate is then further metabolized to α-aminoadipic acid. Deficiencies in this pathway lead to an accumulation of L-pipecolic acid, a hallmark of certain peroxisomal biogenesis disorders. Interestingly, in some species like rabbits, the oxidation of L-pipecolic acid occurs in the mitochondria.
Caption: Metabolic pathway of L-Pipecolinic Acid in human peroxisomes.
This compound Metabolism
The metabolism of this compound is less characterized than its L-isomer. Evidence suggests that a significant portion of D-pipecolic acid in mammals originates from the metabolic activity of the gut microbiota on dietary lysine. Once absorbed, D-pipecolic acid is primarily metabolized in the peroxisomes by the enzyme D-amino acid oxidase (DAAO). DAAO is a flavoenzyme with broad substrate specificity for D-amino acids, catalyzing their oxidative deamination to the corresponding α-keto acids, ammonia, and hydrogen peroxide. In the case of this compound, this would result in the formation of Δ¹-piperideine-2-carboxylic acid.
Caption: Origin and metabolic pathway of this compound.
Quantitative Data Comparison
The metabolic rates of D- and L-pipecolinic acid vary significantly across different species and tissues.
Table 1: Comparative Metabolic Rates of Pipecolic Acid Isomers in Kidney Tissue
| Species | L-Pipecolinic Acid Degradation (pmol/min/mg protein) | This compound Degradation (pmol/min/mg protein) |
| Rat | 0.11 | ~0.17 - 0.18 |
| Mouse | 0.31 | ~0.47 - 0.50 |
| Monkey | 3.0 | ~4.5 - 4.8 |
| Human | 6.5 | ~9.75 - 10.4 |
| Guinea-pig | 101 | ~151.5 - 161.6 |
| Rabbit | 106 | Data not consistently 50-60% higher |
Note: Activity with this compound was reported to be consistently 50-60% higher than the L-isomer, except in the rabbit.
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (mM) | Species/Tissue |
| L-Pipecolate Oxidase | L-Pipecolic Acid | 0.74 ± 0.16 | Rabbit Kidney (Mitochondria) |
| L-Pipecolate Oxidase | L-Pipecolic Acid | 4.22 ± 0.30 | Monkey Kidney (Peroxisomes) |
| D-Amino Acid Oxidase | D-Alanine | 1.0 ± 0.2 to 140 ± 20 (varies by enzyme source) | Various |
Signaling Pathway Involvement
Recent studies suggest that pipecolic acid metabolism can influence cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. L-pipecolic acid has been shown to protect cells against oxidative stress, and this protective effect is dependent on L-pipecolate oxidase and involves the Akt and mTOR signaling pathways.
Caption: Influence of Pipecolic Acid metabolism on the PI3K/Akt/mTOR pathway.
Experimental Protocols
Quantification of D- and L-Pipecolinic Acid in Biological Samples
Objective: To determine the concentrations of D- and L-pipecolinic acid in plasma or tissue homogenates.
Methodology: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Protocol:
-
Sample Preparation:
-
Deproteinate plasma or tissue homogenate samples by adding a suitable agent (e.g., sulfosalicylic acid) and centrifuging to remove precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Derivatization:
-
React the supernatant with a chiral derivatizing agent, such as o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC), to form fluorescent diastereomeric derivatives of D- and L-pipecolinic acid.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient (e.g., a mixture of sodium acetate (B1210297) buffer and methanol) to separate the diastereomers.
-
Detect the derivatives using a fluorescence detector.
-
-
Quantification:
-
Generate a standard curve using known concentrations of D- and L-pipecolinic acid standards.
-
Calculate the concentrations of the isomers in the samples by comparing their peak areas to the standard curve.
-
L-Pipecolate Oxidase Activity Assay
Objective: To measure the enzymatic activity of L-pipecolate oxidase in tissue homogenates.
Methodology: Spectrophotometric assay based on the production of hydrogen peroxide.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 8.0), a chromogenic substrate (e.g., o-dianisidine), and horseradish peroxidase.
-
-
Enzyme Reaction:
-
Add the tissue homogenate (containing L-pipecolate oxidase) to the reaction mixture.
-
Initiate the reaction by adding the substrate, L-pipecolinic acid.
-
L-pipecolate oxidase will oxidize L-pipecolinic acid, producing hydrogen peroxide.
-
The horseradish peroxidase will then use the hydrogen peroxide to oxidize the chromogenic substrate, resulting in a color change.
-
-
Measurement:
-
Monitor the change in absorbance at a specific wavelength (e.g., 436 nm for oxidized o-dianisidine) over time using a spectrophotometer.
-
-
Calculation of Activity:
-
Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the oxidized chromogen.
-
D-Amino Acid Oxidase Activity Assay
Objective: To measure the enzymatic activity of D-amino acid oxidase using this compound as a substrate.
Methodology: Spectrophotometric assay coupled to the detection of hydrogen peroxide.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing a suitable buffer (e.g., sodium pyrophosphate buffer, pH 8.3), a chromogenic probe (e.g., Amplex Red), and horseradish peroxidase.
-
-
Enzyme Reaction:
-
Add the sample containing D-amino acid oxidase to the reaction mixture.
-
Initiate the reaction by adding the substrate, this compound.
-
DAAO will oxidize this compound, producing hydrogen peroxide.
-
Horseradish peroxidase will catalyze the reaction between the hydrogen peroxide and the chromogenic probe, producing a fluorescent or colored product.
-
-
Measurement:
-
Measure the increase in fluorescence or absorbance at the appropriate wavelength over time using a microplate reader or spectrophotometer.
-
-
Calculation of Activity:
-
Determine the enzyme activity from a standard curve prepared with known concentrations of hydrogen peroxide.
-
This guide provides a comprehensive overview of the current understanding of D- and L-pipecolinic acid metabolism. Further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in this compound degradation and to explore the full spectrum of their physiological and pathological roles.
References
- 1. Origin of D- and L-pipecolic acid in human physiological fluids: a study of the catabolic mechanism to pipecolic acid using the lysine loading test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Pipecolic acid (HMDB0000070) [hmdb.ca]
- 3. L-pipecolic acid oxidation in the rabbit and cynomolgus monkey. Evidence for differing organellar locations and cofactor requirements in each species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-pipecolate oxidase - Wikipedia [en.wikipedia.org]
- 5. L-pipecolic acid metabolism in human liver: detection of L-pipecolate oxidase and identification of its reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating D-Pipecolinic Acid as a Biomarker for Peroxisomal Disorders: A Comparative Guide
This guide provides a comprehensive comparison of D-Pipecolinic acid with other established biomarkers for the diagnosis and classification of peroxisomal disorders. It is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data and detailed methodologies to aid in the validation and application of this crucial biomarker.
Introduction to Peroxisomal Disorders and Biomarker Significance
Peroxisomal disorders (PDs) are a heterogeneous group of inherited metabolic diseases caused by the failure of peroxisome assembly or the deficiency of a single peroxisomal enzyme.[1] These organelles are vital for numerous metabolic processes, including the breakdown of very long-chain fatty acids (VLCFA), α-oxidation of phytanic acid, and the synthesis of bile acids and plasmalogens.[1][2] PDs are broadly classified into two main categories: peroxisome biogenesis disorders (PBDs), such as Zellweger syndrome spectrum, where the entire organelle is dysfunctional, and single peroxisomal enzyme deficiencies (PEDs), where a specific metabolic pathway is impaired.[1] Given the complexity and clinical variability of these disorders, accurate and reliable biomarkers are essential for early diagnosis, classification, and monitoring of therapeutic interventions.[3]
Pipecolic acid, a metabolite of lysine (B10760008), has emerged as a significant biomarker, with elevated levels strongly associated with generalized PBDs. Specifically, the accumulation of the D-isomer of pipecolic acid is a key indicator of peroxisomal dysfunction.
Metabolic Origin of this compound
Pipecolic acid exists in two forms, L- and D-enantiomers. While some pipecolic acid may be ingested directly from dietary sources like plants, plasma pipecolic acid, particularly the D-isomer, is believed to originate primarily from the catabolism of dietary lysine by intestinal bacteria. The subsequent degradation of L-pipecolic acid occurs in the peroxisomes via the enzyme L-pipecolate oxidase. In generalized peroxisomal disorders like Zellweger syndrome, the dysfunction of peroxisomes leads to a deficiency in this enzyme's activity, causing L-pipecolic acid to accumulate in the body's fluids. This accumulation is a critical diagnostic marker for these severe conditions.
Comparative Analysis of Biomarkers for Peroxisomal Disorders
This compound is a valuable tool but is most effective when used as part of a panel of biomarkers. The following table compares its performance against other primary analytes used in the diagnosis of peroxisomal disorders.
| Biomarker | Disorder(s) Indicated | Sample Type | Key Advantages | Key Limitations / Disadvantages |
| Pipecolic Acid | Generalized PBDs (Zellweger syndrome spectrum), Pyridoxine-dependent epilepsy. | Plasma, Serum, Urine | Excellent marker for generalized peroxisomal dysfunction. Helps differentiate PBDs from many single enzyme deficiencies. | May be normal in newborns with PBDs, increasing later. Not typically elevated in single enzyme deficiencies like D-bifunctional protein deficiency. Can be elevated in non-peroxisomal liver disease. |
| Very Long-Chain Fatty Acids (VLCFA) | PBDs , X-linked Adrenoleukodystrophy (X-ALD) , Acyl-CoA oxidase 1 deficiency, D-bifunctional protein deficiency. | Plasma, Serum | Highly sensitive and specific for X-ALD. The C26:0/C22:0 and C24:0/C22:0 ratios are critical diagnostic indicators. | Absolute levels can sometimes be within normal limits in certain patients; ratios are more reliable. |
| Phytanic Acid | Refsum Disease , PBDs , Rhizomelic Chondrodysplasia Punctata (RCDP). | Plasma, Serum | Primary biomarker for adult Refsum disease. Accumulation indicates a defect in α-oxidation. | Levels can be influenced by dietary intake of dairy and ruminant fats. |
| Pristanic Acid | PBDs , D-bifunctional protein deficiency, α-methylacyl-CoA racemase (AMACR) deficiency. | Plasma, Serum | Important for diagnosing defects in the peroxisomal β-oxidation pathway. | Less specific than VLCFA or phytanic acid for a single disorder. |
| Plasmalogens | PBDs , RCDP . | Red Blood Cells | Directly measures the output of a key anabolic pathway in peroxisomes. Deficiency is a hallmark of RCDP and severe PBDs. | The assay is technically complex and not as widely available as fatty acid analysis. |
| Bile Acid Intermediates (DHCA/THCA) | PBDs , D-bifunctional protein deficiency, Acyl-CoA oxidase 2 (ACOX2) deficiency. | Serum, Urine | Specific indicators of defects in the bile acid synthesis pathway, which is partially located in peroxisomes. | Analysis requires specialized tandem mass spectrometry methods. |
Experimental Protocols and Methodologies
Accurate quantification of this compound and other biomarkers is critical for diagnosis. The most common methods are based on mass spectrometry.
Protocol: Quantification of Pipecolic Acid in Plasma by LC-MS/MS
This method allows for the stereoselective analysis of D- and L-pipecolic acid.
1. Sample Preparation:
-
To 50 µL of plasma, add a known amount of an internal standard (e.g., phenylalanine-d5).
-
Precipitate proteins by adding a solvent like methanol (B129727) or acetonitrile.
-
Centrifuge the sample to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for injection.
2. Chromatographic Separation:
-
Column: A chiral macrocyclic glycopeptide teicoplanin column is used for the enantioseparation of D- and L-pipecolic acid.
-
Mobile Phase: A typical mobile phase would consist of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol). A gradient elution is employed to separate the enantiomers.
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions.
-
Elution: L-pipecolic acid typically elutes before D-pipecolic acid.
3. Mass Spectrometry Detection:
-
Interface: The column is interfaced directly with an electrospray ionization (ESI) source of a tandem mass spectrometer.
-
Mode: Analysis is performed in the selected-reaction monitoring (SRM) mode for high sensitivity and specificity.
-
Transitions: Specific precursor-to-product ion transitions are monitored for pipecolic acid (e.g., m/z 130 → m/z 84) and the internal standard.
4. Data Analysis:
-
The concentration of pipecolic acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations.
Methodologies for Alternative Biomarkers
-
VLCFA, Phytanic, and Pristanic Acids: These are typically analyzed by gas chromatography (GC) or GC-mass spectrometry (GC-MS) after extraction from plasma and derivatization to form fatty acid methyl esters (FAMEs).
-
Plasmalogens: Analysis involves lipid extraction from red blood cell membranes, derivatization, and quantification by GC or GC-MS.
-
Bile Acid Intermediates: These are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides the necessary sensitivity and specificity to measure these low-concentration metabolites.
Diagnostic Workflow and Logical Relationships
Validating this compound as a biomarker involves understanding its place within a broader diagnostic strategy. Elevated pipecolic acid often serves as a crucial indicator that prompts further, more specific testing.
Conclusion
This compound is a robust and essential biomarker in the diagnostic arsenal (B13267) for peroxisomal disorders. Its primary strength lies in its ability to signal generalized peroxisomal dysfunction, making it particularly valuable for identifying patients within the Zellweger syndrome spectrum. While it is not a standalone diagnostic marker and can be influenced by factors such as age and liver function, its inclusion in a first-line screening panel alongside VLCFA and phytanic/pristanic acids provides a powerful tool for differential diagnosis. The validation of this compound, supported by precise and reliable analytical methods like LC-MS/MS, allows clinicians and researchers to more effectively navigate the complex landscape of these devastating metabolic diseases.
References
A Comparative Analysis of Pipecolinic Acid Levels Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distribution and concentration of pipecolinic acid across different biological systems is crucial. This non-proteinogenic amino acid, a derivative of lysine, plays significant roles in various physiological and pathological processes, from plant immunity to human neurological disorders. This guide provides a comparative analysis of pipecolinic acid levels in mammals, plants, and microorganisms, supported by experimental data and detailed methodologies for its quantification.
Quantitative Comparison of Pipecolinic Acid Levels
The concentration of pipecolinic acid varies significantly among different species and even within different tissues of the same organism. Environmental conditions, such as stress in plants, can also dramatically influence its levels. The following tables summarize reported pipecolinic acid concentrations across various species.
| Mammalian Species | Tissue/Fluid | Concentration | Condition |
| Human | Plasma | 1.00 ± 0.08 nmol/mL[1] | Normal |
| Plasma | 1.93 ± 0.24 nmol/mL[1] | Liver Cirrhosis | |
| Plasma | 2.22 ± 0.49 nmol/mL[1] | Hepatocellular Carcinoma | |
| Mouse | Brain | ~40 nmol/g | Following injection[2] |
| Brain (newborn) | Up to 420 nmol/g | Following injection[2] |
| Plant Species | Tissue | Condition | Pipecolinic Acid Level |
| Arabidopsis thaliana | Inoculated Leaves | Mock treatment | Low (baseline) |
| Inoculated Leaves | Pathogen infection (Psm) | High accumulation | |
| Distal Leaves | Pathogen infection (Psm) | Significant accumulation | |
| Nicotiana tabacum (Tobacco) | Leaves | Mock treatment | ~0.1 µg/g FW |
| Leaves | Pathogen infection (Pstb) | Up to 12.7 µg/g FW | |
| Hordeum vulgare (Barley) | Seedlings | Normal | Baseline |
| Seedlings | Drought stress | Increased levels |
| Microorganism | Condition | Pipecolinic Acid Production |
| Escherichia coli | Engineered for production | Can accumulate pipecolic acid |
| Saccharomyces cerevisiae | Engineered for production | Up to 74.54 g/L in fed-batch fermenter |
| Pseudomonas putida | Growth on lysine | Metabolizes pipecolic acid |
Experimental Protocols for Pipecolinic Acid Quantification
Accurate quantification of pipecolinic acid is essential for comparative studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method involves the derivatization of pipecolic acid to increase its volatility for GC analysis.
a. Sample Preparation and Extraction:
-
Homogenize biological tissue (e.g., plant leaves, animal tissue) in a suitable solvent (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
For plasma samples, deproteinization is typically achieved by adding a solvent like acetonitrile (B52724).
b. Derivatization:
-
Evaporate the solvent from the extracted sample under a stream of nitrogen.
-
Add a derivatizing agent. A common method involves a two-step process:
-
Silylation: React the dried extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert acidic protons to trimethylsilyl (B98337) (TMS) ethers and esters.
-
Acylation: Alternatively, use chloroformates like propyl chloroformate for a one-step derivatization.
-
c. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).
-
Use a temperature program to separate the analytes.
-
The eluent is introduced into a mass spectrometer for detection and quantification. Selected Ion Monitoring (SIM) mode is often used for higher sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and often requires minimal sample derivatization.
a. Sample Preparation and Extraction:
-
Follow similar extraction procedures as for GC-MS to obtain a metabolite-rich supernatant.
-
For plasma, a simple protein precipitation with acetonitrile is often sufficient.
b. LC Separation:
-
Inject the extracted sample onto a liquid chromatography system.
-
Use a suitable column for separation, such as a reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with additives like formic acid or ammonium (B1175870) formate, is typically employed.
c. MS/MS Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of pipecolinic acid in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly specific detection method minimizes interference from other molecules in the sample.
Biosynthesis of Pipecolinic Acid
Pipecolinic acid is primarily synthesized from the amino acid L-lysine through various pathways that differ between organisms.
Caption: Biosynthesis pathways of pipecolic acid from L-lysine in mammals, plants, and microorganisms.
Experimental Workflow for Pipecolinic Acid Quantification
The general workflow for quantifying pipecolinic acid from biological samples is outlined below.
Caption: General experimental workflow for the quantification of pipecolinic acid from biological samples.
References
A Comparative Guide to the Analytical Methods for D-Pipecolinic Acid Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of D-Pipecolinic acid (D-Pip), a key biomarker in several metabolic disorders and a potential modulator of neurological pathways, is crucial for advancing research and drug development. This guide provides a comprehensive cross-validation of various analytical methods employed for the determination of this compound, with a focus on their performance, experimental protocols, and underlying principles.
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on its quantitative performance characteristics. The following table summarizes the key metrics for the most prevalent techniques used for this compound analysis.
| Analytical Method | Sample Matrix | Derivatization | Linearity Range (µmol/L) | Recovery (%) | Intra-assay Variation (%) | Inter-assay Variation (%) | Key Advantages |
| LC-MS/MS | Plasma | None required | 0.5 - 80[1] | 95 - 102[1] | 3.1 - 7.9[1] | 5.7 - 13[1] | High sensitivity, specificity, and stereoselectivity without derivatization.[1] |
| LC-MS/MS (HILIC) | Plasma | None required | 0.05 - 50 | 93.8 | 3.2 | 3.4 | Rapid and easy method, suitable for small sample volumes. |
| GC-MS | Plasma | Required (e.g., N-methylcarbamate-PFB) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Allows for retrospective enantiomeric analysis of stored samples. |
| GC-MS (Propyl chloroformate) | Plant Tissues | Required (Propyl chloroformate) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Simple, economical, and efficient one-step derivatization. |
| Capillary Electrophoresis (CE) | General | Required (e.g., FMOC-Cl) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Effective chiral separation with appropriate selectors. |
Experimental Protocols
Detailed methodologies are critical for replicating and validating analytical results. Below are protocols for the key analytical techniques.
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct, stereoselective analysis of D- and L-pipecolinic acid without the need for derivatization.
Sample Preparation:
-
To 50 µL of plasma, add an internal standard (e.g., phenylalanine-d5).
-
Deproteinize the sample.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue for injection.
LC-MS/MS Conditions:
-
Column: Chiral macrocyclic glycopeptide teicoplanin column.
-
Mobile Phase: Methanol-water (60:40 by volume).
-
Detection: Electrospray ionization (ESI) in positive-ion mode.
-
Analysis Mode: Selected-Reaction Monitoring (SRM).
-
Transition for Pipecolic Acid: m/z 130 → m/z 84.
-
Transition for Phenylalanine-d5 (Internal Standard): m/z 171 → m/z 125.
-
Visualization of the LC-MS/MS Workflow:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS methods for pipecolinic acid analysis necessitate a derivatization step to increase the volatility of the analyte.
Sample Preparation and Derivatization (N-methylcarbamate-PFB derivatives):
-
Add an internal standard (e.g., [2H11]pipecolic acid) to 100 µL of plasma.
-
Add phosphate (B84403) buffer (1 mol/L, pH 11) and methylchloroformate to form N-methylcarbamate derivatives.
-
Extract with ethyl acetate.
-
Dry the extract and form pentafluorobenzyl (PFB) derivatives.
GC-MS Conditions:
-
Column: Chiral capillary gas chromatography column (e.g., CP Chiralsil-Dex CB).
-
Oven Temperature Program: Start at 100°C, ramp to 160°C at 1°C/min, then ramp quickly to 240°C.
-
Detection: Mass fragmentography in negative chemical ionization (NCI) mode with ammonia (B1221849) as the reagent gas.
Visualization of the GC-MS Workflow:
Capillary Electrophoresis (CE)
Capillary electrophoresis offers an alternative for the chiral separation of pipecolinic acid, also requiring derivatization.
Derivatization:
-
React pipecolinic acid with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to improve detectability and sensitivity.
CE Conditions:
-
Chiral Selector: Polymeric surfactants such as poly(sodium N-undecanoyl-L-leucine-valinate) have been shown to be effective for the separation of FMOC-DL-pipecolic acid enantiomers.
-
Background Electrolyte (BGE): Optimization of BGE concentration and pH is crucial for achieving good resolution.
-
Detection: Typically UV detection after derivatization.
Logical Relationship in CE Method Development:
References
D-Pipecolinic Acid in the Spotlight: A Comparative Guide to Biomarkers for Peroxisomal Disorders
For researchers, scientists, and drug development professionals navigating the complexities of peroxisomal disorders, the selection of appropriate biomarkers is paramount for accurate diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. This guide provides an objective comparison of D-pipecolinic acid with other key biomarkers, supported by experimental data and detailed methodologies.
Peroxisomal disorders are a heterogeneous group of genetic diseases characterized by defects in peroxisome biogenesis or the function of single peroxisomal enzymes. The resulting biochemical abnormalities lead to the accumulation or deficiency of specific metabolites, which serve as crucial biomarkers. This guide focuses on the comparative performance of this compound, very-long-chain fatty acids (VLCFAs), pristanic acid, and C26:0-lysophosphatidylcholine (C26:0-LPC) in the context of these disorders.
Comparative Analysis of Biomarker Performance
The diagnostic utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease severity. The following tables summarize the performance of this compound and other significant biomarkers for peroxisomal disorders, particularly Zellweger spectrum disorders (ZSD) and X-linked adrenoleukodystrophy (X-ALD).
| Biomarker | Disorder(s) | Sensitivity | Specificity | Key Findings & Limitations |
| This compound | Peroxisome Biogenesis Disorders (PBDs) | High for generalized PBDs[1] | Low (can be elevated in other conditions) | Increased in all generalized peroxisomal disorders, but may be normal in single-enzyme deficiencies, making it useful for differentiation[1][2]. Levels can be influenced by liver disease. |
| Very-Long-Chain Fatty Acids (VLCFAs - C24:0, C26:0 and ratios) | X-ALD, ZSD, D-bifunctional protein deficiency | High, but false negatives occur | High | A primary diagnostic marker for many peroxisomal disorders. However, levels can be normal in some patients with milder ZSD phenotypes and about 15-20% of female X-ALD carriers. |
| Pristanic Acid | ZSD, D-bifunctional protein deficiency, Refsum disease | High for specific disorders | High when used in ratios | The ratio of pristanic acid to phytanic acid is a key diagnostic indicator for certain peroxisomal beta-oxidation defects. |
| C26:0-Lysophosphatidylcholine (C26:0-LPC) | X-ALD, ZSD | Superior to VLCFA analysis | High | Considered a more sensitive and accurate biomarker for X-ALD than plasma VLCFAs, especially in female carriers. |
Quantitative Biomarker Performance in Peroxisomal Disorders
The following table provides a more detailed, quantitative comparison of C26:0-LPC and VLCFA analysis in the diagnosis of X-ALD and ZSD, based on a study by Klouwer et al. (2020).
| Biomarker | Patient Group | Number of Patients | Number of Controls | False Negatives | Sensitivity |
| C26:0-LPC (in plasma) | ALD Males | 26 | 67 | 0 | 100% |
| ALD Females | 19 | 67 | 0 | 100% | |
| ZSD Patients | 35 | 67 | 0 | 100% | |
| C26:0 (VLCFA) | ALD Males | 26 | 67 | 1 | 96.2% |
| ALD Females | 19 | 67 | 1 | 94.7% | |
| ZSD Patients | 35 | 67 | 3 | 91.4% | |
| C26:0/C22:0 Ratio (VLCFA) | ALD Males | 26 | 67 | 0 | 100% |
| ALD Females | 19 | 67 | 1 | 94.7% | |
| ZSD Patients | 35 | 67 | 2 | 94.3% |
Data extracted and synthesized from Klouwer et al., 2020.
Signaling Pathways and Experimental Workflows
To understand the role of these biomarkers, it is essential to visualize the metabolic pathways in which they are involved.
Caption: Lysine degradation pathways and peroxisomal beta-oxidation.
This diagram illustrates the two main pathways for lysine degradation: the saccharopine pathway primarily in the mitochondria and the pipecolic acid pathway which involves the cytosol and peroxisomes. In peroxisomal biogenesis disorders, the function of peroxisomal enzymes, including L-pipecolate oxidase and the enzymes for beta-oxidation of VLCFAs and pristanic acid, is impaired, leading to the accumulation of their respective substrates.
Caption: Generalized workflow for biomarker analysis from plasma samples.
This workflow outlines the typical steps involved in the analysis of this compound and other biomarkers from plasma samples, from initial sample preparation to instrumental analysis and final diagnostic interpretation.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable biomarker quantification. Below are summaries of methodologies for the key biomarkers discussed.
This compound Analysis by LC-MS/MS
-
Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of D- and L-pipecolinic acid.
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard (e.g., deuterated pipecolic acid or phenylalanine-d5).
-
Precipitate proteins using a solvent like acetonitrile.
-
Centrifuge the sample and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Column: A chiral column is necessary to separate the D- and L-enantiomers (e.g., a macrocyclic glycopeptide-based column).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Detection: Tandem mass spectrometry is used in multiple reaction monitoring (MRM) mode to detect the specific precursor and product ions for pipecolic acid and the internal standard.
-
Very-Long-Chain Fatty Acid (VLCFA) Analysis by GC-MS
-
Principle: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantification of total C22:0, C24:0, and C26:0 fatty acids.
-
Sample Preparation:
-
Hydrolyze the fatty acids from lipids in the plasma sample using an acidic or basic solution.
-
Extract the free fatty acids using an organic solvent (e.g., hexane).
-
Derivatize the fatty acids to form volatile esters (e.g., methyl esters or pentafluorobenzyl esters) to allow for GC analysis.
-
-
GC-MS Conditions:
-
Column: A capillary column suitable for fatty acid methyl ester analysis (e.g., a polar column).
-
Carrier Gas: Helium.
-
Detection: Mass spectrometry is used to identify and quantify the specific fatty acid esters based on their mass-to-charge ratio.
-
Pristanic and Phytanic Acid Analysis by GC-MS
-
Principle: Similar to VLCFA analysis, GC-MS is used for the quantification of pristanic and phytanic acids.
-
Sample Preparation:
-
The sample preparation is often combined with that for VLCFAs, involving hydrolysis, extraction, and derivatization.
-
-
GC-MS Conditions:
-
The GC-MS conditions are generally the same as for VLCFA analysis, with the instrument programmed to detect the specific ions for the derivatized pristanic and phytanic acids.
-
Conclusion
The diagnosis and monitoring of peroxisomal disorders rely on a panel of biochemical markers. While this compound is a valuable biomarker for generalized peroxisomal biogenesis disorders, its utility can be limited by its lower specificity compared to other markers. Very-long-chain fatty acid analysis remains a cornerstone of diagnosis, although with recognized limitations in sensitivity for certain patient populations. The emergence of C26:0-lysophosphatidylcholine has provided a more sensitive tool, particularly for X-linked adrenoleukodystrophy. Pristanic acid, especially when evaluated as a ratio to phytanic acid, offers crucial diagnostic information for specific beta-oxidation defects.
The choice of biomarker should be guided by the specific clinical question and the suspected underlying peroxisomal defect. A comprehensive approach, often involving the analysis of multiple biomarkers, is typically required for an accurate diagnosis and effective management of patients with these complex disorders. This guide provides the foundational information for researchers and clinicians to make informed decisions in their pursuit of understanding and treating peroxisomal diseases.
References
D-Pipecolinic Acid: A Potential Biomarker for Neurological and Metabolic Disorders
A comprehensive guide comparing D-Pipecolinic acid concentrations and their correlation with clinical outcomes in various diseases. This document provides supporting data, experimental methodologies, and visual pathways for researchers, scientists, and drug development professionals.
This compound (D-Pip), a stereoisomer of pipecolinic acid, has emerged as a significant biomarker in the diagnosis and prognosis of several metabolic and neurological disorders. Unlike its L-enantiomer, which is a product of L-lysine metabolism in mammals, D-Pip is primarily synthesized by intestinal bacteria from D-lysine.[1][2] Its accumulation in physiological fluids is often indicative of underlying pathological conditions, particularly those affecting the liver and peroxisomal function. This guide offers a comparative analysis of D-Pip concentrations across different diseases, details the experimental protocols for its quantification, and illustrates the potential mechanisms of its action.
Comparison of this compound Concentrations in Clinical Conditions
Elevated levels of this compound have been consistently observed in patients with chronic liver diseases, peroxisomal disorders, and cerebral malaria. The following tables summarize the quantitative data from various studies, comparing D-Pip concentrations in patient cohorts with those in healthy controls.
This compound in Liver Disease
| Clinical Condition | Patient Group | This compound Concentration (µmol/L) | Control Group Concentration (µmol/L) | Key Findings & Significance |
| Chronic Liver Disease | Liver Cirrhosis (n=11) | 1.93 ± 0.24 (as total pipecolic acid) | 1.00 ± 0.08 (n=normal subjects) | Plasma pipecolic acid levels increase with the severity of liver damage, correlating positively with serum bile acid and bilirubin.[3] |
| Hepatocellular Carcinoma (n=5) | 2.22 ± 0.49 (as total pipecolic acid) | 1.00 ± 0.08 (n=normal subjects) | Elevated levels suggest a potential role as a marker for severe liver pathology.[3] | |
| Hepatic Encephalopathy | Liver Cirrhosis without HE (n=15) | 1.05 ± 0.24 | Not specified in this direct comparison, but significantly higher than normal subjects. | D-Pip levels are elevated even in cirrhotic patients without overt encephalopathy.[4] |
| Chronic Hepatic Encephalopathy (n=27) | 1.58 ± 0.50 | Not specified in this direct comparison, but significantly higher than normal subjects. | A significant increase in D-Pip is observed in patients with hepatic encephalopathy, suggesting its involvement in the pathogenesis. | |
| Chronic HE (pre-treatment, n=7) | 1.62 ± 0.23 | Post-treatment: 0.61 ± 0.15 | Oral administration of the antibiotic kanamycin (B1662678) significantly reduces plasma D-Pip levels, supporting the hypothesis of its origin from intestinal bacteria. |
This compound in Peroxisomal Disorders
| Clinical Condition | Patient Group | Pipecolic Acid Concentration | Control Group Concentration | Key Findings & Significance |
| Peroxisomal Disorders | Patients with Peroxisomal Disorders (n=5) | Mean: 23.38 µmol/L (Range: 11.20-37.1) | Mean: 1.711 µmol/L (Range: 0.517-3.580) (n=24) | A distinct elevation in plasma pipecolic acid is a key biochemical marker for these disorders. |
| Zellweger Syndrome | Newborns (4 and 10 days old, n=2) | 7.8 and 7.7 µmol/L | 12 ± 5.6 µmol/L (normal newborns) | Plasma concentrations may not be diagnostic in the early neonatal period and tend to increase with age. |
| Infants (3.5 weeks to 2 months old, n=3) | 15, 17, and 25 µmol/L | 12 ± 5.6 µmol/L (normal newborns) | Hyperpipecolatemia in Zellweger syndrome occurs postpartum and becomes more pronounced over time. | |
| Generalized Peroxisomal Disorders | Patients with various generalized peroxisomal disorders (n=30) | Increased in all generalized disorders | Not specified | Pipecolic acid is a useful parameter for the biochemical classification of peroxisomal disorders. Normal pipecolic acid with abnormal very long-chain fatty acids suggests a single enzyme deficiency. |
Experimental Protocols
The accurate quantification of this compound is crucial for its clinical application. Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the stereoselective analysis of D- and L-pipecolic acid in biological samples.
Chiral LC-MS/MS Method for Plasma this compound
This protocol is based on the method described by Rashed et al. (2001).
1. Sample Preparation:
-
To 50 µL of patient or control plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., phenylalanine-d5).
-
Precipitate proteins by adding 200 µL of cold acidified acetonitrile.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 9300g for 10 minutes.
-
Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 35°C.
-
Store the residue at 4°C until analysis.
2. Liquid Chromatography:
-
Column: A narrow-bore chiral macrocyclic glycopeptide teicoplanin column is used for the enantioseparation of D- and L-pipecolic acid.
-
Mobile Phase: Methanol-water (60:40 by volume) without additives.
-
Elution: L-pipecolic acid and D-pipecolic acid are separated based on their differential interaction with the chiral stationary phase.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Selected-reaction monitoring (SRM).
-
Transitions:
-
Pipecolic Acid: m/z 130 → m/z 84
-
Internal Standard (phenylalanine-d5): m/z 171 → m/z 125
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of its specific transition to that of the internal standard, using a calibration curve generated with known concentrations of D-pipecolic acid.
Visualizing Workflows and Pathways
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for D-Pip analysis.
Proposed Signaling Pathway for this compound Neurotoxicity
Caption: Proposed D-Pip neurotoxicity pathway.
Concluding Remarks
The accumulation of this compound is a key indicator in the clinical assessment of specific metabolic and neurological diseases. Its quantification, particularly through robust and sensitive methods like chiral LC-MS/MS, provides valuable diagnostic and prognostic information. While the primary source of D-Pip is established to be the gut microbiota, the precise mechanisms of its neurotoxicity are still under investigation. The leading hypotheses point towards the induction of oxidative stress and apoptosis in neuronal cells. The potential interaction of D-pipecolic acid with the GABAergic system is also an area of active research, although current evidence suggests a weak interaction. Further studies are warranted to fully elucidate the signaling pathways involved and to explore the therapeutic potential of targeting D-Pip production or its downstream effects in relevant patient populations.
References
- 1. Hyperpipecolic acidaemia: a diagnostic tool for peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharm-spb.ru [pharm-spb.ru]
- 3. Plasma levels of pipecolic acid in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma levels of pipecolic acid, both L- and D-enantiomers, in patients with chronic liver diseases, especially hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
The diagnostic accuracy of D-Pipecolinic acid for specific conditions
For Researchers, Scientists, and Drug Development Professionals
D-Pipecolinic acid (D-PA), a stereoisomer of pipecolinic acid, has emerged as a potential biomarker for a range of metabolic and malignant disorders. Its diagnostic utility stems from its involvement in specific metabolic pathways that are altered in certain disease states. This guide provides a comparative analysis of the diagnostic accuracy of D-PA for various conditions, supported by available experimental data.
Diagnostic Performance Across Different Conditions
The diagnostic accuracy of this compound varies depending on the condition being investigated. Below is a summary of its performance in peroxisomal disorders, liver disease, and specific cancers, with comparisons to other relevant biomarkers where data is available.
Peroxisomal Disorders
Elevated levels of pipecolinic acid are a key indicator of peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome.[1][2][3] In this context, its primary diagnostic value lies in its ability to differentiate between generalized PBDs and single peroxisomal enzyme deficiencies.[1][2] In generalized PBDs, pipecolinic acid levels are significantly increased, whereas in single enzyme defects, such as X-linked adrenoleukodystrophy, they often remain within the normal range.
While pipecolinic acid is a crucial component of the diagnostic panel for these disorders, it is typically used in conjunction with other biomarkers, most notably very-long-chain fatty acids (VLCFAs). Elevated VLCFAs are a hallmark of most peroxisomal disorders. However, in some rare cases of PBD, VLCFA levels can be normal, making the assessment of pipecolinic acid and other markers essential for an accurate diagnosis.
Currently, specific quantitative data on the sensitivity, specificity, and AUC for this compound alone in diagnosing peroxisomal disorders is limited in the reviewed literature. Its strength lies in its role within a broader biochemical profile.
Liver Disease
Increased plasma concentrations of this compound have been observed in patients with chronic liver diseases, including liver cirrhosis and hepatocellular carcinoma. The elevation of D-PA is thought to be linked to impaired peroxisomal function in the liver and alterations in gut microbiota metabolism.
One study found that plasma levels of both D- and L-pipecolinic acid were significantly elevated in patients with liver cirrhosis and hepatic encephalopathy compared to healthy individuals. While this suggests its potential as a biomarker, comprehensive studies detailing its standalone diagnostic accuracy (sensitivity, specificity, AUC) in comparison to established liver function tests (e.g., ALT, AST, bilirubin) or other emerging biomarkers are not yet widely available. One study did note a correlation between plasma pipecolic acid levels and the severity of liver damage, as well as with serum bile acid and bilirubin (B190676) levels. Another study suggested that increased pipecolic acid may reflect the degree of portal hypertension in patients with liver cirrhosis.
Head and Neck Squamous Cell Carcinoma (HNSCC)
Recent research has explored the potential of salivary pipecolinic acid as a non-invasive biomarker for HNSCC. A preliminary case-control study reported promising results for its diagnostic performance.
| Biomarker | Sample Type | Sensitivity | Specificity | AUC | Cut-off Value |
| Pipecolinic Acid | Saliva | 90% | 65% | 0.838 | 121.77 ng/mL |
| Pipecolinic Acid (Early Stage) | Saliva | 100% | 65% | 0.811 | - |
| Pipecolinic Acid (Advanced Stage) | Saliva | 91% | 60% | 0.859 | - |
These findings suggest that salivary pipecolinic acid has high sensitivity for detecting HNSCC, particularly in the early stages. However, the specificity was moderate, indicating a potential for false positives. The study also noted that levels were influenced by the use of oral hypoglycemic drugs.
Esophageal Squamous Cell Carcinoma (ESCC)
In a study utilizing a mouse model of ESCC, serum pipecolinic acid demonstrated excellent potential as a predictive biomarker for tumorigenesis. The research identified pipecolic acid as one of three metabolites that could accurately discriminate between healthy and precancerous mice.
| Biomarker | Sample Type | AUC |
| Pipecolinic Acid | Serum (Mouse Model) | 1.00 |
| 1-oleoylglycerol | Serum (Mouse Model) | 0.72 |
| Phosphoric acid | Serum (Mouse Model) | 0.60 |
While these preclinical results are highly encouraging, further validation in human cohorts is necessary to establish the clinical utility of this compound in the diagnosis of ESCC.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved in utilizing this compound as a diagnostic marker, the following diagrams illustrate a key metabolic pathway and a typical experimental workflow.
Experimental Protocols
Accurate quantification of this compound is crucial for its diagnostic application. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), are the most common analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
A simplified GC-MS method for the quantification of pipecolinic acid involves the following key steps:
-
Sample Preparation : An internal standard (e.g., norvaline) is added to the biological sample (e.g., plasma, saliva).
-
Extraction : The sample is extracted to isolate the amino acids.
-
Derivatization : The extracted sample is derivatized, for example, with propyl chloroformate, to increase the volatility and thermal stability of pipecolinic acid for GC analysis.
-
GC-MS Analysis : The derivatized sample is injected into the GC-MS system. Separation is achieved on a capillary column, and detection is performed using a mass spectrometer, often in selective ion monitoring (SIM) mode for enhanced sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) Method with Chiral Separation
For the specific measurement of the D- and L-enantiomers of pipecolinic acid, chiral HPLC is required. A representative method is as follows:
-
Sample Preparation : An internal standard (e.g., phenylalanine-d5) is added to the plasma sample, followed by deproteinization.
-
Chromatographic Separation : The supernatant is injected into an HPLC system equipped with a chiral column (e.g., a macrocyclic glycopeptide teicoplanin column). The mobile phase composition is optimized to achieve baseline separation of the D- and L-pipecolinic acid enantiomers.
-
Detection : Detection is typically performed using tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source. The analysis is carried out in the selected-reaction monitoring (SRM) mode for high selectivity and sensitivity.
Conclusion
This compound shows considerable promise as a diagnostic biomarker for specific conditions. Its utility is well-established in the differential diagnosis of peroxisomal disorders as part of a biomarker panel. In the realm of oncology, preliminary studies on salivary D-PA for HNSCC and serum D-PA for ESCC are encouraging, though further validation in larger, diverse patient cohorts is essential. For liver disease, more research is needed to quantify its diagnostic accuracy relative to existing standards of care. The continued development and standardization of robust analytical methods will be critical in translating the diagnostic potential of this compound into routine clinical practice.
References
Evaluating the Therapeutic Potential of D-Pipecolinic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
D-Pipecolinic acid, a cyclic amino acid derived from the metabolism of L-lysine, has emerged as a scaffold of significant interest in medicinal chemistry. Its rigid structure provides a unique framework for the design of novel therapeutic agents targeting a range of biological pathways. This guide offers an objective comparison of the therapeutic potential of various this compound derivatives, supported by experimental data, to aid researchers in navigating this promising class of compounds.
Comparative Analysis of this compound Derivatives
The therapeutic utility of this compound derivatives has been most prominently explored in the context of neurological disorders, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in a variety of neuropathological conditions, including epilepsy and neurodegenerative diseases.
One of the most potent and selective NMDA receptor antagonists derived from this compound is the (-)-2R,4S-isomer of 4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid, also known as LY235723.[1] The following table summarizes the key quantitative data for this compound and its less active enantiomer.
| Compound | Absolute Stereochemistry | NMDA Receptor Affinity (IC50) | In Vitro NMDA Antagonist Activity (IC50 vs 40 µM NMDA) |
| (-)-1 (LY235723) | 2R,4S | 67 ± 6 nM | 1.9 ± 0.24 µM |
| (+)-1 | 2S,4R | > 100,000 nM | > 100 µM |
Data sourced from[1]
The data clearly indicates that the NMDA antagonist activity resides with the (-)-2R,4S-isomer, highlighting the critical importance of stereochemistry in the design of potent this compound derivatives.
Signaling Pathways and Mechanisms of Action
This compound derivatives primarily exert their therapeutic effects by modulating neurotransmitter signaling pathways. As NMDA receptor antagonists, they block the influx of Ca2+ into neurons, a key event in excitotoxicity.
Figure 1: Mechanism of action of this compound derivatives as NMDA receptor antagonists.
Experimental Protocols
The evaluation of this compound derivatives involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro NMDA Receptor Binding Assay
Objective: To determine the affinity of the test compounds for the NMDA receptor.
Methodology:
-
Membrane Preparation: Synaptosomal membranes are prepared from rat cortical tissue.
-
Radioligand Binding: The membranes are incubated with a specific NMDA receptor radioligand, such as [3H]-(2SR,4RS)-4-(phosphonomethyl)piperidine-2-carboxylic acid ([3H]CGS 19755), in the presence of varying concentrations of the test compound.[1]
-
Separation and Scintillation Counting: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
In Vitro NMDA Antagonist Activity in Cortical Slices
Objective: To assess the functional antagonist activity of the compounds against NMDA-induced neuronal excitation.
Methodology:
-
Slice Preparation: Coronal slices of rat cerebral cortex are prepared.
-
Electrophysiological Recording: The slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid. Extracellular field potentials are recorded.
-
NMDA Application: A baseline response to a fixed concentration of NMDA (e.g., 40 µM) is established.
-
Compound Application: The test compound is then co-applied with NMDA, and the reduction in the NMDA-induced depolarization is measured.
-
Data Analysis: The IC50 value, representing the concentration of the compound that causes a 50% reduction in the NMDA response, is determined.[1]
In Vivo Models of Anticonvulsant Activity
Objective: To evaluate the efficacy of the compounds in preventing seizures in animal models.
Methodology:
-
NMDA-Induced Convulsions in Neonatal Rats: Neonatal rats are administered the test compound systemically prior to the induction of convulsions by NMDA. The ability of the compound to prevent or delay the onset of seizures is assessed.[1]
-
NMDA-Induced Lethality in Mice: Mice are treated with the test compound before being challenged with a lethal dose of NMDA. The protective effect of the compound against lethality is determined.
Figure 2: A typical experimental workflow for evaluating this compound derivatives.
Conclusion
This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly as NMDA receptor antagonists for the treatment of neurological disorders. The presented data underscores the importance of stereospecific synthesis to achieve high potency. The provided experimental protocols offer a framework for the systematic evaluation of novel derivatives. Further research focusing on the structure-activity relationship of a broader range of this compound analogues is warranted to identify lead compounds with improved efficacy and safety profiles for clinical development.
References
Safety Operating Guide
Proper Disposal of D-Pipecolinic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like D-Pipecolinic acid are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols.
Safety and Hazard Information
This compound is a non-proteinogenic amino acid. While stable under normal conditions, it is classified as a hazardous substance that requires careful handling.[1][2] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Adherence to appropriate safety measures is crucial during its use and disposal.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation. |
Step-by-Step Disposal Protocol for this compound
There are no specific, documented protocols for the in-lab chemical neutralization or degradation of this compound for disposal. Therefore, the standard and safest procedure is to manage it as a chemical waste product to be collected by a licensed environmental waste disposal service.
Objective: To safely prepare and package this compound waste for collection by a certified chemical waste disposal company, in accordance with institutional and regulatory guidelines.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated and properly labeled hazardous waste container (solid waste).
-
Waste accumulation log.
-
Chemical spill kit.
Experimental Procedure:
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
-
Before handling this compound, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Step 2: Segregate the Waste
-
This compound waste, including any contaminated materials such as weighing paper or disposable spatulas, should be segregated as solid chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 3: Contain the Waste
-
Carefully place the solid this compound waste into a designated, leak-proof, and sealable hazardous waste container.
-
Avoid generating dust during transfer. If cleaning up a spill, gently sweep the material and place it into the container.
-
For any solutions of this compound, use a designated liquid waste container. Do not pour down the drain.
Step 4: Label the Waste Container
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound" and include the approximate quantity.
-
Ensure the label includes the date of accumulation and the name of the principal investigator or lab manager.
Step 5: Store the Waste Securely
-
Store the sealed waste container in a designated, secure waste accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials. The container should be kept closed except when adding waste.
Step 6: Arrange for Disposal
-
Follow your institution's procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using an online waste collection request system.
-
Provide all necessary information about the waste to the disposal personnel.
-
Contaminated packaging should be disposed of as unused product.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling D-Pipecolinic Acid
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate, and procedural information for the safe handling of D-Pipecolinic acid, a key building block in many pharmaceutical compounds. Adherence to these protocols will minimize risk and ensure a secure research environment.
Essential Safety and Personal Protective Equipment (PPE)
When working with this compound, a thorough understanding of its hazard profile is the first line of defense. The compound is classified as a skin, eye, and respiratory irritant.[1][2] The following table summarizes the key safety information and required personal protective equipment.
| Hazard Classification | GHS Pictogram | Signal Word | Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2)[2] | GHS07 | Warning[1] | Gloves: Nitrile or neoprene gloves inspected before use. |
| Serious Eye Irritation (Category 2) | GHS07 | Warning | Eye Protection: Safety glasses with side-shields or goggles. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | Respiratory Protection: NIOSH-approved N95 or P1 particulate respirator for nuisance exposures. For higher levels, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. |
| Protective Clothing: Lab coat or other suitable protective clothing. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed and store locked up.
2. Engineering Controls:
-
Work in a well-ventilated area.
-
For procedures that may generate dust, use a chemical fume hood.
3. Personal Protective Equipment (PPE) and Hygiene:
-
Always wear the appropriate PPE as detailed in the table above.
-
Wash hands thoroughly with soap and water after handling and before breaks.
-
Do not eat, drink, or smoke in the laboratory.
4. Handling and Use:
-
Avoid creating dust.
-
If weighing the solid, do so in a ventilated enclosure.
-
Prepare solutions in a fume hood.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, filter paper, or empty containers, should be treated as hazardous waste and disposed of accordingly.
-
Empty Containers: Dispose of empty containers as unused product.
Emergency Procedures: Chemical Spill Workflow
In the event of a chemical spill, a swift and organized response is essential. The following diagram outlines the step-by-step procedure for handling a this compound spill.
Caption: Workflow for handling a chemical spill of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
